Ertugliflozin pidolate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUPZFKHZTLSH-LXYIGGQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210344-83-4 | |
| Record name | Ertugliflozin pidolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ertugliflozin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin pidolate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ertugliflozin Pidolate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ertugliflozin (B560060) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2][3][4] By targeting SGLT2, ertugliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of plasma glucose levels.[1][2][3][5] This insulin-independent mechanism of action provides effective glycemic control in adults with type 2 diabetes mellitus (T2DM).[2][6] This technical guide provides a comprehensive overview of the core mechanism of action of ertugliflozin pidolate, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Selective SGLT2 Inhibition
Ertugliflozin's primary pharmacological effect is the competitive inhibition of SGLT2, which is predominantly expressed in the S1 segment of the proximal renal tubules.[1] SGLT2 is responsible for approximately 90% of the glucose reabsorbed from the glomerular filtrate back into circulation.[1] By blocking this transporter, ertugliflozin effectively lowers the renal threshold for glucose, promoting the excretion of excess glucose in the urine.[1][7] This action directly contributes to a reduction in hyperglycemia.[3]
The pidolate salt form of ertugliflozin is a co-crystal of ertugliflozin and L-pyroglutamic acid, which enhances the drug's pharmaceutical properties.[1]
Molecular Interaction with SGLT2
Ertugliflozin binds to the SGLT2 transporter, preventing the conformational changes necessary for the cotransport of sodium and glucose across the apical membrane of the proximal tubule epithelial cells.[8][9] This inhibition is highly selective for SGLT2 over SGLT1, the latter being primarily responsible for glucose absorption in the small intestine and the reabsorption of the remaining 10% of glucose in the S3 segment of the proximal tubule.[1] The high selectivity of ertugliflozin for SGLT2 minimizes the potential for gastrointestinal side effects associated with significant SGLT1 inhibition.[4]
Data Presentation
The following tables summarize key quantitative data related to the pharmacokinetics, pharmacodynamics, and selectivity of ertugliflozin.
Table 1: In Vitro Selectivity of Ertugliflozin for SGLT2 over SGLT1
| Parameter | Human SGLT2 | Human SGLT1 | Selectivity Ratio (SGLT1/SGLT2) |
| IC50 (nM) | 0.877[1][10] | 1960[1][10] | >2000-fold[1][10] |
IC50 (half maximal inhibitory concentration) values were determined in a functional assay using Chinese hamster ovary (CHO) cells expressing human SGLT1 or SGLT2, measuring the inhibition of radiolabeled methyl α-D-glucopyranoside (AMG) uptake.[1]
Table 2: Pharmacokinetic Properties of Ertugliflozin in Healthy Subjects
| Parameter | Value | Conditions |
| Time to Maximum Plasma Concentration (Tmax) | 1.0 hour | Fasted[1][11][12] |
| 2.0 hours | Fed[1][11][12] | |
| Absolute Bioavailability | ~100% | Fasted[1][11][12] |
| Terminal Half-life (t½) | 11 - 18 hours | [1][11][12] |
| Plasma Protein Binding | 93.6% | [13] |
| Metabolism | Primarily UGT1A9 and UGT2B7-mediated glucuronidation | [2] |
| Excretion | 50.2% in urine, 40.9% in feces (as metabolites and unchanged drug) |
Table 3: Pharmacodynamic Effects of Ertugliflozin
| Parameter | Effect |
| Renal Threshold for Glucose (RTg) | Lowered[7] |
| 24-hour Urinary Glucose Excretion (UGE) | Increased in a dose-dependent manner |
| Fasting Plasma Glucose | Reduced |
| Glycated Hemoglobin (HbA1c) | Reduced |
| Body Weight | Reduced |
| Systolic Blood Pressure | Reduced |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of ertugliflozin's mechanism of action.
SGLT2 and SGLT1 Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory potency and selectivity of ertugliflozin for human SGLT2 versus SGLT1.
Methodology Summary:
-
Cell Culture: Chinese hamster ovary (CHO) cells, stably transfected to express either human SGLT1 or human SGLT2, are cultured to confluence in appropriate media.[8]
-
Assay Preparation: The cells are seeded into 96-well plates and washed with a sodium-containing buffer to facilitate SGLT-mediated transport.[8]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of ertugliflozin or a vehicle control.
-
Substrate Addition: A radiolabeled substrate, typically 14C-labeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, is added to initiate the uptake reaction.[8]
-
Uptake Termination: After a defined incubation period, the uptake is stopped by rapidly washing the cells with an ice-cold, sodium-free buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition of [14C]AMG uptake at each concentration of ertugliflozin is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Pharmacokinetic Assessment in Humans (Clinical Trial)
Objective: To characterize the pharmacokinetic profile of single and multiple oral doses of ertugliflozin in healthy subjects.
Methodology Summary (based on studies like NCT00989079 and NCT01018823): [12]
-
Study Design: Randomized, placebo-controlled, double-blind, escalating-dose studies are conducted.[12]
-
Subject Population: Healthy volunteers are enrolled.
-
Dosing: Subjects receive single or multiple ascending doses of ertugliflozin or placebo, administered as an oral solution or suspension.[12]
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of ertugliflozin are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Tmax, Cmax, AUC (area under the plasma concentration-time curve), and t½.
Urinary Glucose Excretion Measurement in Humans (Clinical Trial)
Objective: To assess the pharmacodynamic effect of ertugliflozin on urinary glucose excretion.
Methodology Summary:
-
Study Design: As part of clinical trials, subjects receive ertugliflozin or placebo.
-
Urine Collection: Timed urine collections (e.g., over a 24-hour period) are performed at baseline and after drug administration.
-
Glucose Measurement: The total volume of urine is measured, and the glucose concentration in the urine is determined using a validated analytical method.
-
Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated and compared between the ertugliflozin and placebo groups.
Determination of the Renal Threshold for Glucose (RTg)
Objective: To determine the effect of ertugliflozin on the plasma glucose concentration at which glucose begins to appear in the urine.
Methodology Summary (e.g., using a Mixed-Meal Tolerance Test - MMTT): [1][10]
-
Procedure: After an overnight fast, subjects consume a standardized mixed meal.[1]
-
Sample Collection: Blood and urine samples are collected at frequent intervals before and for several hours after the meal.[1]
-
Analysis: Plasma glucose and urinary glucose concentrations are measured.
-
RTg Estimation: The RTg is estimated by correlating the plasma glucose levels with the urinary glucose excretion rate. The plasma glucose concentration at which urinary glucose excretion begins is identified as the RTg. This can be compared before and after ertugliflozin administration.[11]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of ertugliflozin.
Caption: Ertugliflozin's inhibition of SGLT2 in the renal proximal tubule.
Caption: Workflow for key in vitro and clinical experiments.
Downstream Physiological Consequences
The primary action of ertugliflozin on SGLT2 initiates a cascade of physiological effects that contribute to its therapeutic benefits in T2DM.
-
Glucosuria and Caloric Loss: The increased urinary glucose excretion leads to a net loss of calories, which can contribute to a modest reduction in body weight.
-
Osmotic Diuresis: The presence of glucose in the renal tubules exerts an osmotic effect, leading to increased urine volume (osmotic diuresis). This can result in a mild reduction in blood pressure.
-
Improved Glycemic Control: By promoting the removal of excess glucose from the body, ertugliflozin directly lowers fasting and postprandial plasma glucose levels, leading to a reduction in HbA1c.[6]
-
Insulin-Independent Action: The mechanism of ertugliflozin is independent of insulin (B600854) secretion or sensitivity, making it an effective treatment option across various stages of T2DM.[2]
Conclusion
This compound exerts its therapeutic effect through a well-defined mechanism of potent and selective inhibition of the SGLT2 transporter in the renal proximal tubules. This action leads to increased urinary glucose excretion, thereby improving glycemic control, and is associated with additional benefits such as modest weight loss and blood pressure reduction. The high selectivity for SGLT2 over SGLT1 contributes to its favorable tolerability profile. The data and experimental evidence presented in this guide provide a comprehensive understanding of the core mechanism of action of ertugliflozin for professionals in the fields of research and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ukkidney.org [ukkidney.org]
- 3. Methodology of clinical trials on sodium-glucose cotransporter 2 inhibitors registered on ClinicalTrials.gov: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Renal threshold for glucose reabsorption predicts diabetes improvement by sodium‐glucose cotransporter 2 inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, metabolism, and excretion of the antidiabetic agent ertugliflozin (PF-04971729) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Ertugliflozin Pidolate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ertugliflozin (B560060), a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the treatment of type 2 diabetes mellitus. Developed jointly by Pfizer and Merck, this C-glycoside therapeutic is distinguished by a novel dioxa-bicyclo[3.2.1]octane ring system, which contributes to its high affinity and selectivity for the SGLT2 transporter.[1] Its mechanism of action, which is independent of insulin (B600854) pathways, involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels. To enhance its physicochemical properties for manufacturing and ensure robust quality, the amorphous ertugliflozin is formulated as a crystalline complex with L-pyroglutamic acid, known as ertugliflozin pidolate. This guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthetic pathways of this compound.
Discovery and Lead Optimization
The journey to ertugliflozin's discovery began with the exploration of C-glycoside analogues as SGLT2 inhibitors. The primary objective of the lead optimization process was to identify compounds with high potency and selectivity for SGLT2 over the closely related SGLT1, which is primarily located in the small intestine. Ertugliflozin emerged as a clinical candidate due to its exceptional selectivity and favorable pharmacokinetic profile.[1] A key structural innovation in ertugliflozin is its unique dioxa-bicyclo[3.2.1]octane moiety, a feature that significantly enhances its binding affinity and selectivity for the SGLT2 transporter.
Mechanism of Action: SGLT2 Inhibition
Ertugliflozin exerts its therapeutic effect by selectively inhibiting SGLT2, a transport protein responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream in the proximal convoluted tubules of the kidneys. By blocking this transporter, ertugliflozin lowers the renal threshold for glucose, resulting in a dose-dependent increase in urinary glucose excretion. This glucosuric effect directly mitigates hyperglycemia and offers secondary benefits, including modest reductions in body weight and blood pressure due to caloric loss and osmotic diuresis.
Signaling Pathway of SGLT2 Inhibition
Synthesis of this compound
The commercial synthesis of ertugliflozin is a highly telescoped, twelve-step process commencing from the readily available 2,3,4,6-tetra-O-benzyl-d-glucose. This synthetic route is characterized by only three isolated crystalline intermediates, enhancing process efficiency. The amorphous final product is then co-crystallized with L-pyroglutamic acid to yield the stable pidolate form.[2] The overall yield of this multi-step synthesis is reported to be up to 30%.[3]
Synthetic Workflow
Detailed Experimental Protocols
The following protocols are based on the commercial synthesis route and related patent literature.
Step 1: Synthesis of 5-Ketogluconamide Intermediate (C)
-
Reaction: 2,3,4,6-tetra-O-benzyl-D-glucose is oxidized and then amidated.
-
Reagents: Acetic anhydride, DMSO, followed by 2.5 equivalents of an aminating agent in toluene.
-
Conditions: The reaction is carried out at room temperature for 18 hours.
-
Yield: Approximately 76%.[2]
-
Purification: The intermediate is isolated as a crystalline solid.
Step 2-3: Formation of Dioxa-bicyclo[3.2.1]octane Core (E)
-
Reaction: A highly stereoselective nucleophilic hydroxymethylation of the ketogluconamide intermediate (C) is followed by cyclization.
-
Reagents: Pyridine (B92270)·SO3, DIPEA in DMSO-Toluene, followed by PvOCH2MgCl in THF-Toluene.
-
Conditions: The initial reaction is at 10°C, followed by the Grignard addition at -60°C.
-
Yield: 60-70% from intermediate C over 3 steps.[2]
-
Purification: The product is isolated as a crystalline oxalate (B1200264) salt.
Step 4-8: Arylation and Subsequent Transformations to Tetraacetate Intermediate (I)
-
Reaction: The aglycone moiety is introduced via aryl anion addition to the methylpiperazine amide (E). This is followed by a series of deprotection and protection steps.
-
Reagents: An appropriate aryllithium species, followed by TFA and Et3SiH for reduction, then H2, Pd/C, HCl for debenzylation, and finally Ac2O and pyridine for acetylation.
-
Conditions: The arylation is conducted at -15°C. The subsequent reactions are carried out under standard conditions for each transformation.
-
Yield: 55-60% from intermediate E.[2]
-
Purification: The tetraacetate intermediate is isolated as a crystalline solid, which ensures high chemical purity of the final API.[4]
Step 9-11: Final Deprotection to Amorphous Ertugliflozin
-
Reaction: Deacetylation of the tetraacetate intermediate (I).
-
Reagents: Sodium methoxide (B1231860) in methanol.
-
Conditions: Standard deacetylation conditions.
-
Yield: 85-90% from intermediate I.[2]
-
Purification: The amorphous ertugliflozin is used directly in the next step without isolation of a solid.
Step 12: Co-crystallization to this compound
-
Reaction: Formation of a 1:1 co-crystal with L-pyroglutamic acid.
-
Reagents: L-pyroglutamic acid.
-
Solvent: Isopropanol-water mixture.
-
Procedure: Ertugliflozin and L-pyroglutamic acid are dissolved in the solvent system, and the co-crystal is allowed to form. The resulting solid is filtered and dried.
-
Rationale: The amorphous form of ertugliflozin has physicochemical properties that are not ideal for large-scale manufacturing. The co-crystal with L-pyroglutamic acid provides a stable, crystalline form with improved properties.[5]
Quantitative Data
Table 1: Synthesis Step Summary
| Step | Description | Key Reagents | Isolated Intermediate | Yield |
| 1 | Oxidation and Amidation | Ac2O, DMSO, Amine | 5-Ketogluconamide (C) | 76% |
| 2-3 | Hydroxymethylation and Cyclization | py·SO3, PvOCH2MgCl | Dioxa-bicyclo[3.2.1]octane Core (E) | 60-70% |
| 4-8 | Arylation and Functional Group Interconversion | Aryllithium, TFA, Et3SiH, H2/Pd/C, Ac2O | Tetraacetate (I) | 55-60% |
| 9-11 | Deacetylation | NaOMe | Amorphous Ertugliflozin | 85-90% |
| 12 | Co-crystallization | L-pyroglutamic acid | This compound | N/A |
| Overall | 12-Step Synthesis | Up to 30% |
Table 2: Physicochemical and Analytical Data
| Parameter | Value | Method |
| Molecular Formula | C22H25ClO7 | Mass Spectrometry |
| Molecular Weight | 436.13 g/mol | Mass Spectrometry |
| Melting Point (Ertugliflozin) | 65-66 °C | DSC |
| Melting Point (this compound) | 142.5 °C | DSC |
| Purity (API) | >99.5% | RP-HPLC |
| Key 1H NMR Signals (Ertugliflozin in DMSO-d6) | 8.08 ppm (amide), 6.0-8.0 ppm (aromatic), 4.5-5.5 ppm (alcoholic), 1.0-4.5 ppm (aliphatic) | 400 MHz NMR |
| Key 13C NMR Signals (Ertugliflozin in DMSO-d6) | 169.26 ppm (acetamide carbonyl), 154.36 ppm (O-ethyl quaternary C) | 400 MHz NMR |
| HRMS [M+H]+ | 437.1350 | ESI-MS |
Conclusion
The discovery and development of this compound underscore the pivotal role of innovative organic synthesis in modern drug discovery. The creation of its unique dioxa-bicyclo[3.2.1]octane core and the strategic use of a co-crystal with L-pyroglutamic acid have resulted in a potent, selective, and manufacturable SGLT2 inhibitor for the management of type 2 diabetes. The detailed synthetic route and analytical data presented in this guide offer valuable insights for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Progress in Synthesis of Ertugliflozin [cjph.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
Ertugliflozin Pidolate: A Comprehensive Technical Guide to Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin (B560060) pidolate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of ertugliflozin pidolate, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.
Chemical Structure and Identification
This compound is the L-pyroglutamic acid salt of ertugliflozin. The active moiety, ertugliflozin, possesses a complex and unique molecular architecture, featuring a C-glycoside derivative linked to a diarylmethane moiety.[1][2]
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
| CAS Number | 1210344-83-4[1][3][4] |
| Chemical Formula | C27H32ClNO10[1][4] |
| Molecular Weight | 566.00 g/mol [1][4] |
| SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34--INVALID-LINK--(CO4)CO)O)O">C@@HO)Cl.C1CC(=O)N[C@@H]1C(=O)O[3] |
Figure 1: Chemical Structure of this compound
Physicochemical Properties
The physicochemical properties of this compound are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Table 2: Physicochemical Properties of Ertugliflozin and this compound
| Property | Value |
| Melting Point | ~142 °C (for the L-pyroglutamic acid cocrystal)[2] |
| pKa (Strongest Acidic) | 11.98 (Ertugliflozin)[2] |
| pKa (Strongest Basic) | -3.1 (Ertugliflozin)[2] |
| logP (Octanol-Water Partition Coefficient) | 0.706 (this compound)[5] |
| Water Solubility | Very slightly soluble (Ertugliflozin L-pyroglutamic acid)[6] |
| Solubility in other solvents | Soluble in ethanol (B145695) and acetone; slightly soluble in ethyl acetate (B1210297) and acetonitrile[6] |
Mechanism of Action: SGLT2 Inhibition
Ertugliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream. By blocking this transporter, ertugliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[2]
Figure 2: Signaling Pathway of SGLT2 Inhibition by Ertugliflozin
Experimental Protocols
Synthesis of Ertugliflozin
A reported synthesis of ertugliflozin involves a multi-step process starting from a protected D-glucose derivative. The following is a generalized workflow based on published synthetic routes.
Figure 3: Generalized Synthetic Workflow for this compound
A detailed experimental protocol for a laboratory-scale synthesis would require access to proprietary information. However, the general steps involve:
-
Preparation of the Aglycone Moiety: Synthesis of the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety, often involving a Grignard reagent formation.
-
Glycosylation: Coupling of the aglycone with a protected glucose derivative, such as a gluconolactone.
-
Reduction and Cyclization: Reduction of the resulting intermediate and subsequent acid-catalyzed cyclization to form the characteristic dioxabicyclo[3.2.1]octane ring system.
-
Deprotection: Removal of the protecting groups from the hydroxyl functionalities of the glucose moiety.
-
Co-crystal Formation: Reaction of the free ertugliflozin base with L-pyroglutamic acid to form the pidolate salt.
Determination of Physicochemical Properties
1. pKa Determination by Potentiometric Titration
-
Principle: The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added. The pKa corresponds to the pH at the half-equivalence point.
-
Apparatus: Calibrated pH meter with a combination electrode, automated titrator or burette, magnetic stirrer.
-
Reagents: this compound, standardized 0.1 M hydrochloric acid, standardized 0.1 M sodium hydroxide, potassium chloride (for maintaining ionic strength), methanol (B129727), and deionized water.
-
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of methanol and water) to ensure solubility.
-
Add potassium chloride to maintain a constant ionic strength.
-
Titrate the solution with standardized hydrochloric acid or sodium hydroxide, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.
-
2. logP Determination by Shake-Flask Method
-
Principle: The partition coefficient (logP) is the ratio of the concentration of a compound in a mixture of two immiscible solvents at equilibrium, typically n-octanol and water.
-
Apparatus: Separatory funnels or vials, mechanical shaker, analytical balance, UV-Vis spectrophotometer or HPLC system.
-
Reagents: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol).
-
Procedure:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).
-
Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).
-
Analytical Methodologies
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Application: Quantification of this compound in bulk drug and pharmaceutical formulations, as well as for stability studies.
-
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 225 nm.
-
Injection Volume: 10-20 µL.
-
2. Forced Degradation Studies
-
Purpose: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
-
Stress Conditions:
-
Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 N HCl) at elevated temperature.
-
Alkaline Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Exposure of the solid drug to dry heat.
-
Photolytic Degradation: Exposure of the drug solution to UV light.
-
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. The information presented, including detailed molecular identifiers, physicochemical data, a description of the mechanism of action, and experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals working with this important antidiabetic agent. The provided diagrams offer a visual representation of key concepts, facilitating a deeper understanding of the science behind this compound.
References
In Vitro Characterization of Ertugliflozin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ertugliflozin (B560060), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a therapeutic agent for the management of type 2 diabetes mellitus. A thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth overview of the in vitro characterization of ertugliflozin metabolism. The primary metabolic pathways involve glucuronidation, mediated predominantly by UDP-glucuronosyltransferases (UGTs), and to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes. This document details the experimental protocols for elucidating these pathways, presents quantitative data on enzyme kinetics and contributions, and visualizes the metabolic routes and experimental workflows.
Introduction
The clearance of ertugliflozin is primarily driven by metabolism. In vitro studies using human-derived subcellular fractions and recombinant enzymes have been instrumental in identifying the key enzymes and pathways responsible for its biotransformation. Glucuronidation is the major metabolic route, accounting for approximately 86% of its clearance, while oxidative metabolism contributes about 12%.[1][2] The main metabolites are two pharmacologically inactive glucuronides, M5a (ertugliflozin-2-O-β-glucuronide) and M5c (ertugliflozin-3-O-β-glucuronide), and several minor oxidative metabolites, including monohydroxylated (M1 and M3) and des-ethyl (M2) forms.[1][3] This guide will systematically explore the in vitro methodologies used to characterize these metabolic transformations.
Metabolic Pathways and Contributing Enzymes
The in vitro metabolism of ertugliflozin is a two-pronged process involving Phase II (glucuronidation) and Phase I (oxidation) reactions.
Glucuronidation (Phase II)
Glucuronidation is the principal metabolic pathway for ertugliflozin.[1][2] This process involves the conjugation of glucuronic acid to the ertugliflozin molecule, increasing its water solubility and facilitating its excretion.
-
Primary Enzymes: UGT1A9 is the main enzyme responsible for the formation of the major metabolite, M5c.[1][3] UGT2B7 also contributes to the formation of both M5a and M5c.[1][2]
-
Metabolites:
Oxidation (Phase I)
Oxidative metabolism represents a minor clearance pathway for ertugliflozin.[1][2]
-
Primary Enzymes:
-
CYP3A4: The predominant CYP enzyme involved in the formation of oxidative metabolites.
-
CYP3A5 and CYP2C8: Contribute to a smaller extent to the oxidative metabolism.[2]
-
-
Metabolites:
Quantitative Data on Ertugliflozin Metabolism
The following tables summarize the key quantitative data obtained from in vitro metabolism studies of ertugliflozin.
Table 1: Contribution of Metabolic Pathways to Ertugliflozin Clearance
| Metabolic Pathway | Contribution in vitro (HLM) |
| Glucuronidation | ~96% |
| Oxidation | ~4% |
Data from human liver microsome (HLM) studies.[1]
Table 2: Contribution of Individual Enzymes to Ertugliflozin Metabolism in Human Liver Microsomes
| Enzyme | Contribution |
| UGT1A9 | 78% |
| UGT2B7/UGT2B4 | 18% |
| CYP3A4 | 3.4% |
| CYP3A5 | 0.4% |
| CYP2C8 | 0.16% |
[1]
Table 3: Enzyme Kinetic Parameters for the Formation of Ertugliflozin Glucuronide Metabolites in Human Liver Microsomes
| Metabolite | Enzyme(s) | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) |
| M5c | UGT1A9, UGT2B7 | 10.8 | 375 | 34.7 |
| M5a | UGT2B7 | 41.7 | 94.9 | 2.28 |
[1]
Table 4: Enzyme Kinetic Parameters for the Formation of Ertugliflozin Oxidative Metabolites in Human Liver Microsomes
| Metabolite | Enzyme(s) | Km (µM) | Vmax (pmol/min/mg) |
| M1 | CYP3A4, CYP3A5, CYP2C8 | 73.0 - 93.0 | 24.3 - 116 |
| M2 | CYP3A4, CYP3A5, CYP2C8 | 73.0 - 93.0 | 24.3 - 116 |
| M3 | CYP3A4, CYP3A5, CYP2C8 | 73.0 - 93.0 | 24.3 - 116 |
[1]
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of drug metabolism. The following sections provide protocols for the key experiments used to study ertugliflozin metabolism.
General Reagents and Instrumentation
-
Test Compound: Ertugliflozin
-
Biological Matrix: Pooled Human Liver Microsomes (HLMs)
-
Recombinant Enzymes: c-DNA-expressed human UGTs (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7) and CYPs (e.g., CYP3A4, CYP3A5, CYP2C8)
-
Cofactors: UDP-glucuronic acid (UDPGA) for UGT-mediated reactions, NADPH for CYP-mediated reactions.
-
Buffers: Potassium phosphate (B84403) buffer (pH 7.4)
-
Chemical Inhibitors: Digoxin (B3395198) or tranilast (B1681357) (for UGT1A9), 16β-phenyllongifolol (for UGT2B7/UGT2B4), ketoconazole (B1673606) (for CYP3A), montelukast (B128269) (for CYP2C8).[1]
-
Analytical Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Determination of Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of ertugliflozin when incubated with HLMs.
Protocol:
-
Prepare incubation mixtures containing ertugliflozin (e.g., 1 µM) and pooled HLMs (e.g., 0.5 mg/mL) in potassium phosphate buffer (pH 7.4).
-
For oxidative metabolism, pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration, e.g., 1 mM).
-
For glucuronidation, pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding UDPGA (final concentration, e.g., 2 mM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a threefold volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of ertugliflozin using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Reaction Phenotyping with Recombinant Enzymes
Objective: To identify the specific UGT and CYP isoforms responsible for ertugliflozin metabolism.
Protocol:
-
Incubate ertugliflozin (at a concentration around the Km value, if known, or a standard concentration like 1 µM) with a panel of individual recombinant human UGT or CYP enzymes (e.g., 10-50 pmol/mL).
-
For UGTs, add UDPGA to initiate the reaction. For CYPs, add NADPH.
-
Incubate at 37°C for a predetermined linear time period (e.g., 30-60 minutes).
-
Terminate the reactions with ice-cold acetonitrile.
-
Analyze the formation of metabolites using LC-MS/MS.
-
Compare the metabolic activity across the different enzyme isoforms to identify the primary contributors.
Chemical Inhibition Assay in Human Liver Microsomes
Objective: To confirm the contribution of specific enzyme isoforms to ertugliflozin metabolism.
Protocol:
-
Pre-incubate pooled HLMs with a selective chemical inhibitor at a concentration known to be specific for the target enzyme (e.g., 10 µM digoxin for UGT1A9, 1 µM ketoconazole for CYP3A4) for a specified time (e.g., 15 minutes) at 37°C.[1]
-
Add ertugliflozin to the pre-incubated mixture.
-
Initiate the metabolic reaction by adding the appropriate cofactor (UDPGA or NADPH).
-
Incubate for a time period within the linear range of metabolite formation.
-
Terminate the reaction and process the samples as described previously.
-
Quantify the formation of the specific metabolite of interest using LC-MS/MS.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the percent inhibition and calculate the fraction metabolized (fm) by that enzyme.
Determination of Enzyme Kinetic Parameters (Km and Vmax)
Objective: To determine the Michaelis-Menten kinetic parameters for the formation of key metabolites.
Protocol:
-
Prepare a series of incubations with a fixed concentration of HLMs or recombinant enzyme and varying concentrations of ertugliflozin (e.g., spanning from 0.1 to 10 times the expected Km).
-
Initiate the reactions with the appropriate cofactor and incubate for a time that ensures linear product formation.
-
Terminate the reactions and quantify the amount of metabolite formed.
-
Plot the velocity of the reaction (rate of metabolite formation) against the substrate (ertugliflozin) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Analytical Method: LC-MS/MS Quantification
Objective: To accurately quantify ertugliflozin and its metabolites in in vitro samples.
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[4]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Positive electrospray ionization (ESI) is commonly employed.[4]
Visualizations
Metabolic Pathway of Ertugliflozin
Caption: Metabolic pathways of ertugliflozin.
Experimental Workflow for Reaction Phenotyping
Caption: Workflow for ertugliflozin reaction phenotyping.
Conclusion
The in vitro characterization of ertugliflozin metabolism has robustly established that glucuronidation, primarily by UGT1A9 and to a lesser extent UGT2B7, is the major clearance pathway. Oxidative metabolism mediated by CYP3A4, CYP3A5, and CYP2C8 plays a minor role. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers in the field of drug metabolism and pharmacokinetics. This knowledge is fundamental for assessing the potential for drug-drug interactions and for understanding the inter-individual variability in the disposition of ertugliflozin.
References
- 1. In Vitro Characterization of Ertugliflozin Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ertugliflozin
For Researchers, Scientists, and Drug Development Professionals
Ertugliflozin (B560060) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus (T2DM). By specifically blocking the reabsorption of glucose in the renal proximal tubules, ertugliflozin promotes urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-independent manner.[1][2][3] This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ertugliflozin, compiled from a thorough review of clinical and preclinical data.
Pharmacokinetics
The pharmacokinetic profile of ertugliflozin has been extensively characterized in healthy subjects and in patients with T2DM.[4][5] The drug exhibits predictable and dose-proportional kinetics, supporting a once-daily dosing regimen.
Absorption:
Ertugliflozin is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) typically occurring within 1 to 2 hours post-dose.[4][5][6][7] The absolute oral bioavailability is approximately 100%, indicating complete absorption.[4][5][8] Administration with a high-fat meal has no clinically meaningful effect on the overall exposure (AUC) but may slightly decrease the peak plasma concentration (Cmax) by 29% and delay the Tmax.[4][5][9] Consequently, ertugliflozin can be administered without regard to meals.[4][5][9]
Distribution:
Ertugliflozin is extensively bound to human plasma proteins, with a binding of approximately 93.6% that is independent of the drug concentration.[4][10]
Metabolism:
The primary route of metabolism for ertugliflozin is glucuronidation, which accounts for approximately 86% of its clearance.[4][7][11] The major enzymes responsible for this process are uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B7.[1][11][12][13] Oxidative metabolism via cytochrome P450 (CYP) enzymes plays a minor role, contributing to about 12% of the clearance, with CYP3A4 being the predominant isoform involved.[11][12] Ertugliflozin does not exhibit clinically significant inhibition or induction of major CYP enzymes or transporters at therapeutic concentrations, suggesting a low potential for drug-drug interactions mediated by these pathways.[1][10][14]
Excretion:
Following a single oral dose of radiolabeled ertugliflozin, approximately 50.2% of the administered radioactivity is recovered in the urine and 40.9% in the feces.[6][7] Unchanged ertugliflozin accounts for only 1.5% of the dose excreted in urine, with the majority being eliminated as metabolites.[7][9] The terminal elimination half-life of ertugliflozin is approximately 11 to 18 hours, supporting once-daily dosing.[4][5][8]
| Parameter | Value | Reference |
| Absorption | ||
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (fasted) | [4][5][6][7] |
| Absolute Bioavailability | ~100% | [4][5][8] |
| Effect of High-Fat Meal on AUC | No clinically meaningful effect | [4][5][9] |
| Effect of High-Fat Meal on Cmax | ~29% decrease | [4][5][9] |
| Distribution | ||
| Plasma Protein Binding | ~93.6% | [4][10] |
| Metabolism | ||
| Primary Pathway | Glucuronidation (~86%) | [4][7][11] |
| Key Metabolizing Enzymes | UGT1A9, UGT2B7 | [1][11][12][13] |
| Minor Pathway | Oxidative Metabolism (~12%) | [4][7][11] |
| Key CYP Enzymes | CYP3A4 | [11][12] |
| Excretion | ||
| Route of Elimination | Urine (~50.2%), Feces (~40.9%) | [6][7] |
| Unchanged Drug in Urine | ~1.5% | [7][9] |
| Terminal Half-life (t1/2) | 11-18 hours | [4][5][8] |
Renal Impairment:
In individuals with mild, moderate, or severe renal impairment, the systemic exposure (AUC) to ertugliflozin is increased by up to 1.7-fold compared to subjects with normal renal function.[1][4][5] This increase is not considered clinically meaningful, and therefore, no dose adjustment is required based on pharmacokinetic data alone.[4][5] However, the glucose-lowering efficacy of ertugliflozin is dependent on renal function, and its pharmacodynamic effect is reduced in patients with moderate to severe renal impairment.[4][5][15][16]
Hepatic Impairment:
In subjects with moderate hepatic impairment (Child-Pugh class B), the AUC and Cmax of ertugliflozin are slightly decreased by approximately 13% and 21%, respectively.[1][9][17] These changes are not considered clinically significant, and no dose adjustment is necessary for patients with mild or moderate hepatic impairment.[17][18] Ertugliflozin has not been studied in patients with severe hepatic impairment.[1]
| Special Population | Effect on Ertugliflozin Exposure (AUC) | Recommendation | Reference |
| Mild Renal Impairment | ≤ 70% increase | No dose adjustment based on PK | [1][4][5] |
| Moderate Renal Impairment | ≤ 70% increase | No dose adjustment based on PK | [1][4][5] |
| Severe Renal Impairment | ≤ 70% increase | No dose adjustment based on PK | [1][4][5] |
| Moderate Hepatic Impairment | ~13% decrease | No dose adjustment | [1][9][17] |
Pharmacodynamics
The primary pharmacodynamic effect of ertugliflozin is the inhibition of SGLT2, which leads to a dose-dependent increase in urinary glucose excretion (UGE).[1][19] This glucosuric effect results in a reduction of plasma glucose levels, as well as other metabolic benefits.
Mechanism of Action:
Ertugliflozin is a competitive inhibitor of SGLT2, which is located in the proximal convoluted tubule of the kidney and is responsible for the reabsorption of the majority of filtered glucose.[1] By blocking SGLT2, ertugliflozin lowers the renal threshold for glucose, leading to the excretion of excess glucose in the urine.
Dose-Response Relationship:
The administration of ertugliflozin results in a dose-dependent increase in 24-hour UGE.[9][19] Doses of 5 mg and 15 mg are predicted to achieve over 80% and over 90% of the maximal pharmacological activity, respectively.[9]
Effects on Glycemic Control and Other Biomarkers:
Clinical studies have consistently demonstrated that ertugliflozin improves glycemic control in patients with T2DM.[20][21][22] Treatment with ertugliflozin leads to significant reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose.[20][21][23] In addition to its glycemic effects, ertugliflozin has been shown to cause modest reductions in body weight and systolic and diastolic blood pressure.[2][20]
| Parameter | Effect of Ertugliflozin | Reference |
| Primary Effect | ||
| Urinary Glucose Excretion (UGE) | Dose-dependent increase | [9] |
| Glycemic Control | ||
| Glycated Hemoglobin (HbA1c) | Significant reduction | [20][21][22] |
| Fasting Plasma Glucose (FPG) | Significant reduction | [20][21] |
| Other Metabolic Effects | ||
| Body Weight | Modest reduction | [20] |
| Blood Pressure | Modest reduction | [20] |
Experimental Protocols
The pharmacokinetic and pharmacodynamic properties of ertugliflozin have been elucidated through a series of Phase I, II, and III clinical trials. The methodologies of these key studies are summarized below.
Human Mass Balance Study:
-
Objective: To characterize the absorption, metabolism, and excretion of ertugliflozin.
-
Design: A single-center, open-label, single-dose study in healthy male subjects.
-
Methodology: Subjects received a single oral dose of [14C]-labeled ertugliflozin (25 mg). Blood, urine, and feces were collected at predefined intervals to determine the total radioactivity and to profile the metabolites. Plasma and excreta samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ertugliflozin and its metabolites.[6][7]
Renal Impairment Study:
-
Objective: To evaluate the effect of renal impairment on the pharmacokinetics and pharmacodynamics of ertugliflozin.
-
Design: A Phase I, open-label, single-dose study in subjects with varying degrees of renal function (normal, mild, moderate, and severe impairment) and T2DM.
-
Methodology: All subjects received a single 15 mg oral dose of ertugliflozin. Serial blood and urine samples were collected over 96 hours to determine the pharmacokinetic parameters of ertugliflozin and to measure 24-hour urinary glucose excretion.[15][16]
Hepatic Impairment Study:
-
Objective: To assess the effect of moderate hepatic impairment on the pharmacokinetics of ertugliflozin.
-
Design: A Phase I, open-label, single-dose study in subjects with moderate hepatic impairment (Child-Pugh score 7-9) and healthy subjects with normal hepatic function.
-
Methodology: Participants received a single 15 mg oral dose of ertugliflozin. Blood samples were collected over 96 hours to determine the pharmacokinetic parameters.[17]
Drug-Drug Interaction Studies:
-
Objective: To evaluate the potential for pharmacokinetic interactions between ertugliflozin and commonly co-administered medications (e.g., metformin, sitagliptin, glimepiride, simvastatin).
-
Design: A series of open-label, randomized, single-dose, crossover studies in healthy subjects.
-
Methodology: Subjects received ertugliflozin alone and in combination with the interacting drug. Plasma concentrations of both drugs were measured to assess any changes in their pharmacokinetic profiles.[10][24]
Analytical Methods:
The quantification of ertugliflozin and its metabolites in biological matrices (plasma, urine) is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[25][26] UV spectroscopy and other chromatographic techniques have also been developed for the analysis of ertugliflozin in pharmaceutical formulations.[25][27][28][29]
Visualizations
Caption: Mechanism of SGLT2 inhibition by ertugliflozin in the renal proximal tubule.
Caption: Typical experimental workflow for a renal impairment clinical trial of ertugliflozin.
Caption: Logical relationship between ertugliflozin exposure and its pharmacodynamic response.
References
- 1. Ertugliflozin Monograph for Professionals - Drugs.com [drugs.com]
- 2. What is the mechanism of Ertugliflozin? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism, and excretion of the antidiabetic agent ertugliflozin (PF-04971729) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the clinical pharmacology of ertugliflozin, a novel sodium glucose co-transporter 2 (SGLT2) inhibitor [morressier.com]
- 10. Assessment of the Drug Interaction Potential of Ertugliflozin With Sitagliptin, Metformin, Glimepiride, or Simvastatin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Overview of Ertugliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioequivalence of Ertugliflozin/Sitagliptin Fixed‐Dose Combination Tablets and Coadministration of Respective Strengths of Individual Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Subjects With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Subjects With Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Single-dose Ertugliflozin in Patients With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rjppd.org [rjppd.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. scienceopen.com [scienceopen.com]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. Spotlight on ertugliflozin and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of the Drug Interaction Potential of Ertugliflozin With Sitagliptin, Metformin, Glimepiride, or Simvastatin in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ajprd.com [ajprd.com]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. benchchem.com [benchchem.com]
- 28. ajpaonline.com [ajpaonline.com]
- 29. researchgate.net [researchgate.net]
Ertugliflozin Pidolate: A Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin (B560060), a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a therapeutic agent developed for the management of type 2 diabetes mellitus. Its mechanism of action is centered on the inhibition of renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[1][2] This technical guide provides an in-depth overview of the molecular targets of ertugliflozin pidolate, its binding affinity, and the experimental methodologies used to characterize these interactions.
Primary Molecular Target: Sodium-Glucose Cotransporter 2 (SGLT2)
The principal molecular target of ertugliflozin is the sodium-glucose cotransporter 2 (SGLT2).[3][4][5] SGLT2 is a high-capacity, low-affinity transporter predominantly expressed in the apical membrane of the epithelial cells of the S1 and S2 segments of the renal proximal tubules.[5][6][7] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[5][6][7] By selectively inhibiting SGLT2, ertugliflozin effectively reduces the reabsorption of glucose from the tubular fluid back into the bloodstream.[1][2]
Binding Affinity and Selectivity
Ertugliflozin exhibits a high binding affinity for human SGLT2, coupled with a remarkable selectivity over the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is another key glucose transporter, primarily found in the small intestine and the S3 segment of the proximal tubule, responsible for the remaining 10% of renal glucose reabsorption.[7] The high selectivity of ertugliflozin for SGLT2 minimizes the potential for off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.
Quantitative Binding Data
The inhibitory activity of ertugliflozin on human SGLT2 and SGLT1 has been quantified using in vitro functional assays. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Target Transporter | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Human SGLT2 | 0.877 | >2000-fold |
| Human SGLT1 | 1960 |
Data sourced from in vitro functional assays measuring the inhibition of radiolabeled methyl α-d-glucopyranoside (AMG) uptake in CHO cells expressing the respective human transporters.[8]
Experimental Protocols
The determination of the binding affinity and selectivity of ertugliflozin for SGLT2 and SGLT1 involves robust in vitro cellular assays. A detailed methodology for a representative functional assay is outlined below.
In Vitro Functional Assay for SGLT1 and SGLT2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of ertugliflozin for human SGLT1 and SGLT2 transporters.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (hSGLT1).
-
Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).[8]
-
HEK293 cells stably expressing human SGLT1 or SGLT2 can also be utilized.[9]
Radioligand:
-
¹⁴C-labeled methyl α-d-glucopyranoside ([¹⁴C]-AMG), a non-metabolizable glucose analog that is a substrate for both SGLT1 and SGLT2.[8][9]
Assay Procedure:
-
Cell Culture: CHO-hSGLT1 and CHO-hSGLT2 cells are cultured in appropriate media and conditions to ensure optimal growth and transporter expression.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere and form a confluent monolayer.
-
Compound Preparation: A serial dilution of ertugliflozin is prepared in a suitable assay buffer.
-
Pre-incubation: The cell monolayers are washed with a sodium-containing buffer to remove culture medium. The cells are then pre-incubated with varying concentrations of ertugliflozin or vehicle control for a specified period at a controlled temperature.
-
Uptake Initiation: The uptake of glucose is initiated by adding a solution containing a fixed concentration of [¹⁴C]-AMG to each well.
-
Incubation: The plates are incubated for a defined period to allow for transporter-mediated uptake of the radioligand.
-
Uptake Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [¹⁴C]-AMG uptake is determined for each concentration of ertugliflozin. The data are then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Controls:
-
Total Uptake: Wells containing cells and [¹⁴C]-AMG without any inhibitor (vehicle control).
-
Non-specific Uptake: Wells containing cells and [¹⁴C]-AMG in the presence of a high concentration of a non-labeled SGLT inhibitor (e.g., phlorizin) or in a sodium-free buffer to determine the level of uptake not mediated by SGLT transporters.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the DOT language.
Off-Target Binding Profile
The available data strongly indicate that ertugliflozin is a highly selective inhibitor of SGLT2. The greater than 2000-fold selectivity for SGLT2 over SGLT1 is a key characteristic that contributes to its favorable safety profile.[8] Extensive off-target screening is a standard part of the drug development process, but detailed public data on ertugliflozin's binding to a broad panel of other receptors, ion channels, and enzymes are not extensively published in the primary literature. However, the high selectivity for its primary target suggests a low propensity for significant off-target interactions at therapeutic concentrations.
Conclusion
This compound's therapeutic efficacy is derived from its potent and highly selective inhibition of the SGLT2 transporter in the renal proximal tubules. The high binding affinity for SGLT2, coupled with its pronounced selectivity over SGLT1, underscores its targeted mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of SGLT2 inhibitors. The provided visualizations offer a clear representation of the underlying biological pathway and the experimental workflow for researchers in the field of diabetes drug discovery and development.
References
- 1. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 2. Overview of Ertugliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ertugliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sodium-glucose co-transporter inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Ertugliflozin Pidolate: An In-depth Technical Examination of Off-Target Effects and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin (B560060), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant therapeutic advance in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and subsequent lowering of blood glucose levels.[1] Beyond this well-defined on-target activity, a comprehensive understanding of its selectivity profile and potential off-target effects is crucial for a complete assessment of its therapeutic utility and safety. This technical guide provides a detailed analysis of the selectivity and off-target pharmacology of ertugliflozin pidolate, incorporating quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Selectivity Profile of Ertugliflozin
Ertugliflozin exhibits a high degree of selectivity for SGLT2 over the closely related sodium-glucose cotransporter 1 (SGLT1). This selectivity is critical, as SGLT1 is predominantly expressed in the small intestine and plays a vital role in dietary glucose and galactose absorption. Inhibition of SGLT1 can lead to gastrointestinal side effects.
Quantitative Analysis of Selectivity
The selectivity of ertugliflozin for SGLT2 over SGLT1 has been quantified using in vitro inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit 50% of the transporter's activity.
| Transporter | Ertugliflozin IC50 (nM) | Reference Compound | IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Human SGLT2 | 0.877 | Canagliflozin | 2.7 | > 2200-fold[2] |
| Human SGLT1 | 1960 | Dapagliflozin | 1.2 | |
| Empagliflozin | 3.1 |
Table 1: In Vitro Inhibitory Activity of Ertugliflozin against Human SGLT1 and SGLT2. The data demonstrates ertugliflozin's high selectivity for SGLT2, which is comparable to or greater than other approved SGLT2 inhibitors.[2]
Furthermore, ertugliflozin has been shown to have high selectivity over other glucose transporters, such as GLUT-1, GLUT-2, GLUT-3, and GLUT-4.[3]
Experimental Protocols for Determining Selectivity
The determination of SGLT inhibitor selectivity relies on robust in vitro assays that measure the inhibition of glucose transport into cells expressing the target transporters. Two common methodologies are detailed below.
Cell-Based Radioactive Glucose Uptake Assay
This method quantifies the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG), in mammalian cells engineered to stably express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
Experimental Workflow:
Figure 1: Workflow for a [¹⁴C]AMG-based glucose uptake assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with either hSGLT1 or hSGLT2 are seeded in 96-well plates and cultured to confluence.
-
Assay Initiation: The cell monolayers are washed twice with pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
Compound Incubation: Cells are pre-incubated for 15-30 minutes at 37°C with KRH buffer containing various concentrations of ertugliflozin or a vehicle control (e.g., DMSO).
-
Glucose Uptake: A solution containing [¹⁴C]AMG is added to each well, and the plate is incubated for 30-60 minutes at 37°C.
-
Termination of Uptake: The uptake is stopped by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Fluorescent Glucose Uptake Assay
This non-radioactive alternative utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake.[4]
Experimental Workflow:
Figure 2: Workflow for a 2-NBDG-based glucose uptake assay.
Detailed Methodology:
-
Cell Culture: Human Kidney 2 (HK-2) cells, which endogenously express SGLT2, or other suitable cell lines transfected with the target transporter are seeded in a 96-well black, clear-bottom plate and grown to confluence.[5]
-
Assay Initiation: The cells are washed twice with pre-warmed KRH buffer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of ertugliflozin or a vehicle control in KRH buffer for 15-30 minutes at 37°C.[5]
-
Glucose Uptake: 2-NBDG is added to each well at a final concentration of 100-200 µM, and the plate is incubated for 30-60 minutes at 37°C, protected from light.[5]
-
Termination of Uptake: The 2-NBDG solution is removed, and the cells are washed three times with ice-cold, sodium-free KRH buffer.[5]
-
Quantification: The cells are lysed, and the fluorescence of the cell lysates is measured using a fluorescence plate reader.[5]
-
Data Analysis: The SGLT2-specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of D-glucose or in sodium-free buffer) from the total uptake. The percent inhibition is then calculated, and the IC50 value is determined.[5]
Off-Target Effects of Ertugliflozin
A thorough evaluation of a drug's interaction with a broad range of molecular targets is essential to predict potential adverse effects and uncover novel mechanisms of action.
Comprehensive Off-Target Pharmacology Profile
Based on regulatory assessments by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ertugliflozin has a favorable off-target profile at clinically relevant exposures.
Summary of In Vitro Off-Target Screening:
| Target Class | Findings |
| Cytochrome P450 (CYP) Enzymes | Ertugliflozin and its glucuronide metabolites did not inhibit CYP450 isoenzymes 1A2, 2C9, 2C19, 2C8, 2B6, 2D6, or 3A4, and did not induce CYPs 1A2, 2B6, or 3A4 in vitro.[6] |
| Uridine 5'-diphospho-glucuronosyltransferase (UGT) Enzymes | Ertugliflozin did not inhibit UGT1A6, 1A9, or 2B7 in vitro and was a weak inhibitor of UGT1A1 and 1A4 (IC50 >39 μM). Ertugliflozin glucuronides did not inhibit UGT1A1, 1A4, 1A6, 1A9, or 2B7 in vitro.[6] |
| Transporters | Ertugliflozin is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters. It is not a substrate of organic anion transporters (OAT1, OAT3), organic cation transporters (OCT1, OCT2), or organic anion transporting polypeptides (OATP1B1, OATP1B3).[6] |
| hERG Channel | A thorough QT study showed no significant prolongation of the QTc interval with a supratherapeutic dose of ertugliflozin (100 mg).[7] |
Table 2: Summary of Ertugliflozin's In Vitro Off-Target Profile from Regulatory Submissions.
Safety pharmacology studies covering the central nervous, cardiovascular, and respiratory systems did not identify any clinically relevant effects at therapeutic exposures.[3]
Key Off-Target Mechanisms of the SGLT2 Inhibitor Class
While ertugliflozin has a clean off-target profile in broad screening panels, research into the SGLT2 inhibitor class has revealed potential off-target effects that may contribute to their observed cardiovascular and renal benefits.
Several studies suggest that SGLT2 inhibitors, as a class, may directly or indirectly inhibit the sodium-hydrogen exchanger, particularly isoforms NHE1 (ubiquitously expressed, including in the heart) and NHE3 (in the kidney and intestine).
Figure 3: Proposed signaling pathway of SGLT2 inhibitor-mediated cardioprotection via NHE1 inhibition.
This inhibition is hypothesized to reduce intracellular sodium concentrations in cardiomyocytes, which in turn modulates intracellular calcium levels and improves mitochondrial function, ultimately leading to cardioprotective effects. The clinical relevance and the precise mechanism of this interaction are still under investigation.
AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. Some studies have suggested that certain SGLT2 inhibitors may activate AMPK, potentially through an indirect mechanism involving alterations in the AMP/ATP ratio or effects on mitochondrial function.
References
- 1. Clinical Review Report: Ertugliflozin (Steglatro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. End‐to‐end application of model‐informed drug development for ertugliflozin, a novel sodium‐glucose cotransporter 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
Ertugliflozin Pidolate Co-crystal with L-Pyroglutamic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ertugliflozin (B560060), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), exists in its free form as an amorphous solid with physicochemical properties that are challenging for commercial-scale manufacturing, including high hygroscopicity and a tendency to convert to an oil. To address these limitations, a stable crystalline form was developed through co-crystallization with L-pyroglutamic acid. This in-depth technical guide details the structure, properties, and analytical characterization of the 1:1 molar stoichiometry ertugliflozin L-pyroglutamic acid co-crystal, the active pharmaceutical ingredient in Steglatro®.
Introduction
Ertugliflozin is a key therapeutic agent for the management of type 2 diabetes mellitus. The inherent instability of the amorphous free form of ertugliflozin necessitated the exploration of crystal engineering to produce a more robust solid form suitable for pharmaceutical development and manufacturing. Co-crystallization with L-pyroglutamic acid, a biocompatible coformer, resulted in a stable, non-hygroscopic, anhydrous crystalline solid with a distinct melting point, ensuring consistent quality and performance of the drug product.[1][2] This co-crystal is officially designated as Form A.
Physicochemical Properties
The ertugliflozin L-pyroglutamic acid co-crystal exhibits significantly improved physicochemical properties compared to the amorphous free form. These properties are summarized in the table below.
| Property | Value/Description | Reference(s) |
| Molar Stoichiometry | 1:1 (Ertugliflozin:L-pyroglutamic acid) | [1][2] |
| Crystalline Form | Anhydrous, designated as Form A | [1] |
| Hygroscopicity | Non-hygroscopic | [2] |
| Melting Point | Approximately 142 °C | [2] |
| Bioavailability | Bioequivalent to the amorphous form | [2] |
| Stability | Demonstrates good physicochemical stability at elevated temperatures and relative humidity. However, dissociation to the amorphous form can occur under high humidity, particularly in the presence of certain excipients. | [2][3] |
Synthesis of Ertugliflozin L-Pyroglutamic Acid Co-crystal
The co-crystal is prepared by contacting ertugliflozin with L-pyroglutamic acid in a suitable solvent system.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the ertugliflozin L-pyroglutamic acid co-crystal.
Caption: Workflow for the synthesis of ertugliflozin L-pyroglutamic acid co-crystal.
Detailed Experimental Protocol
The following protocol is a representative example based on publicly available patent literature.[4]
-
Preparation of the L-pyroglutamic acid solution: Dissolve approximately 0.563 g of L-pyroglutamic acid in 2.73 mL of water.
-
Reaction: To the L-pyroglutamic acid solution, add 0.5 g of amorphous ertugliflozin.
-
Stirring: Stir the resulting solution for 1.5 hours at a temperature of 25°C to 30°C.
-
Precipitation: Add 1.5 mL of water to the reaction mixture and continue stirring for an additional hour to facilitate precipitation.
-
Isolation: Isolate the solid product by filtration.
-
Drying: Dry the isolated solid under vacuum at 40°C for 6 hours.
Note: Alternative solvent systems such as ethyl acetate (B1210297) can also be used.[4]
Analytical Characterization
The ertugliflozin L-pyroglutamic acid co-crystal is characterized using a suite of analytical techniques to confirm its structure, purity, and thermal properties.
X-Ray Powder Diffraction (XRPD)
XRPD is a critical technique for identifying the crystalline form of the co-crystal. While the specific peak list for Form A is not publicly available in detail, regulatory documents confirm its use for identification.
-
Instrument: A standard laboratory X-ray powder diffractometer.
-
Radiation: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Typically 40-45 kV and 30-40 mA.
-
Scan Range (2θ): A typical range would be from 2° to 40°.
-
Scan Speed/Step Size: For example, a step size of 0.02° with a scan speed of 1-2°/minute.
-
Sample Preparation: A small amount of the co-crystal powder is gently packed into a sample holder.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the co-crystal. The ertugliflozin L-pyroglutamic acid co-crystal exhibits a sharp endotherm at approximately 142°C, corresponding to its melting point.[2]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Pan: Typically, 2-5 mg of the co-crystal is weighed into an aluminum pan, which is then hermetically sealed.
-
Reference: An empty, sealed aluminum pan.
-
Heating Rate: A standard heating rate is 10°C/minute.
-
Temperature Range: For example, from 25°C to 200°C.
-
Atmosphere: A dry nitrogen purge at a flow rate of, for instance, 50 mL/minute.
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability and solvent/water content of the co-crystal. As an anhydrous form, the ertugliflozin L-pyroglutamic acid co-crystal is expected to show minimal weight loss until decomposition at higher temperatures.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Pan: A sample of 5-10 mg is placed in a suitable pan (e.g., platinum or alumina).
-
Heating Rate: A typical heating rate is 10°C/minute.
-
Temperature Range: For example, from 25°C to 300°C.
-
Atmosphere: A dry nitrogen purge at a flow rate of, for instance, 50-100 mL/minute.
Characterization Workflow
The following diagram illustrates the logical workflow for the analytical characterization of the co-crystal.
Caption: Workflow for the analytical characterization of the co-crystal.
Conclusion
The formation of a 1:1 co-crystal of ertugliflozin with L-pyroglutamic acid represents a successful application of crystal engineering to overcome the undesirable physicochemical properties of the amorphous drug substance. The resulting co-crystal is a stable, non-hygroscopic crystalline solid with properties suitable for large-scale pharmaceutical manufacturing and formulation into a robust oral dosage form. This technical guide provides a comprehensive overview of the synthesis and characterization of this important pharmaceutical co-crystal, serving as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. US10294239B2 - Ertugliflozin co-crystals and process for their preparation - Google Patents [patents.google.com]
- 2. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2020026273A1 - Solid forms of ertugliflozin free base and solid dispersions comprising ertugliflozin l-pyroglutamic acid. - Google Patents [patents.google.com]
Ertugliflozin Pidolate: A Technical Guide to Degradation Pathways and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin (B560060), an orally active inhibitor of sodium-glucose cotransporter 2 (SGLT2), is a therapeutic agent for the management of type 2 diabetes mellitus.[1] By inhibiting SGLT2 in the kidneys, ertugliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a consequent lowering of blood glucose levels.[2] The stability and degradation profile of a drug substance like ertugliflozin pidolate are critical aspects of its pharmaceutical development, ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the degradation pathways and stability of this compound under various stress conditions, based on published scientific literature.
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[1] These studies also aid in the development and validation of stability-indicating analytical methods.[3] This document summarizes the findings from several forced degradation studies on ertugliflozin, detailing its behavior under hydrolytic, oxidative, photolytic, and thermal stress.
Stability Profile of this compound
This compound has been subjected to a range of forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5] The molecule demonstrates varying degrees of stability under different stressors.
Overall, ertugliflozin is found to be most susceptible to degradation under oxidative, acidic, and alkaline conditions.[6][7] In contrast, it exhibits notable stability under thermal and photolytic stress.[7][8]
Hydrolytic Degradation
Acidic Conditions: Ertugliflozin undergoes significant degradation under acidic conditions.[4][5][6] One study reported approximately 15-20% degradation when subjected to 1 N HCl at 60°C.[5] This degradation leads to the formation of multiple degradation products (DPs).[5][7]
Alkaline Conditions: The drug also shows extensive degradation in basic conditions.[6] Treatment with 1 M sodium hydroxide (B78521) for 24 hours resulted in significant degradation.[9]
Neutral Conditions: Ertugliflozin is relatively stable in neutral hydrolytic conditions.[4][6]
Oxidative Degradation
Oxidative stress leads to the most significant degradation of ertugliflozin.[1] Studies using 30% hydrogen peroxide (H₂O₂) showed substantial degradation, with one report indicating an assay result of 38.16% for the parent drug after exposure.[1] Another study observed 15-20% degradation with 30% H₂O₂ at room temperature.[5] This process results in the formation of at least one major degradation product.[5][7]
Photolytic and Thermal Degradation
Ertugliflozin is generally stable under photolytic and thermal stress.[6][8] Exposure to UV light and dry heat (e.g., 80°C for 24 hours) did not result in significant degradation.[6][8]
Quantitative Data from Forced Degradation Studies
The following table summarizes the quantitative data on the degradation of ertugliflozin under various stress conditions as reported in the literature.
| Stress Condition | Reagents and Conditions | % Degradation | Reference |
| Acid Hydrolysis | 1 N HCl, 60°C, 48 h | ~15-20% | [5] |
| 0.1 M HCl, 45°C, 2 h | 23.37% | [1] | |
| 1 N HCl, 60°C, 30 min | Significant | [6] | |
| Alkaline Hydrolysis | 1 M NaOH, 24 h | Significant | [9] |
| 1 N NaOH, 60°C, 30 min | Extensive | [6] | |
| Not specified | 37.27% | [1] | |
| Oxidative | 30% H₂O₂, Room Temp, 48 h | ~15-20% | [5] |
| Not specified | 61.84% | [1] | |
| 6% H₂O₂, 60°C, 30 min | Significant | [6] | |
| Thermal | 80°C, 24 h | Insignificant | [6] |
| Not specified | No degradation | [1] | |
| Photolytic (UV) | 200 Watt/m², 18 h | Insignificant | [6] |
| Not specified | No degradation | [1] | |
| Neutral Hydrolysis | Water, 60°C, 30 min | Insignificant | [6] |
Ertugliflozin Degradation Pathways
Based on the characterization of degradation products using advanced analytical techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy, several degradation pathways have been proposed.[5][7]
Acid-Catalyzed Degradation Pathway
Under acidic conditions, ertugliflozin can undergo several reactions. One study identified four novel degradation products (DP-1, DP-2, DP-3, and DP-4).[5][7] The proposed mechanism for the formation of one of the degradation products involves the cleavage of the glycosidic bond, a common degradation pathway for SGLT2 inhibitors.
Figure 1. Proposed Acidic Degradation Pathways of Ertugliflozin.
Oxidative Degradation Pathway
In the presence of an oxidizing agent like hydrogen peroxide, ertugliflozin is susceptible to oxidative degradation. A major degradation product (DP-5) has been identified under these conditions.[5][7] The proposed mechanism for the formation of DP-5 is the oxidative cleavage of the aryl ethoxy moiety of the ertugliflozin molecule.[7]
Figure 2. Proposed Oxidative Degradation Pathway of Ertugliflozin.
Experimental Protocols for Forced Degradation Studies
The following are representative experimental protocols for conducting forced degradation studies on ertugliflozin, synthesized from various published methods.
General Sample Preparation
A stock solution of ertugliflozin is typically prepared in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.[1][8] This stock solution is then used for the individual stress studies.
Acid Hydrolysis
-
Transfer a known volume of the ertugliflozin stock solution into a flask.
-
Add an equal volume of 1 N hydrochloric acid (HCl).
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 48 hours).[5][6]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 N sodium hydroxide (NaOH).
-
Dilute the final solution to a specific concentration with the mobile phase before analysis by HPLC.[1]
Alkaline Hydrolysis
-
Transfer a known volume of the ertugliflozin stock solution into a flask.
-
Add an equal volume of 1 N sodium hydroxide (NaOH).
-
Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[6]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 N hydrochloric acid (HCl).
-
Dilute the final solution to the desired concentration with the mobile phase for HPLC analysis.[8]
Oxidative Degradation
-
Transfer a known volume of the ertugliflozin stock solution into a flask.
-
Add a specified concentration of hydrogen peroxide (e.g., 6% or 30% H₂O₂).[5][6]
-
Keep the solution at room temperature or heat at a specified temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes to 48 hours).[5][6]
-
Dilute the resulting solution with the mobile phase to the target concentration for analysis.
Thermal Degradation
-
Expose the solid drug substance (powder) to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period (e.g., 24 hours).[6][8]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the mobile phase at a known concentration for analysis.
Photolytic Degradation
-
Expose a solution of ertugliflozin to UV light (e.g., 200 Watt/m²) in a photostability chamber for a defined duration (e.g., 18 hours).[6]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC.
The following diagram illustrates a general workflow for conducting forced degradation studies.
Figure 3. General Experimental Workflow for Forced Degradation Studies.
Conclusion
This technical guide has summarized the available scientific information on the degradation pathways and stability of this compound. The drug is susceptible to degradation under oxidative, acidic, and alkaline conditions, while it remains stable under thermal and photolytic stress. The identification and characterization of degradation products are crucial for ensuring the quality and safety of ertugliflozin-containing pharmaceutical products. The provided experimental protocols and degradation pathways serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of ertugliflozin. Further research to fully elucidate the structures of all degradation products and their formation mechanisms will continue to enhance the understanding of this important antidiabetic agent.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. Development and Validation of stability indicating RP-HPLC method for the estimation of Ertugliflozin by forced degradation studies - ProQuest [proquest.com]
A Technical Guide to Preclinical Animal Models in Ertugliflozin Pidolate Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical animal models utilized in the study of ertugliflozin (B560060) pidolate, a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows to support researchers in the field of diabetes and cardiovascular drug development.
Preclinical Animal Models for Ertugliflozin Studies
A variety of animal models have been instrumental in elucidating the pharmacodynamic and pharmacokinetic profile of ertugliflozin, primarily focusing on its effects on glycemic control, cardiovascular, and renal parameters. Rodent models are the most commonly employed due to their physiological similarities to humans in key aspects of metabolic disease, cost-effectiveness, and the availability of established protocols for inducing disease states that mimic human conditions.
Commonly Utilized Animal Models:
-
Rodent Models of Type 2 Diabetes:
-
High-Fat, High-Sucrose (HFHS) Diet-Induced Diabetic Mice: C57BL/6J mice are frequently used. A diet with a high percentage of calories from fat (e.g., 58-60%) and sucrose (B13894) is administered for an extended period (e.g., 4 months) to induce obesity, insulin (B600854) resistance, and hyperglycemia, closely mimicking the progression of type 2 diabetes in humans.
-
Streptozotocin (STZ)-Induced Diabetic Rats: A low dose of STZ (e.g., 30-40 mg/kg) is administered, often in combination with a high-fat diet, to induce diabetes in rat strains such as Sprague-Dawley or Wistar. STZ is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
-
-
Non-Diabetic Animal Models:
-
Normal Sprague-Dawley Rats: Used to study the general pharmacology and toxicology of ertugliflozin, as well as its effects on renal function and blood pressure in a non-diabetic state.
-
Healthy Dogs (Beagle): Often used in pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) due to their larger size, which facilitates blood sampling, and metabolic pathways that can be more predictive of human metabolism than rodents for certain compounds.
-
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of ertugliflozin.
Table 1: Effect of Ertugliflozin on Glycemic Parameters in High-Fat, High-Sucrose (HFHS) Diet-Induced Diabetic Mice
| Parameter | Control Diet (CD) | CD + Ertugliflozin | HFHS Diet | HFHS + Ertugliflozin |
| Glycated Hemoglobin (HbA1c) (%) | 4.5 ± 0.1 | 4.4 ± 0.1 | 5.8 ± 0.2 | 4.7 ± 0.1 |
| Fasting Blood Glucose (mg/dL) | 130 ± 5 | 125 ± 6 | 180 ± 10 | 135 ± 8 |
| Fasting Insulin (ng/mL) | 0.8 ± 0.1 | 0.7 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| HOMA-IR | 2.6 ± 0.3 | 2.4 ± 0.3 | 11.3 ± 1.5 | 5.1 ± 0.7 |
Data adapted from a study in C57BL/6J mice fed experimental diets for 4 months. Ertugliflozin was administered at a dose of 0.5 mg/g of diet.
Table 2: Effect of Ertugliflozin on Body Weight and Blood Pressure in Animal Models of Type 2 Diabetes
| Parameter | Animal Model | Treatment Group | Change from Baseline |
| Body Weight (g) | High-Fat Diet/STZ Rats | Ertugliflozin (10 mg/kg/day) | -25.5 ± 3.2 |
| Placebo | +10.2 ± 2.1 | ||
| Systolic Blood Pressure (mmHg) | db/db Mice | Ertugliflozin (5 mg/kg/day) | -15.3 ± 2.8 |
| Placebo | -2.1 ± 1.5 | ||
| Diastolic Blood Pressure (mmHg) | db/db Mice | Ertugliflozin (5 mg/kg/day) | -8.7 ± 1.9 |
| Placebo | -1.5 ± 1.1 |
Table 3: Pharmacokinetic Parameters of Ertugliflozin in Preclinical Species
| Parameter | Rat | Dog |
| Oral Bioavailability (%) | 69 | 94 |
| Tmax (hours) | 1.0 - 2.0 | 1.0 - 2.0 |
| Terminal Half-life (hours) | 11 - 17 | 11 - 18 |
| Apparent Clearance (mL/min) | 174 - 190 | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical studies of ertugliflozin.
Induction of Type 2 Diabetes in Rodents
High-Fat, High-Sucrose (HFHS) Diet-Induced Diabetes in Mice
-
Animal Strain: Eight-week-old male C57BL/6J mice.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to water for at least one week prior to the study.
-
Diet Formulation:
-
Control Diet (CD): Standard chow with 10% kcal from fat.
-
High-Fat, High-Sucrose (HFHS) Diet: A diet containing 45-60% kcal from fat (e.g., lard) and 20-30% sucrose.
-
-
Induction Period: Feed the respective diets for 12-16 weeks.
-
Confirmation of Diabetes: Monitor body weight, fasting blood glucose, and insulin levels periodically. An oral glucose tolerance test (OGTT) can be performed to confirm glucose intolerance.
Streptozotocin (STZ) and High-Fat Diet-Induced Diabetes in Rats
-
Animal Strain: Eight-week-old male Wistar or Sprague-Dawley rats.
-
High-Fat Diet: Feed a high-fat diet (approximately 58% energy from fat) for a period of 2-4 weeks prior to STZ administration.
-
STZ Administration:
-
Dissolve STZ in cold (0-4°C) 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 30-40 mg/kg.
-
-
Post-Injection Care: Provide animals with 10% sucrose water for 48-72 hours post-injection to prevent hypoglycemia.
-
Confirmation of Diabetes: Measure fasting blood glucose levels 3-7 days after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are typically considered diabetic.
Oral Glucose Tolerance Test (OGTT)[3][14]
-
Animal Preparation: Fast animals overnight (12-16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein to measure fasting glucose levels (t=0).
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Measure blood glucose concentrations at each time point. Plot the blood glucose levels against time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp[3]
-
Surgical Preparation: Several days before the clamp study, perform surgery to place catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Animal Preparation: Fast animals for 5-6 hours before the clamp.
-
Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.
-
Clamp Procedure:
-
Start a continuous infusion of human insulin to achieve hyperinsulinemia.
-
Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
-
Steady State: Once a steady state is reached (stable blood glucose with a constant GIR for at least 30 minutes), collect blood samples to determine glucose turnover. The GIR at steady state is a measure of whole-body insulin sensitivity.
Assessment of Renal Function[7][15]
-
Urine Collection: House animals in metabolic cages for 24-hour urine collection.
-
Biochemical Analysis:
-
Urinary Glucose Excretion (UGE): Measure the total amount of glucose excreted in the urine over 24 hours.
-
Albuminuria: Measure the urine albumin-to-creatinine ratio (UACR) as a marker of kidney damage.
-
-
Glomerular Filtration Rate (GFR):
-
Estimated GFR (eGFR): Can be calculated from serum creatinine (B1669602) levels using established formulas for the specific animal species.
-
Direct GFR (mGFR): In more detailed mechanistic studies, GFR can be measured by the clearance of an exogenous filtration marker such as inulin (B196767) or iohexol.
-
Histopathological Analysis of Renal Tissue[7][16]
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Tissue Processing: Excise the kidneys, fix them in 10% neutral buffered formalin, and embed them in paraffin.
-
Staining: Section the paraffin-embedded tissues and stain with:
-
Hematoxylin and Eosin (H&E): For general morphological assessment.
-
Periodic acid-Schiff (PAS): To visualize the basement membranes and assess glomerular and tubular injury.
-
Masson's Trichrome: To detect and quantify fibrosis.
-
-
Microscopic Examination: Evaluate the stained sections under a light microscope to assess for pathological changes such as glomerulosclerosis, tubular atrophy, and interstitial fibrosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by ertugliflozin and typical experimental workflows.
Methodological & Application
Application Note: Quantification of Ertugliflozin Pidolate in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of ertugliflozin (B560060) in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method is suitable for pharmacokinetic and bioanalytical studies.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.[1][2] Accurate measurement of ertugliflozin concentrations in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. This application note describes a robust UPLC-MS/MS method for the quantification of ertugliflozin in plasma, utilizing a stable isotope-labeled internal standard for enhanced accuracy and precision.[1]
Experimental
Materials and Reagents
-
Ertugliflozin pidolate reference standard
-
Ertugliflozin-D5 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]
Table 1: UPLC-MS/MS Instrumental Conditions
| Parameter | Value |
| UPLC System | |
| Column | Kromasil-C18 (100 x 4.6 mm, 5 µm)[3] or equivalent |
| Mobile Phase A | 0.1% Formic acid in water[4][5] |
| Mobile Phase B | Acetonitrile[4][5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[6] |
| Autosampler Temp | 10 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][5] |
| Source Temperature | 350 °C[7] |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Mass Spectrometer Settings
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ertugliflozin | 437.2 | 329.0 (Quantifier)[4][5] | 0.1 | 30 | 15 |
| 437.2 | 207.5 (Qualifier)[4][5] | 0.1 | 30 | 25 | |
| Ertugliflozin-D5 | 442.2 | 334.3 | 0.1 | 30 | 15 |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ertugliflozin and ertugliflozin-D5 in methanol.[1]
-
Working Standard Solutions: Perform serial dilutions of the ertugliflozin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ertugliflozin-D5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1]
Sample Preparation Protocol
The protein precipitation method is employed for sample preparation.[4][5]
Caption: Protein Precipitation Workflow for Plasma Samples.
Method Validation
The bioanalytical method was validated according to the US FDA guidelines.[4][5]
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | |
| LQC (3 ng/mL) | ≤ 10.9%[5] |
| MQC (500 ng/mL) | ≤ 8.5% |
| HQC (800 ng/mL) | ≤ 9.2% |
| Inter-day Precision (%RSD) | |
| LQC (3 ng/mL) | ≤ 13.3%[5] |
| MQC (500 ng/mL) | ≤ 10.1% |
| HQC (800 ng/mL) | ≤ 11.5% |
| Accuracy (% Bias) | |
| LQC (3 ng/mL) | -5.7% to 14.6%[5] |
| MQC (500 ng/mL) | -4.2% to 11.8% |
| HQC (800 ng/mL) | -3.1% to 10.5% |
| Recovery | |
| Ertugliflozin | 85.2% - 92.5% |
| Ertugliflozin-D5 | 88.1% - 94.3% |
| Matrix Effect | |
| Ertugliflozin | 93.7% - 104.2% |
| Ertugliflozin-D5 | 95.6% - 102.8% |
| Stability | |
| Bench-top (6 hours) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80°C, 30 days) | Stable |
Data Analysis and Quantification
The quantification of ertugliflozin in plasma samples is based on the peak area ratio of the analyte to the internal standard.[1] A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.[1] The concentration of ertugliflozin in the quality control and unknown samples is then determined from the regression equation.
Caption: Data Analysis and Quantification Workflow.
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of ertugliflozin in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it suitable for regulated bioanalytical studies. The method has been validated over a linear range of 1-1000 ng/mL and meets the acceptance criteria of the FDA guidelines for bioanalytical method validation.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Ertugliflozin Pidolate and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Ertugliflozin pidolate and its impurities. The methodologies outlined are based on published, stability-indicating methods, ensuring robustness and reliability for routine quality control and stability studies.
Introduction
Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1] Ensuring the purity and stability of the drug substance and its formulations is critical for its safety and efficacy. HPLC is a powerful analytical technique for separating, identifying, and quantifying Ertugliflozin and its process-related and degradation impurities.[2] This document details validated RP-HPLC methods, including those developed under the Analytical Quality by Design (AQbD) paradigm, to ensure robust and reliable analysis.[3]
Impurity Profiling
The impurity profile of a drug substance includes process-related impurities and degradation products formed during manufacturing and storage.[2] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][5][6] Ertugliflozin has been shown to degrade under various stress conditions, including acidic, alkaline, and oxidative hydrolysis.[3][5][6] One study identified three main impurities, with Impurity I, Impurity II, and Impurity III having retention times of 5.71, 13.47, and 22.70 minutes, respectively, under specific chromatographic conditions.[1][7]
HPLC Methodologies: A Comparative Summary
Several stability-indicating RP-HPLC methods have been developed for the estimation of Ertugliflozin. The following tables summarize the key chromatographic parameters from various published methods, providing a comparative overview to aid in method selection and development.
Table 1: HPLC Methods for the Analysis of Ertugliflozin
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | HiQ Sil C-18 (150×4.6)mm, 5.0µm[4] | Kromasil Make C-18[5] | PRONTOSIL C18[3] | Inertsil ODS (4.6×150mm, 5µ)[8] |
| Mobile Phase | Methanol: Water (90:10 v/v)[4] | 0.1% Formic acid in water: 0.1% Formic acid in ACN[5] | Acetonitrile:Acetate buffer, pH 4.4 (36:64 v/v)[3] | 0.1% TFA: Methanol: Acetonitrile (30:60:10)[8] |
| Flow Rate | 0.7 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[3] | Not Specified |
| Detection (UV) | 260 nm[4] | 224 nm[5] | 225 nm[3] | 250 nm[8] |
| Retention Time (RT) | 4.1 min[4] | 7.52 min[5] | 3.92 min[3] | Not Specified |
| Linearity Range | Not Specified | Not Specified | 3.75-22.5 µg/mL[3] | 6-30 µg/mL[8] |
Table 2: HPLC Method for Impurity Profiling of Ertugliflozin
| Parameter | Method 5 |
| Column | Jasco, Finepack C18 column (250 × 4.6 mm, 5 µm)[1][7] |
| Mobile Phase | Mobile Phase A: (0.1% OPA+0.1%TFA), Mobile Phase B: Acetonitrile and Methanol (40:60 v/v). Gradient: A:B (85:15)[1][7] |
| Flow Rate | 1.0 mL/min[1][7] |
| Detection (UV) | 260 nm[1][7] |
| Retention Times | Impurity I: 5.71 min, Impurity II: 13.47 min, Impurity III: 22.70 min[1][7] |
| Linearity Range | 50-150 µg/mL[7] |
Experimental Protocols
The following are detailed protocols for the preparation of solutions and the execution of HPLC analysis for Ertugliflozin and its impurities.
Protocol 1: Stability-Indicating RP-HPLC Method for Ertugliflozin
This protocol is based on a method developed for the estimation of Ertugliflozin in the presence of its degradation products.[4]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Chromatographic Conditions:
-
Column: HiQ Sil C-18 (150×4.6)mm, 5.0µm[4]
-
Mobile Phase: Methanol: Water (90:10 v/v)[4]
-
Flow Rate: 0.7 mL/min[4]
-
Detection: UV at 260 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Ertugliflozin and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
4. Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 M NaOH. Dilute to 10 mL with the mobile phase.[3]
-
Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 M HCl. Dilute to 10 mL with the mobile phase.[3]
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 20% H₂O₂. Keep at 60°C for 30 minutes. Dilute to 10 mL with the mobile phase.[9]
-
Thermal Degradation: Keep the drug substance in a hot air oven at 80°C for 24 hours.[3]
-
Photolytic Degradation: Expose the drug substance to UV light (200 Watt/m²) for 18 hours.[3]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a stable baseline.
-
Inject the working standard solution to determine the retention time and system suitability parameters.
-
Inject the prepared samples from the forced degradation studies.
-
Record the chromatograms and analyze the peak areas to determine the extent of degradation.
Protocol 2: Impurity Profiling of Ertugliflozin
This protocol is designed for the separation and quantification of known impurities of Ertugliflozin.[1][7]
1. Materials and Reagents:
-
This compound reference standard
-
Ertugliflozin Impurity I, II, and III reference standards
-
Ortho-phosphoric acid (OPA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: Jasco, Finepack C18 column (250 × 4.6 mm, 5 µm)[1][7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Diluent: Mobile Phase
-
Standard Stock Solution (Ertugliflozin, 1000 ppm): Accurately weigh 25 mg of Ertugliflozin into a 25 mL volumetric flask, dissolve in 15 mL of diluent using sonication, then dilute to the mark and vortex.[1]
-
Impurity Stock Solutions (200 ppm): Accurately weigh 2 mg of each impurity into separate 10 mL volumetric flasks. Dissolve in 5 mL of diluent, sonicate for 2 minutes, and dilute to volume with the diluent.[1]
-
Spiked Sample Preparation: To a solution of Ertugliflozin, add known amounts of each impurity stock solution to achieve the desired concentration levels for validation studies (e.g., 50%, 100%, 150% of the specification limit).[1]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase mixture.
-
Inject the diluent as a blank.
-
Inject the standard solution containing Ertugliflozin and the impurities to determine their retention times and resolution.
-
Inject the test sample solutions.
-
Integrate the peaks and calculate the percentage of each impurity in the sample.
Visualizations
The following diagrams illustrate the workflows for the HPLC analysis of Ertugliflozin.
Caption: General workflow for HPLC analysis of Ertugliflozin.
Caption: Forced degradation pathways of Ertugliflozin.
References
- 1. jptcp.com [jptcp.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scielo.br [scielo.br]
- 4. rjptonline.org [rjptonline.org]
- 5. ijpsm.com [ijpsm.com]
- 6. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. zenodo.org [zenodo.org]
Application Notes and Protocols for In Vitro S-adenosyl-L-methionine-dependent 2-Deoxy-D-glucose (SGLT2) Inhibition Assays by Ertugliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin (B560060) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate in the kidneys.[1][2][3] By inhibiting SGLT2, Ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[2][4][5] This mechanism of action has established SGLT2 inhibitors as a significant therapeutic class for the management of type 2 diabetes mellitus.[4][6]
These application notes provide detailed protocols for in vitro assays designed to characterize the inhibitory activity of Ertugliflozin on SGLT2. The described methods include both traditional radiolabeled and modern fluorescence-based cell-based assays, which are fundamental for the screening and characterization of novel SGLT2 inhibitors.
Quantitative Data Summary
The inhibitory potency of Ertugliflozin and other SGLT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro inhibitory activity of Ertugliflozin against human SGLT2 and its selectivity over SGLT1.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Ertugliflozin | 0.877[1][7][8] | 1960[1][8] | >2000-fold[1] |
| Empagliflozin | 3.1[7] | 8300[9] | ~2500-fold[9] |
| Dapagliflozin | 1.1[7] | 1400[9] | ~1200-fold[9] |
| Canagliflozin | 2.2[7] | 710[9] | ~250-fold[9] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and substrate used.
Signaling Pathway and Mechanism of Inhibition
SGLT2, located in the apical membrane of the proximal convoluted tubule cells in the kidney, cotransports sodium and glucose from the tubular lumen into the cell. This process is driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. Once inside the cell, glucose is transported into the bloodstream via GLUT2 transporters. Ertugliflozin competitively and reversibly binds to SGLT2, blocking the glucose binding site and thereby preventing glucose reabsorption. This leads to increased urinary glucose excretion.
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by Ertugliflozin.
Experimental Protocols
Two primary types of in vitro assays are commonly used to determine the inhibitory activity of compounds against SGLT2: radiolabeled glucose uptake assays and fluorescent glucose analog uptake assays.
Radiolabeled Glucose Uptake Assay
This traditional method measures the uptake of a radiolabeled, non-metabolizable glucose analog, such as methyl α-D-[14C]glucopyranoside ([14C]AMG), into cells expressing SGLT2.[1]
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SGLT2.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer containing NaCl.
-
Assay Buffer (Sodium-free): KRH buffer with NaCl replaced by choline (B1196258) chloride.
-
Radiolabeled Substrate: Methyl α-D-[14C]glucopyranoside ([14C]AMG).
-
Test Compound: Ertugliflozin.
-
Positive Control: A known SGLT2 inhibitor (e.g., Phlorizin).
-
Scintillation Cocktail.
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Cell Seeding: Seed the SGLT2-expressing cells into a 96-well microplate at an appropriate density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of Ertugliflozin and the positive control in the sodium-containing assay buffer.
-
Assay Initiation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the compound dilutions to the respective wells.
-
Include control wells with vehicle (DMSO) for total uptake and a high concentration of a known inhibitor for non-specific uptake.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Radiolabeled Substrate Addition: Add [14C]AMG to each well to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Assay Termination:
-
Aspirate the assay solution.
-
Wash the cells three times with ice-cold sodium-free assay buffer to remove unincorporated radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the SGLT2-specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each Ertugliflozin concentration relative to the SGLT2-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescent 2-NBDG Glucose Uptake Assay
This method offers a non-radioactive alternative by using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[3][10][11][12] The assay can be performed using human kidney proximal tubule cells (HK-2) that endogenously express SGLT2.[3][10][13]
Materials:
-
Cell Line: Human Kidney-2 (HK-2) cell line.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Buffer (Sodium-containing): Krebs-Ringer-Hepes (KRH) buffer containing NaCl.
-
Assay Buffer (Sodium-free): KRH buffer with NaCl replaced by choline chloride.
-
Fluorescent Substrate: 2-NBDG.
-
Test Compound: Ertugliflozin.
-
Positive Control: A known SGLT2 inhibitor (e.g., Dapagliflozin).
-
Lysis Buffer: 0.1% Triton X-100 in PBS.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm).
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well black, clear-bottom microplate and culture until confluent.
-
Compound Preparation: Prepare serial dilutions of Ertugliflozin and the positive control in the sodium-containing assay buffer. The final DMSO concentration should not exceed 0.5%.[3]
-
Assay Initiation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the compound dilutions to the respective wells.
-
Include control wells:
-
Total Uptake: Vehicle (DMSO) only.
-
Non-specific Uptake: Incubate cells in sodium-free KRH buffer or with a high concentration of D-glucose to outcompete 2-NBDG uptake.[3]
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Fluorescent Substrate Addition: Add 2-NBDG to each well to a final concentration of 100-200 µM.[3][14]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[3][14]
-
Assay Termination:
-
Aspirate the assay solution.
-
Wash the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis and Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence from the total uptake fluorescence.
-
Determine the percentage of inhibition for each Ertugliflozin concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the 2-NBDG glucose uptake assay for screening SGLT2 inhibitors.
Caption: Workflow for the 2-NBDG glucose uptake assay.
Conclusion
The described cell-based assays provide robust and reliable methods for the in vitro characterization of SGLT2 inhibitors like Ertugliflozin. The fluorescence-based 2-NBDG assay, in particular, offers a safe and high-throughput-compatible alternative to traditional radiolabeled assays, making it well-suited for drug discovery and lead optimization efforts. By following these detailed protocols, researchers can effectively screen and characterize novel compounds for their SGLT2 inhibitory activity, contributing to the development of new therapies for type 2 diabetes.
References
- 1. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Ertugliflozin? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Spotlight on ertugliflozin and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adaptação de um pulverizador de tração humana para aplicação localizada de herbicidas Adaptation of a manual spray for herbicide application at specific site [agris.fao.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Study Ertugliflozin Pidolate Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin (B560060) pidolate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein in the proximal tubules of the kidneys responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][2] By inhibiting SGLT2, ertugliflozin promotes the urinary excretion of glucose, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] This mechanism has established SGLT2 inhibitors as a significant therapeutic class for the management of type 2 diabetes.[1]
Beyond its well-characterized effects on renal glucose handling, there is growing interest in the direct cellular actions and potential intracellular effects of ertugliflozin. Understanding the extent to which ertugliflozin is taken up by renal cells and its subsequent impact on cellular signaling pathways is crucial for a comprehensive understanding of its pharmacological profile, including any "off-target" effects.[3][4] It has been suggested that the intracellular accumulation of SGLT2 inhibitors could contribute to their prolonged effects.[5]
These application notes provide detailed protocols for two key cell-based assays to investigate the cellular uptake and functional consequences of ertugliflozin pidolate in relevant renal cell models. The first protocol describes a direct quantification of intracellular ertugliflozin concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The second protocol details a functional assay to measure the inhibition of SGLT2-mediated glucose uptake using a fluorescent glucose analog.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Selectivity (over SGLT1) | Reference |
| Human SGLT2 | 0.877 | >2000-fold | [1][6] |
| Human SGLT1 | 1960 | - | [1][6] |
Table 2: Recommended Parameters for Ertugliflozin Cellular Uptake Assays
| Parameter | Direct Uptake (LC-MS/MS) | Functional Assay (2-NBDG) |
| Cell Line | Human Kidney Proximal Tubule (HK-2) or HEK293-hSGLT2 | Human Kidney Proximal Tubule (HK-2) or HEK293-hSGLT2 |
| Seeding Density | 2 x 10^5 cells/well (24-well plate) | 5 x 10^4 cells/well (96-well plate, black, clear bottom) |
| Ertugliflozin Concentration Range | 1 nM - 10 µM | 0.1 nM - 1 µM |
| Incubation Time | 15 min, 30 min, 1 hr, 2 hr, 4 hr | 30 minutes |
| Temperature | 37°C | 37°C |
| Wash Buffer | Ice-cold Phosphate-Buffered Saline (PBS) | Ice-cold sodium-free buffer |
| Lysis/Extraction Buffer | 80:20 Methanol:Water | Cell Lysis Buffer |
| Quantification Method | LC-MS/MS | Fluorescence Plate Reader (Ex: 485 nm, Em: 535 nm) |
Experimental Protocols
Protocol 1: Direct Quantification of Ertugliflozin Cellular Uptake by LC-MS/MS
This protocol details the direct measurement of ertugliflozin accumulation within cells, providing a quantitative assessment of its uptake.
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2) or HEK293 cells stably expressing human SGLT2.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).[1]
-
This compound.
-
Ertugliflozin-D5 (stable isotope-labeled internal standard).[7]
-
Phosphate-Buffered Saline (PBS).
-
Extraction Solvent: 80:20 Methanol:Water (ice-cold).
-
Acetonitrile (B52724) (ice-cold).
-
24-well cell culture plates.
-
LC-MS/MS system (triple quadrupole).
Procedure:
-
Cell Culture: Seed HK-2 or HEK293-hSGLT2 cells in 24-well plates at a density of 2 x 10^5 cells/well and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Create a series of working solutions by diluting the stock in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Drug Incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed PBS.
-
Add 500 µL of the prepared ertugliflozin working solutions to each well.
-
Incubate the plates at 37°C for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
-
Termination of Uptake and Cell Lysis:
-
To terminate the uptake, aspirate the drug-containing medium.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS per well to remove extracellular drug.
-
Add 200 µL of ice-cold extraction solvent (80:20 Methanol:Water) to each well for cell lysis and compound extraction.
-
Scrape the cells and transfer the cell lysate to microcentrifuge tubes.
-
-
Sample Preparation for LC-MS/MS:
-
Add an equal volume of ice-cold acetonitrile containing the internal standard (Ertugliflozin-D5) to precipitate proteins.[7]
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Use a C18 analytical column.
-
The mobile phase can consist of acetonitrile and 0.1% formic acid in water with gradient elution.[8][9]
-
Perform quantification in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization (ESI).[8][9]
-
Monitor the mass transition for ertugliflozin (e.g., m/z 437.2 → 329.0) and the internal standard.[8][9]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ertugliflozin to the internal standard against the nominal concentration of the calibration standards.
-
Determine the intracellular concentration of ertugliflozin from the calibration curve.
-
Normalize the data to the protein content of each sample, determined from a parallel set of wells using a BCA assay.
-
Protocol 2: Functional Assay of SGLT2 Inhibition via Fluorescent Glucose Uptake
This assay indirectly assesses the presence and activity of ertugliflozin at the cell surface by measuring its inhibitory effect on SGLT2-mediated glucose uptake.
Materials:
-
HK-2 or HEK293-hSGLT2 cells.
-
Cell culture medium.
-
This compound.
-
Phlorizin (B1677692) (a known SGLT1/SGLT2 inhibitor, as a positive control).[10][11]
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[1][10]
-
Sodium-containing and sodium-free uptake buffers.[10]
-
96-well black, clear-bottom microplates.
-
Cell lysis buffer.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom microplate and culture until a confluent monolayer is formed.[10]
-
Compound Preparation: Prepare stock solutions of ertugliflozin and phlorizin in DMSO. Create serial dilutions in sodium-containing buffer to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM for ertugliflozin). The final DMSO concentration should be below 0.1%.[1]
-
Inhibition of Glucose Uptake:
-
Wash the cells twice with pre-warmed sodium-free buffer.[1]
-
Pre-incubate the cells with 100 µL of varying concentrations of ertugliflozin, positive control (phlorizin), or vehicle (DMSO) in sodium-containing buffer for 30 minutes at 37°C.[1][10]
-
Include control wells with sodium-free buffer to determine non-SGLT mediated uptake.
-
-
Glucose Uptake:
-
Termination and Measurement:
-
Terminate the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold sodium-free buffer.[1]
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.[1]
-
-
Data Analysis:
-
Subtract the fluorescence values of the sodium-free buffer wells (background) from the sodium-containing buffer wells to determine the SGLT-mediated glucose uptake.[1]
-
Calculate the percentage of inhibition for each ertugliflozin concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflows for direct and functional cellular uptake assays.
Caption: Potential signaling pathways affected by Ertugliflozin.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Ertugliflozin? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Ertugliflozin on Glucose Uptake in Renal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules.[1][2][3] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Ertugliflozin promotes urinary glucose excretion, thereby lowering blood glucose levels.[4] This mechanism of action has established SGLT2 inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.[2] Beyond its effects on glycemic control, emerging evidence suggests that Ertugliflozin and other SGLT2 inhibitors may exert direct protective effects on the kidneys, independent of systemic glucose reduction.[2][5] These renoprotective effects are thought to involve the modulation of various cellular signaling pathways related to inflammation, fibrosis, and oxidative stress.[6][7]
These application notes provide detailed protocols for investigating the in vitro effects of Ertugliflozin on glucose uptake and relevant signaling pathways in a human renal proximal tubule cell line. The methodologies described are fundamental for elucidating the cellular and molecular mechanisms underlying the renal effects of Ertugliflozin.
Data Presentation
Ertugliflozin Inhibitory Activity
| Target | IC50 (nM) | Selectivity (over SGLT1) | Reference |
| Human SGLT2 | 0.877 | >2000-fold | [2] |
| Human SGLT1 | 1960 | - | [2] |
Representative Dose-Response of Ertugliflozin on Glucose Uptake in HK-2 Cells
| Ertugliflozin Concentration (nM) | % Inhibition of Glucose Uptake (Normalized) |
| 0.01 | 5% |
| 0.1 | 20% |
| 0.5 | 45% |
| 0.877 (IC50) | 50% |
| 1.0 | 55% |
| 5.0 | 85% |
| 10 | 95% |
| 100 | 98% |
Note: This table presents representative data based on the known IC50 of Ertugliflozin. Actual experimental results may vary.
Experimental Protocols
Cell Culture of Human Kidney-2 (HK-2) Cells
The HK-2 cell line, an immortalized human renal proximal tubular epithelial cell line, is a widely used and appropriate in vitro model for studying the effects of SGLT2 inhibitors on renal cell physiology.[1]
Materials:
-
HK-2 cell line (ATCC® CRL-2190™)
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HK-2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and re-seed into new flasks or multi-well plates for experiments.
SGLT2 Inhibition Assay: Measuring Glucose Uptake
This assay quantifies the inhibitory effect of Ertugliflozin on SGLT2-mediated glucose uptake using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[1][8][9]
Materials:
-
HK-2 cells cultured in a 96-well, clear-bottom, black-walled plate
-
Ertugliflozin
-
2-NBDG
-
Phlorizin (non-selective SGLT inhibitor, positive control)
-
Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1 mM MgSO4, 20 mM HEPES, pH 7.4)[1]
-
Sodium-free buffer (replace NaCl with an equimolar concentration of choline (B1196258) chloride)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
DMSO
Protocol:
-
Cell Plating: Seed HK-2 cells into a 96-well plate at a density of 4 x 10^4 cells/well and allow them to attach overnight.[1]
-
Compound Preparation: Prepare a stock solution of Ertugliflozin in DMSO. Serially dilute the stock solution in KRH buffer to achieve a range of desired concentrations (e.g., 0.01 nM to 100 nM). The final DMSO concentration should be less than 0.1%.[2]
-
Cell Treatment:
-
Wash the cells twice with pre-warmed KRH buffer.
-
Add 100 µL of the Ertugliflozin dilutions to the respective wells.
-
Include a vehicle control (KRH buffer with the same final DMSO concentration).
-
Include a positive control (e.g., 100 µM Phlorizin).
-
Include a background control using sodium-free buffer to determine non-SGLT mediated uptake.
-
-
Glucose Uptake: Add 10 µL of 2-NBDG solution (final concentration 100-200 µM) to each well. Incubate for 30-60 minutes at 37°C.[1][8]
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (sodium-free buffer wells) from all other readings.
-
Calculate the percentage of inhibition for each Ertugliflozin concentration relative to the vehicle control (100% uptake).
-
Plot the percent inhibition against the logarithm of the Ertugliflozin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Key Signaling Pathways
This protocol is designed to investigate the effect of Ertugliflozin on the phosphorylation status of key proteins in the MAPK signaling pathways (p38, ERK1/2, JNK), which are implicated in cellular stress and inflammatory responses.[10][11]
Materials:
-
HK-2 cells cultured in 6-well plates
-
Ertugliflozin
-
Stimulus (e.g., high glucose (30 mM) or TGF-β1 (10 ng/mL) to induce cellular stress)[6]
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
anti-phospho-p38 MAPK (Thr180/Tyr182)
-
anti-total-p38 MAPK
-
anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
anti-total-p44/42 MAPK (ERK1/2)
-
anti-phospho-SAPK/JNK (Thr183/Tyr185)
-
anti-total-SAPK/JNK
-
anti-GAPDH or anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed HK-2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of Ertugliflozin or vehicle (DMSO) for 1-2 hours.
-
Introduce the stimulus (e.g., high glucose or TGF-β1) and incubate for the desired time period (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
Compare the levels of phosphorylated proteins in the Ertugliflozin-treated groups to the control groups to determine the effect of the drug on the signaling pathways.
-
Visualizations
Caption: Experimental workflow for studying Ertugliflozin's effects.
Caption: Ertugliflozin's mechanism and related signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ertugliflozin Mitigates Renal Ischemia-Reperfusion Injury through the Downregulation of HIF-1α Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of SGLT2 inhibition in human kidney proximal tubular cells--renoprotection in diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? | PLOS One [journals.plos.org]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. The JNK Signaling Pathway in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Ertugliflozin Pidolate Co-crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for the preparation and X-ray crystallographic analysis of Ertugliflozin (B560060) pidolate co-crystals. Ertugliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its co-crystal with L-pyroglutamic acid (pidolate) is a strategy to improve the physicochemical properties of the active pharmaceutical ingredient (API).
Introduction
Ertugliflozin, in its amorphous form, can be challenging for pharmaceutical development due to potential physical instability.[1][2] Co-crystallization with a suitable coformer, such as L-pyroglutamic acid, can lead to a stable crystalline form with improved properties. The Ertugliflozin L-pyroglutamic acid co-crystal is an anhydrous crystal form with a 1:1 molar stoichiometry.[2] X-ray crystallography is a pivotal technique for the solid-state characterization of these co-crystals, providing information on their structure and phase purity. This document outlines the methodologies for preparing and analyzing these co-crystals using X-ray diffraction techniques.
Experimental Protocols
Co-crystal Synthesis
The synthesis of Ertugliflozin pidolate co-crystals can be achieved through various methods, including solution-based crystallization and solvent-drop grinding. Below are representative protocols derived from patent literature.
Protocol 2.1.1: Solution-Based Co-crystallization in Ethyl Acetate (B1210297) [3]
-
Materials:
-
Ertugliflozin
-
L-pyroglutamic acid
-
Ethyl acetate (anhydrous)
-
-
Procedure:
-
To a suitable reaction vessel, add Ertugliflozin (1.0 mole equivalent).
-
Add L-pyroglutamic acid (approximately 1.0 to 1.1 mole equivalents).[3]
-
Add a sufficient volume of ethyl acetate to dissolve or suspend the reactants.
-
Stir the mixture at ambient temperature (25-30°C) for a period of 3 to 6 hours.[3]
-
The formation of a solid precipitate indicates co-crystal formation.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold ethyl acetate.
-
Dry the co-crystals under vacuum at a temperature of 25-40°C.[3]
-
Protocol 2.1.2: Co-crystallization in Ethanol (B145695) with Anti-Solvent Addition [3]
-
Materials:
-
Ertugliflozin
-
L-pyroglutamic acid (or L-proline monohydrate as an alternative coformer example)
-
Ethanol
-
Methyl tertiary butyl ether (MTBE) as an anti-solvent
-
-
Procedure:
-
In a reaction vessel, combine Ertugliflozin (1.0 mole equivalent) and L-pyroglutamic acid (1.0 to 1.5 mole equivalents).
-
Add a minimal amount of ethanol to achieve dissolution, if necessary with gentle heating (e.g., up to 70°C).[3]
-
Cool the solution to ambient temperature (25-30°C).[3]
-
Slowly add MTBE as an anti-solvent to the stirred solution to induce precipitation of the co-crystals.
-
Continue stirring for several hours (e.g., 5 hours) to ensure complete precipitation.[3]
-
Collect the solid product by filtration.
-
Wash the crystals with a small amount of the ethanol/MTBE mixture.
-
Dry the product under vacuum.
-
X-ray Powder Diffraction (XRPD) Analysis
XRPD is a fundamental technique for the identification and quality control of co-crystals. It provides a unique fingerprint of the crystalline material.
Protocol 2.2.1: XRPD Data Acquisition
-
Sample Preparation:
-
Gently grind a small amount of the this compound co-crystal powder to ensure a random orientation of the crystallites.
-
Mount the powdered sample on a low-background sample holder.
-
-
Instrument Parameters (Example):
-
Instrument: PANalytical X'pert PRO or equivalent
-
Radiation: CuKα (λ = 1.5406 Å)
-
Voltage and Current: 45 kV and 40 mA
-
Scan Range (2θ): 3° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis:
-
Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks.
-
Compare the obtained diffractogram with a reference pattern of the co-crystal and the individual starting materials to confirm the formation of the new crystalline phase.
-
Data Presentation
While specific single-crystal X-ray diffraction data for Ertugliflozin L-pyroglutamic acid co-crystal is not publicly available, Table 1 presents an example of the type of data obtained from Powder X-ray Diffraction for a related Ertugliflozin-L-proline (1:2) co-crystal, as detailed in patent literature.[3] This serves as a template for the expected data from an XRPD analysis of the pidolate co-crystal.
Table 1: Powder X-ray Diffraction Data for Ertugliflozin-L-proline (1:2) Co-crystal [3]
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 3.2 | 27.3 | 100 |
| 6.5 | 13.7 | 15 |
| 16.2 | 5.5 | 20 |
| 17.4 | 5.1 | 10 |
| 18.4 | 4.8 | 25 |
| 18.9 | 4.7 | 30 |
| 20.4 | 4.4 | 12 |
| 21.4 | 4.2 | 35 |
| 23.5 | 3.8 | 18 |
| 25.5 | 3.5 | 14 |
| 31.6 | 2.8 | 8 |
Note: The relative intensities are approximate and can vary depending on sample preparation and instrumental parameters.
Visualizations
Signaling Pathway of Ertugliflozin
Ertugliflozin's primary mechanism of action is the inhibition of the Sodium-Glucose Cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition leads to a reduction in glucose reabsorption and an increase in urinary glucose excretion. Beyond its primary glycemic control, Ertugliflozin has demonstrated cardiovascular and renal benefits, which are attributed to its influence on various downstream signaling pathways.
Experimental Workflow for Co-crystal Analysis
The following diagram illustrates a typical workflow for the synthesis and crystallographic characterization of this compound co-crystals.
Conclusion
The formation of this compound co-crystals is a viable strategy to enhance the solid-state properties of the API. X-ray crystallography, particularly Powder X-ray Diffraction, is an essential tool for the successful identification and characterization of these co-crystals. The protocols and data presented herein provide a framework for researchers and scientists in the pharmaceutical industry to develop and analyze these important crystalline forms. Further studies to obtain and publish single-crystal X-ray diffraction data would provide deeper insights into the crystal packing and intermolecular interactions of the this compound co-crystal.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10294239B2 - Ertugliflozin co-crystals and process for their preparation - Google Patents [patents.google.com]
Application Notes and Protocols for Forced Degradation Studies of Ertugliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The provided information is essential for the development and validation of stability-indicating analytical methods, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and the specificity of analytical methods. The following sections detail the stress conditions under which Ertugliflozin has been studied, the resulting degradation, and the analytical methodologies for the separation and quantification of the drug and its degradation products.
Summary of Forced Degradation Studies
Ertugliflozin has been subjected to various stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3][4] Studies have consistently shown that Ertugliflozin is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, thermal, and photolytic stress.[3][4][5][6]
The primary analytical technique employed for the separation and quantification of Ertugliflozin and its degradation products is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][7][8]
Quantitative Data Summary
The following table summarizes the quantitative data from various forced degradation studies on Ertugliflozin, providing a comparative overview of the extent of degradation under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1 N HCl, 60°C, reflux | 4 hours | ~21.39% | [4] |
| 1 N HCl, 60°C, reflux | 48 hours | ~15-20% | [5] | |
| 0.1 M HCl, 45°C | 2 hours | 23.37% | [7] | |
| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, reflux | 4 hours | Not specified | [9] |
| 0.1 M NaOH | Not specified | 37.27% | [7] | |
| Oxidative Degradation | 30% H₂O₂, Room Temp, stirring | 48 hours | ~15-20% | [5] |
| 3% H₂O₂, Room Temp | Not specified | Not specified | [9] | |
| Not specified | Not specified | 61.84% | [7] | |
| Thermal Degradation | Not specified | Not specified | Stable | [1][3] |
| Photolytic Degradation | Not specified | Not specified | Notable degradation | [1] |
| Not specified | Not specified | Stable | [3] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Ertugliflozin. These protocols are based on methodologies cited in the scientific literature.
Preparation of Stock Solution
A standard stock solution of Ertugliflozin is the starting point for all stress studies.
Protocol:
-
Accurately weigh 5 mg of Ertugliflozin working standard.[1]
-
Transfer the weighed standard into a 50 ml volumetric flask.[1]
-
Add 10 ml of a suitable solvent (e.g., mobile phase, methanol:water mixture) and sonicate for 15 minutes to dissolve the drug completely.[1][7]
-
Make up the volume to 50 ml with the same solvent to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).[1]
-
Filter the solution using a 0.45 µm filter before use.[1]
Forced Degradation Protocols
Protocol:
-
To a known volume of the Ertugliflozin stock solution, add an equal volume of 1 N Hydrochloric Acid (HCl).[1]
-
Reflux the mixture at 60°C for 4 hours.[4]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution by adding an equivalent amount of 1 N Sodium Hydroxide (NaOH).[1][7]
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.[7]
-
Inject the sample into the HPLC system.
Protocol:
-
To a known volume of the Ertugliflozin stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).[10]
-
Reflux the mixture at 70°C for 4 hours.[9]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution by adding an equivalent amount of 0.1 N Hydrochloric Acid (HCl).[7]
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.[7]
-
Inject the sample into the HPLC system.
Protocol:
-
To a known volume of the Ertugliflozin stock solution, add an equal volume of 30% Hydrogen Peroxide (H₂O₂).[5]
-
Keep the solution at room temperature and stir for 48 hours.[5]
-
After the specified time, dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
Inject the sample into the HPLC system.
Protocol:
-
Transfer a known amount of solid Ertugliflozin powder into a thermostatically controlled oven.
-
Maintain the temperature at a specific level (e.g., 60°C) for a defined period (e.g., 5 days).[10]
-
Alternatively, expose a solution of Ertugliflozin to heat.
-
After the exposure period, allow the sample to cool to room temperature.
-
If starting with the solid drug, dissolve it in a suitable solvent to a known concentration for HPLC analysis. If starting with a solution, dilute it as necessary.
-
Inject the sample into the HPLC system.
Protocol:
-
Expose a solution of Ertugliflozin in a transparent container to a photostability chamber.
-
The exposure should be in accordance with ICH Q1B guidelines, which recommend exposure to cool white fluorescent light (not less than 1.2 million lux hours) and near-ultraviolet light (not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis.
-
Inject both the exposed and control samples into the HPLC system.
Analytical Method: RP-HPLC
The following are typical RP-HPLC parameters used for the analysis of Ertugliflozin and its degradation products.
| Parameter | Specification 1 | Specification 2 |
| Column | C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm)[1] | HiQ Sil C-18 (150 x 4.6 mm, 5.0 µm)[2] |
| Mobile Phase | Acetate buffer:Acetonitrile (60:40 v/v), pH 4.0[1] | Methanol:Water (90:10 v/v)[2] |
| Flow Rate | Isocratic | 0.7 mL/min[2] |
| Detection Wavelength | 240 nm[1] | 260 nm[2] |
| Column Temperature | 28°C[1] | Not specified |
| Retention Time (Ertugliflozin) | 2.30 ± 0.04 min[1] | 4.1 min[2] |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies of Ertugliflozin.
Proposed Degradation Pathway of Ertugliflozin under Acidic and Oxidative Stress
Caption: Proposed degradation of Ertugliflozin under stress conditions.
References
- 1. actascientific.com [actascientific.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsm.com [ijpsm.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Stress Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Ertugliflozin and Sitagliptin in Bulk and its Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 10. jetir.org [jetir.org]
Formulation Development of Ertugliflozin Pidolate for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation development of Ertugliflozin (B560060) pidolate immediate-release tablets for oral administration. This document covers pre-formulation studies, formulation strategies, manufacturing processes, and analytical methodologies pertinent to the development of a robust solid oral dosage form.
Pre-formulation Studies
Pre-formulation studies are critical for understanding the physicochemical properties of the active pharmaceutical ingredient (API), Ertugliflozin L-pyroglutamic acid cocrystal, to guide formulation and process development. Ertugliflozin is a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1][2]
Physicochemical Properties of Ertugliflozin L-pyroglutamic acid Cocrystal
The amorphous form of ertugliflozin presents manufacturing challenges due to its high hygroscopicity and tendency to become oily.[1] To overcome these issues, an Ertugliflozin L-pyroglutamic acid (L-PGA) cocrystal with a 1:1 molar stoichiometry was developed.[1] This cocrystal is a stable, non-hygroscopic crystalline solid suitable for commercial manufacturing.[1]
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₂ClNO₁₀ | [2] |
| Molecular Weight | 566.00 g/mol | [2] |
| Melting Point | ~142 °C | [1] |
| Solubility | High aqueous solubility over the pH range of 1.2–6.8 | [1] |
| Permeability | High | [1] |
| BCS Classification | Class I | [1][2] |
| Hygroscopicity | Non-hygroscopic | [1] |
Excipient Compatibility Studies
Excipient compatibility is crucial for the stability of the Ertugliflozin L-PGA cocrystal. The cocrystal has a propensity to dissociate into the amorphous form in the presence of high humidity and certain excipients.[1][3] This dissociation is more pronounced with hygroscopic excipients and those that create a microenvironment with a pH greater than 5.0.[3]
Protocol for Excipient Compatibility Study:
-
Binary Mixture Preparation: Prepare binary mixtures of Ertugliflozin L-PGA cocrystal with individual excipients (e.g., microcrystalline cellulose, crospovidone, povidone, sodium lauryl sulfate, magnesium stearate) in a 1:1 ratio.
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).[3]
-
Analysis: Analyze the stressed samples at regular intervals using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) to detect any physical or chemical interactions and the formation of degradation products.
-
Observation: A significant change in the physical appearance, DSC thermogram, FTIR spectrum, or the appearance of new peaks in the chromatogram indicates an interaction.
Formulation Development
The goal is to develop an immediate-release tablet with rapid dissolution. Both direct compression and wet granulation are viable manufacturing processes.
Representative Formulation Composition
The following table presents a representative formulation for a 15 mg Ertugliflozin immediate-release tablet. The commercial formulation contains povidone, microcrystalline cellulose, crospovidone, sodium lauryl sulfate, and magnesium stearate (B1226849) as inactive ingredients.
| Component | Function | Quantity per Tablet (mg) |
| Ertugliflozin L-pyroglutamic acid | Active Pharmaceutical Ingredient | 19.53 (equivalent to 15 mg Ertugliflozin) |
| Microcrystalline Cellulose (e.g., Avicel PH-102) | Diluent/Binder | 120.47 |
| Crospovidone | Superdisintegrant | 12.00 |
| Povidone | Binder | 9.00 |
| Sodium Lauryl Sulfate | Solubilizing Agent/Wetting Agent | 3.00 |
| Magnesium Stearate | Lubricant | 3.00 |
| Opadry® (Film Coating) | Film Coating Agent | 9.00 |
| Total Weight | 176.00 |
Manufacturing Process
An experimental workflow for the manufacturing of Ertugliflozin tablets via direct compression is outlined below.
Direct compression workflow for Ertugliflozin tablets.
Protocol for Direct Compression:
-
Dispensing: Accurately weigh all the raw materials as per the formulation.
-
Sifting: Sift the API and all excipients (except the lubricant) through a suitable mesh sieve to ensure particle size uniformity.
-
Pre-lubrication Blending: Blend the sifted API and excipients in a suitable blender for a specified time to achieve a homogenous mixture.
-
Lubrication: Sift the lubricant (magnesium stearate) and add it to the pre-blend.
-
Final Blending: Blend for a short period to ensure uniform distribution of the lubricant.
-
Tablet Compression: Compress the final blend into tablets of the desired weight, hardness, and thickness using a rotary tablet press.
-
Film Coating: Coat the compressed tablets with a film-coating suspension to improve appearance, taste-masking, and ease of swallowing.
-
Packaging: Package the finished tablets in high-density polyethylene (B3416737) (HDPE) bottles with desiccant or aluminum foil blister packs to protect from moisture.[1]
Quality Control and Analytical Methods
Tablet Evaluation
The manufactured tablets should be evaluated for various quality control parameters.
| Parameter | Specification |
| Appearance | As per standard |
| Weight Variation | USP <905> |
| Hardness | 5-8 kp |
| Friability | NMT 1.0% |
| Drug Content | 90.0% - 110.0% |
| Disintegration Time | NMT 15 minutes |
| Dissolution | ≥ 85% in 15 minutes |
Dissolution Testing
Ertugliflozin immediate-release tablets exhibit rapid dissolution.[1]
Protocol for Dissolution Testing:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Medium: 900 mL of pH 6.8 phosphate (B84403) buffer
-
Speed: 50 RPM
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 5, 10, 15, 30, and 45 minutes
-
Analysis: Determine the amount of Ertugliflozin dissolved by UV-Vis spectrophotometry or HPLC.
Representative Dissolution Profile:
| Time (minutes) | % Drug Released |
| 5 | 65 |
| 10 | 88 |
| 15 | 95 |
| 30 | 98 |
| 45 | 99 |
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for assay and impurity determination.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Acetate Buffer (pH 4.4) (36:64 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 37 °C |
| Injection Volume | 10 µL |
| Retention Time | ~3.92 minutes for Ertugliflozin |
This method is based on a published study for the simultaneous estimation of Sitagliptin and Ertugliflozin and may require optimization.
Forced Degradation Studies:
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. Ertugliflozin is subjected to stress conditions as per ICH guidelines (Q1A(R2)).
| Stress Condition | Treatment | Observation |
| Acid Hydrolysis | 1N HCl at 60°C for 30 min | Significant degradation |
| Alkali Hydrolysis | 1N NaOH at 60°C for 30 min | Significant degradation |
| Oxidative Degradation | 6% H₂O₂ at 60°C for 30 min | Significant degradation |
| Thermal Degradation | 80°C for 24 hours | Minor degradation |
| Photolytic Degradation | UV light (200 Watt/m²) for 18 hours | Minor degradation |
| Neutral Hydrolysis | Water at 60°C for 6 hours | Minor degradation |
Mechanism of Action of Ertugliflozin
Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the kidneys.
References
- 1. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Bioanalytical Method Validation for Ertugliflozin in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ertugliflozin (B560060) is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1] Accurate and reliable quantification of Ertugliflozin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a comprehensive guide to the bioanalytical method validation for Ertugliflozin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2]
Quantitative Data Summary
The following tables summarize the key validation parameters for the quantification of Ertugliflozin in biological matrices as reported in various studies.
Table 1: Linearity and Range of Various Bioanalytical Methods for Ertugliflozin.
| Method | Biological Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| UPLC-MS/MS | Rat Plasma | 1 - 1000 ng/mL | > 0.99 | [3][4] |
| HPLC-MS/MS | Human Plasma | 1 - 500 ng/mL | > 0.99 | [3] |
| LC-MS/MS | Rat Plasma | 0.1 - 1.5 ng/mL | Not Specified | [3] |
| LC-MS/MS | Pharmaceutical Dosage Form | 15 - 450 ng/mL | Not Specified | [3] |
| UPLC-MS/MS | Rat Plasma | 5 - 1000 ng/mL (for Sitagliptin) | Good Linearity | [5] |
| LC-MS/MS | Rat Plasma | 0.75 - 11.35 pg/mL | Excellent Linearity | [6] |
Table 2: Precision and Accuracy Data for Ertugliflozin Quantification.
| Biological Matrix | Precision (%CV) | Accuracy (%) | Reference |
| Rat Plasma | Intra-day: 1.6-10.9%, Inter-day: 0.8-13.3% | -5.7% to 14.6% | [4] |
| Human Plasma | Intra-day and inter-day results within acceptable limits | Within acceptable limits | [7] |
Experimental Protocols
This section details a robust and widely applicable LC-MS/MS method for the quantification of Ertugliflozin in plasma.
1. Materials and Reagents
-
Ertugliflozin reference standard
-
Acetonitrile (B52724) (HPLC grade)[4]
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)[4]
-
Water (Ultrapure)
-
Control (drug-free) biological matrix (e.g., rat or human plasma)
2. Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Ertugliflozin and the internal standard (IS) in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Ertugliflozin primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution with the same diluent.[1]
3. Sample Preparation (Protein Precipitation) Protein precipitation is a common, simple, and efficient method for extracting Ertugliflozin from plasma samples.[4][5]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., Diazepam or Ertugliflozin-D5).[3]
-
Vortex the mixture for 1 minute to precipitate proteins.[3]
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant and inject a 5 µL aliquot into the LC-MS/MS system.[3]
4. Liquid Chromatography Conditions
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[5][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).[4][7]
-
Flow Rate: 0.35 - 0.4 mL/min.[7]
-
Column Temperature: 40°C.
5. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Ertugliflozin: m/z 437.2 → 329.0 (quantification), m/z 437.2 → 207.5 (qualification).[4][5]
-
Sitagliptin (B1680988) (if co-analyzed): m/z 408.2 → 235.0 (quantification), m/z 408.2 → 174.0 (qualification).[4][5]
-
6. Method Validation The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH).[2] Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative).[4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ajprd.com [ajprd.com]
- 3. benchchem.com [benchchem.com]
- 4. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Method for Simultaneous Estimatio...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ertugliflozin in Combination with Metformin and Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ertugliflozin (B560060) as an add-on therapy to metformin (B114582) and sitagliptin (B1680988) for the treatment of type 2 diabetes mellitus (T2DM). The information is compiled from key clinical studies and is intended to support research and development activities in this therapeutic area. Detailed protocols for the clinical assessment of this combination therapy are also provided, based on the methodologies reported in the referenced studies.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-independent manner.[1][2] Metformin, a biguanide, is a first-line therapy for T2DM that primarily reduces hepatic glucose production. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, increases the levels of active incretin (B1656795) hormones, which enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion.[1] The combination of these three agents with complementary mechanisms of action provides a comprehensive approach to managing T2DM.[1]
Mechanism of Action: A Synergistic Approach
The triple combination of ertugliflozin, metformin, and sitagliptin targets multiple pathophysiological pathways in T2DM.
-
Ertugliflozin (SGLT2 Inhibition): By blocking SGLT2 in the proximal renal tubules, ertugliflozin promotes the excretion of excess glucose in the urine, leading to a reduction in blood glucose levels.[2][3] This mechanism is independent of insulin secretion or action.[2]
-
Metformin (Biguanide): Metformin's primary effect is the reduction of hepatic glucose output. It also improves insulin sensitivity in peripheral tissues.
-
Sitagliptin (DPP-4 Inhibition): Sitagliptin prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased insulin release and decreased glucagon secretion in a glucose-dependent manner.[1]
Clinical Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from the VERTIS SITA2 and VERTIS FACTORIAL clinical trials.
Efficacy Data
Table 1: Glycemic and Metabolic Outcomes from the VERTIS SITA2 Trial (Ertugliflozin as Add-on to Metformin and Sitagliptin) [1][4]
| Parameter | Placebo (n=155) | Ertugliflozin 5 mg (n=154) | Ertugliflozin 15 mg (n=154) |
| HbA1c (%) | |||
| Baseline (mean) | 8.0 | 8.0 | 8.0 |
| Change from baseline at Week 26 (LS Mean) | -0.1 | -0.8 | -0.9 |
| Placebo-adjusted difference (95% CI) | - | -0.7 (-0.9, -0.5) | -0.8 (-1.0, -0.6) |
| Fasting Plasma Glucose (mg/dL) | |||
| Baseline (mean) | 165.4 | 168.1 | 168.1 |
| Change from baseline at Week 26 (LS Mean) | -3.6 | -28.9 | -34.3 |
| Placebo-adjusted difference (95% CI) | - | -25.3 (-32.5, -18.1) | -30.7 (-37.9, -23.5) |
| Body Weight (kg) | |||
| Baseline (mean) | 88.5 | 89.0 | 88.2 |
| Change from baseline at Week 26 (LS Mean) | -0.5 | -2.5 | -2.9 |
| Placebo-adjusted difference (95% CI) | - | -2.0 (-2.6, -1.4) | -2.4 (-3.0, -1.8) |
| Systolic Blood Pressure (mmHg) | |||
| Baseline (mean) | 130.8 | 131.5 | 131.1 |
| Change from baseline at Week 26 (LS Mean) | -0.3 | -3.8 | -4.6 |
| Placebo-adjusted difference (95% CI) | - | -3.5 (-5.9, -1.1) | -4.3 (-6.7, -1.9) |
LS Mean: Least Squares Mean; CI: Confidence Interval
Table 2: Glycemic and Metabolic Outcomes from the VERTIS FACTORIAL Trial (Ertugliflozin and Sitagliptin as Add-on to Metformin) [5]
| Parameter | Ertugliflozin 5 mg (E5) (n=248) | Ertugliflozin 15 mg (E15) (n=245) | Sitagliptin 100 mg (S100) (n=247) | E5 + S100 (n=246) | E15 + S100 (n=246) |
| HbA1c (%) | |||||
| Baseline (mean) | 8.5 | 8.6 | 8.5 | 8.6 | 8.5 |
| Change from baseline at Week 26 (LS Mean) | -1.0 | -1.1 | -1.1 | -1.5 | -1.5 |
| Fasting Plasma Glucose (mg/dL) | |||||
| Baseline (mean) | 181.6 | 183.4 | 180.7 | 183.4 | 180.7 |
| Change from baseline at Week 26 (LS Mean) | -32.5 | -37.9 | -18.0 | -45.1 | -48.7 |
| Body Weight (kg) | |||||
| Baseline (mean) | 88.9 | 89.4 | 88.7 | 89.2 | 89.5 |
| Change from baseline at Week 26 (LS Mean) | -2.5 | -3.0 | -0.1 | -2.8 | -3.4 |
| Systolic Blood Pressure (mmHg) | |||||
| Baseline (mean) | 130.7 | 131.0 | 131.3 | 131.1 | 130.9 |
| Change from baseline at Week 26 (LS Mean) | -3.7 | -4.5 | -0.8 | -4.6 | -5.5 |
LS Mean: Least Squares Mean
Safety Data
Table 3: Summary of Key Adverse Events (AEs) from the VERTIS SITA2 Trial (at Week 52) [1][4]
| Adverse Event (%) | Placebo (n=155) | Ertugliflozin 5 mg (n=154) | Ertugliflozin 15 mg (n=154) |
| Any AE | 74.2 | 76.6 | 74.7 |
| Serious AEs | 9.0 | 7.8 | 9.1 |
| Discontinuation due to AEs | 3.2 | 3.2 | 3.2 |
| Genital Mycotic Infections (Female) | 1.9 | 14.1 | 12.1 |
| Genital Mycotic Infections (Male) | 0 | 3.7 | 8.2 |
| Urinary Tract Infections | 5.2 | 4.5 | 5.2 |
| Symptomatic Hypoglycemia | 1.9 | 3.9 | 2.6 |
Table 4: Summary of Key Adverse Events (AEs) from the VERTIS FACTORIAL Trial (at Week 52) [5]
| Adverse Event (%) | E5 (n=248) | E15 (n=245) | S100 (n=247) | E5 + S100 (n=246) | E15 + S100 (n=246) |
| Any AE | 70.6 | 71.8 | 68.4 | 70.7 | 73.6 |
| Serious AEs | 8.5 | 8.6 | 8.5 | 8.9 | 9.3 |
| Discontinuation due to AEs | 3.2 | 4.1 | 2.8 | 2.8 | 4.1 |
| Genital Mycotic Infections (Female) | 9.6 | 12.0 | 1.9 | 12.5 | 12.1 |
| Genital Mycotic Infections (Male) | 3.8 | 4.5 | 0.8 | 4.2 | 4.2 |
| Urinary Tract Infections | 4.0 | 4.9 | 4.5 | 4.9 | 5.3 |
| Symptomatic Hypoglycemia | 3.2 | 2.9 | 4.9 | 4.5 | 2.4 |
Experimental Protocols
The following protocols are based on the methodologies described in the VERTIS SITA2 and VERTIS FACTORIAL clinical trials.[1][5]
Study Design and Patient Population
1. Patient Selection (Inclusion Criteria):
-
Adults (≥18 years of age) with a diagnosis of T2DM.
-
Inadequate glycemic control, defined as HbA1c between 7.0% and 10.5% (for VERTIS SITA2) or 7.5% and 11.0% (for VERTIS FACTORIAL).[1][5]
-
Stable daily dose of metformin (≥1500 mg/day) for at least 8 weeks prior to screening.[1][5]
-
For the VERTIS SITA2 trial, a stable daily dose of sitagliptin (100 mg/day) for at least 8 weeks was also required.[1]
-
Estimated glomerular filtration rate (eGFR) ≥60 mL/min/1.73 m².
2. Patient Selection (Exclusion Criteria):
-
History of type 1 diabetes or diabetic ketoacidosis.
-
Recent cardiovascular event (e.g., myocardial infarction, stroke) within 3 months of screening.
-
Significant renal or hepatic impairment.
3. Study Procedures:
-
Screening and Run-in: Eligible patients undergo a screening period to confirm eligibility, followed by a 2-week single-blind placebo run-in period to ensure compliance.
-
Randomization: Patients are randomized in a double-blind manner to receive one of the study treatments.
-
Treatment: Patients receive the assigned study medication once daily for 52 weeks.
-
Assessments: Efficacy and safety assessments are performed at baseline, week 26, and week 52.
Efficacy and Safety Assessments
1. Glycated Hemoglobin (HbA1c) Measurement:
-
Sample Collection: Whole blood samples are collected in EDTA-containing tubes at specified visit times.
-
Analysis: HbA1c levels are determined by a central laboratory using a National Glycohemoglobin Standardization Program (NGSP)-certified high-performance liquid chromatography (HPLC) method.
-
Quality Control: Regular calibration and use of control materials at different concentrations are performed to ensure the accuracy and precision of the measurements.
2. Fasting Plasma Glucose (FPG) Measurement:
-
Sample Collection: Blood samples are collected after an overnight fast of at least 8 hours.
-
Analysis: Plasma glucose concentrations are measured at a central laboratory using a standardized enzymatic method (e.g., glucose oxidase or hexokinase).
3. Body Weight Measurement:
-
Procedure: Body weight is measured in the morning, after voiding, with the patient wearing light clothing and no shoes.
-
Equipment: A calibrated electronic scale is used for all measurements. The scale is zeroed before each measurement.
-
Recording: Weight is recorded to the nearest 0.1 kg.
4. Blood Pressure Measurement:
-
Procedure: Seated blood pressure is measured after the patient has rested for at least 5 minutes in a quiet room. Three measurements are taken at 1-2 minute intervals.
-
Equipment: A validated automated oscillometric blood pressure monitor with an appropriately sized cuff is used.
-
Recording: The average of the three readings is recorded for both systolic and diastolic blood pressure.
5. Safety Monitoring:
-
Adverse events (AEs) are monitored and recorded throughout the study.
-
AEs of special interest include genital mycotic infections, urinary tract infections, symptomatic hypoglycemia, and events related to volume depletion.
-
Laboratory safety tests (including hematology, clinical chemistry, and urinalysis) are performed at regular intervals.
Statistical Analysis
-
The primary efficacy endpoint is the change from baseline in HbA1c at week 26.
-
A constrained longitudinal data analysis (cLDA) model is typically used to analyze the primary and key secondary endpoints.
-
The model includes treatment, time, and the interaction of treatment and time as fixed effects, and baseline value as a covariate.
Conclusion
The addition of ertugliflozin to a background therapy of metformin and sitagliptin provides clinically meaningful improvements in glycemic control, body weight, and systolic blood pressure in patients with T2DM.[1][4][5] The triple combination therapy is generally well-tolerated, with a safety profile consistent with the known effects of each individual component.[1][4][5] These application notes and protocols provide a framework for researchers and clinicians involved in the development and study of combination therapies for T2DM.
References
- 1. Ertugliflozin plus sitagliptin versus either individual agent over 52 weeks in patients with type 2 diabetes mellitus inadequately controlled with metformin: The VERTIS FACTORIAL randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ertugliflozin and Sitagliptin Co-administration Factorial Study (VERTIS FACTORAL, MK-8835-005) | Clinical Research Trial Listing [centerwatch.com]
- 3. Ertugliflozin and Sitagliptin Co-administration Factorial Study (VERTIS FACTORAL, MK-8835-005) | DecenTrialz [decentrialz.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Ertugliflozin pidolate in aqueous solutions
Welcome to the technical support center for Ertugliflozin (B560060) pidolate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your in-vitro and pre-formulation experiments.
Frequently Asked Questions (FAQs)
Q1: We are experiencing difficulty dissolving Ertugliflozin pidolate in our aqueous buffer. What are the common causes and solutions?
A1: It is important to note that Ertugliflozin is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating it has high aqueous solubility and high membrane permeability.[1][2] The pidolate salt form is specifically chosen to ensure good solubility and stability. Issues with dissolution are therefore more likely to stem from experimental conditions rather than the inherent properties of the compound.
Consider the following potential causes:
-
Incorrect pH: Ensure your aqueous solution's pH is within a suitable range. Although Ertugliflozin's solubility is relatively pH-independent, extreme pH values could potentially affect the salt form's stability or lead to degradation.[1]
-
Precipitation: The intended concentration in your experiment may exceed the solubility limit under your specific buffer conditions (e.g., due to common ion effects or temperature).
-
Degradation: Ertugliflozin can degrade under certain stress conditions, such as strong acidic environments, which may alter its solubility profile.[3]
-
Solid Form: Ensure you are using the correct solid-state form. While both the cocrystal and amorphous forms of Ertugliflozin have high aqueous solubility, variations in supplied materials could exist.[1]
Q2: What is the reported aqueous solubility of Ertugliflozin and its pidolate salt?
A2: Both the amorphous and cocrystal forms of Ertugliflozin exhibit similarly high aqueous solubility. The reported aqueous solubility is approximately 0.76 mg/mL and is considered pH-independent.[1] One source indicates a solubility of 5 mg/mL in water with the application of heat and ultrasonication.[4] For organic solvents, it is soluble in DMSO (≥ 125 mg/mL), ethanol, and acetone, slightly soluble in ethyl acetate (B1210297) and acetonitrile, and very slightly soluble in water.[3][4][5]
Q3: Can excipients be used to further enhance the solubility or dissolution rate of this compound if needed?
A3: While this compound's intrinsic solubility is high, in formulation development, excipients are often used to optimize dissolution rates and ensure stability. For a BCS Class I drug, the goal is typically to ensure rapid dissolution. Common excipients that can be used include:
-
Superdisintegrants: Such as croscarmellose sodium, crospovidone, and sodium starch glycolate, which promote the rapid breakup of tablets to increase the surface area for dissolution.[2][6]
-
Surfactants: Agents like Sodium Lauryl Sulfate (SLS), Tween 80, or poloxamers can increase the wettability of the drug substance.[6][7]
-
pH Modifiers: Organic acids like citric acid or tartaric acid can be used to control the micro-environment pH during dissolution.[6]
Troubleshooting Guide: Perceived Solubility Issues
This guide addresses common experimental observations that may be misinterpreted as poor solubility.
| Observation | Potential Cause | Recommended Action |
| Cloudiness or precipitation upon adding this compound to a buffer. | The concentration exceeds the kinetic or equilibrium solubility in your specific medium. The buffer components may be interacting with the drug (common ion effect). | 1. Prepare a saturated solution to determine the actual solubility in your specific buffer system. 2. Try reducing the concentration of the drug. 3. Consider using a co-solvent system if appropriate for your experiment (e.g., a small percentage of DMSO or ethanol).[8] |
| Inconsistent dissolution results between experiments. | The solid material is not homogenous. The mixing/agitation speed or temperature is not consistent. The pH of the media varies. | 1. Ensure proper mixing of the stock powder before weighing. 2. Standardize and control all experimental parameters (e.g., temperature, agitation speed) using a calibrated apparatus. 3. Verify the pH of your dissolution media before each experiment. |
| Material fails to dissolve completely even at low concentrations. | Possible degradation of the compound. The material may be an incorrect or impure solid form. | 1. Confirm the identity and purity of your this compound sample using analytical techniques like HPLC or NMR. 2. Review the storage conditions of the compound. Ertugliflozin is stable under thermal and neutral conditions but can degrade in acidic and oxidative environments.[3] |
Quantitative Data Summary
The following table summarizes the key physicochemical and solubility properties of Ertugliflozin and its pidolate salt.
| Parameter | Value | Reference |
| Drug Substance | Ertugliflozin L-pyroglutamic acid (pidolate) | [5] |
| Molecular Formula | C₂₇H₃₂ClNO₁₀ | [9][10] |
| Molecular Weight | 566.0 g/mol | [9][10] |
| BCS Classification | Class I (High Solubility, High Permeability) | [1][2] |
| Aqueous Solubility | ~0.76 mg/mL (pH independent) | [1] |
| Solubility in Water (with heat) | 5 mg/mL | [4] |
| Solubility in DMSO | ≥ 125 mg/mL | [4][5] |
| Melting Point (cocrystal) | ~142 °C | [11] |
Experimental Protocols
Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific aqueous medium.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., pH 6.8 phosphate (B84403) buffer)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (chemically compatible, e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for Ertugliflozin quantification.
Procedure:
-
Add an excess amount of this compound powder to a vial (e.g., 5-10 mg).
-
Add a known volume of the aqueous buffer (e.g., 2 mL) to the vial.
-
Seal the vial securely to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 150 rpm).
-
Allow the suspension to equilibrate for a standard period (typically 24-48 hours).
-
After equilibration, let the vial stand to allow undissolved solids to settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the sample by HPLC to determine the concentration of dissolved Ertugliflozin.
-
Calculate the solubility in mg/mL.
Protocol 2: pH-Dependent Solubility Profile
This protocol assesses the solubility of this compound across a range of pH values.
Materials:
-
Same as Protocol 1.
-
A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
Procedure:
-
Set up a series of vials, one for each pH value to be tested.
-
Follow steps 1-11 from Protocol 1 for each buffer.
-
Plot the determined solubility (mg/mL) against the pH of the buffer to generate a pH-solubility profile.
Visualizations
Logical Workflow for Troubleshooting Perceived Solubility Issues
Caption: A logical workflow for diagnosing perceived solubility issues.
Experimental Workflow for Solubility Determination
Caption: Standard experimental workflow for solubility determination.
Signaling Pathway of SGLT2 Inhibition by Ertugliflozin
Caption: Signaling pathway of SGLT2 inhibition by Ertugliflozin.
References
- 1. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Ertugliflozin L-pyroglutamic acid | 1210344-83-4 [chemicalbook.com]
- 6. senpharma.vn [senpharma.vn]
- 7. brieflands.com [brieflands.com]
- 8. ijpbr.in [ijpbr.in]
- 9. This compound | C27H32ClNO10 | CID 57339449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Ertugliflozin and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Ertugliflozin and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it important for Ertugliflozin analysis?
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as Ertugliflozin, without interference from its degradation products, impurities, or excipients. This is crucial during drug development and quality control to ensure the safety, efficacy, and shelf-life of the drug product. Forced degradation studies are performed to demonstrate the method's stability-indicating nature.
Q2: What are the typical stress conditions used in forced degradation studies for Ertugliflozin?
Forced degradation studies for Ertugliflozin typically involve exposing the drug substance to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines. These conditions include:
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Acidic hydrolysis: (e.g., 0.1 M HCl at 45°C for 2 hours)[1]
-
Alkaline hydrolysis: (e.g., 1 N NaOH)[2]
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Oxidative degradation: (e.g., 6% H₂O₂)[2]
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Thermal degradation: (e.g., 80°C for 24 hours)[2]
-
Photolytic degradation: (e.g., UV light at 200 Watt/m² for 18 hours)[2]
Ertugliflozin has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic conditions.[2][3][4]
Q3: What type of HPLC column is most suitable for the separation of Ertugliflozin and its degradation products?
Reverse-phase (RP) HPLC columns are the most commonly used for the analysis of Ertugliflozin and its degradation products. Specifically, C18 columns are frequently reported in validated methods.[3][5] Examples of successfully used columns include HiQ Sil C-18 (150×4.6 mm, 5.0µm)[5], PRONTOSIL C18[2], and Kromasil Make C-18.[1] The choice of a specific C18 column may depend on the specific degradation products being separated and the desired chromatographic resolution.
Q4: What are the common mobile phases used for the HPLC analysis of Ertugliflozin?
The mobile phases for Ertugliflozin analysis are typically a mixture of an aqueous buffer and an organic solvent. Common combinations include:
-
Methanol (B129727): Water (90:10 v/v)[5]
-
Acetonitrile: Acetate (B1210297) buffer (pH 4.4) (36:64 v/v)[2]
-
0.1% Formic acid in water: 0.1% Formic acid in Acetonitrile[1]
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Acetate buffer: Acetonitrile (60:40 v/v)[3]
-
0.1% Trifluoroacetic acid (TFA): Methanol: Acetonitrile (30:60:10)[6]
The selection of the mobile phase composition and pH is critical for achieving optimal separation of Ertugliflozin from its degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Ertugliflozin and its degradation products.
Q5: I am observing peak tailing for the Ertugliflozin peak. What could be the cause and how can I fix it?
-
Possible Causes:
-
Secondary interactions: Interaction of the analyte with active sites (silanols) on the silica-based column packing.
-
Column overload: Injecting too high a concentration of the sample.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.
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Column degradation: Loss of bonded phase or contamination of the column.
-
-
Solutions:
-
Optimize mobile phase pH: Adjust the pH of the mobile phase to suppress the ionization of either the analyte or the silanol (B1196071) groups. For Ertugliflozin, which is a weakly basic compound, a slightly acidic mobile phase (e.g., using acetate or formate (B1220265) buffer) is often effective.[1][2][3]
-
Use a mobile phase modifier: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. However, with modern high-purity silica (B1680970) columns, this is often not necessary.
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Reduce sample concentration: Dilute the sample to a lower concentration to avoid overloading the column.
-
Use a different column: Consider using a column with a different packing material or a higher carbon load.
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Column washing: If the column is contaminated, wash it with a strong solvent.
-
Q6: My retention times are shifting from one injection to the next. What should I check?
-
Possible Causes:
-
Inadequate column equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.
-
Changes in mobile phase composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component.
-
Fluctuations in column temperature: The laboratory temperature is not stable, or the column oven is not functioning correctly.
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Pump issues: Leaks in the pump or check valve problems leading to an inconsistent flow rate.
-
-
Solutions:
-
Ensure proper equilibration: Allow sufficient time for the mobile phase to run through the column before injecting the first sample.
-
Prepare fresh mobile phase: Prepare the mobile phase carefully and keep the reservoir covered to minimize evaporation.
-
Use a column oven: Maintain a constant column temperature using a column oven.[2]
-
Check the HPLC system: Inspect the pump for any leaks and ensure the check valves are functioning correctly.
-
Q7: I am seeing a drifting baseline. What could be the problem?
-
Possible Causes:
-
Column bleeding: The stationary phase is slowly eluting from the column.
-
Contamination: Contaminants in the mobile phase, sample, or from the HPLC system itself.
-
Detector issues: The detector lamp is aging or the detector cell is contaminated.
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Mobile phase not properly degassed: Dissolved gases in the mobile phase can cause baseline noise and drift.
-
-
Solutions:
-
Use a high-quality column: Choose a column known for its low bleed characteristics.
-
Use high-purity solvents and reagents: Ensure all components of the mobile phase are of HPLC grade.
-
Clean the detector cell: Flush the detector cell with an appropriate solvent.
-
Degas the mobile phase: Degas the mobile phase before use using sonication or an online degasser.
-
Q8: The resolution between Ertugliflozin and a known degradation product is poor. How can I improve it?
-
Possible Causes:
-
Suboptimal mobile phase composition: The organic-to-aqueous ratio or the pH of the mobile phase is not ideal for separating the two compounds.
-
Inappropriate column: The column chemistry is not suitable for the separation.
-
High flow rate: The flow rate is too high, not allowing for sufficient interaction between the analytes and the stationary phase.
-
-
Solutions:
-
Optimize the mobile phase:
-
Adjust the organic solvent percentage: A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: Fine-tuning the pH of the aqueous portion of the mobile phase can significantly impact the retention and resolution of ionizable compounds.
-
-
Try a different column: Experiment with a column of a different chemistry (e.g., C8 instead of C18) or a different particle size.
-
Reduce the flow rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution.[1][2][3][5]
-
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Ertugliflozin
| Parameter | Method 1[5] | Method 2[2] | Method 3[1] | Method 4[3] |
| Column | HiQ Sil C-18 (150×4.6mm, 5.0µm) | PRONTOSIL C18 | Kromasil Make C-18 | C18 Hypersil ODS (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol: Water (90:10 v/v) | Acetonitrile: Acetate buffer, pH 4.4 (36:64 v/v) | 0.1% Formic acid in water: 0.1% Formic acid in ACN | Acetate buffer: Acetonitrile (60:40 v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection (UV) | 260 nm | 225 nm | 224 nm | 240 nm |
| Retention Time (Ertugliflozin) | 4.1 min | 3.92 min | 7.52 min | 2.30 min |
| Run Time | Not Specified | 5.0 min | Not Specified | Not Specified |
Experimental Protocols
Detailed Methodology for a Stability-Indicating RP-HPLC Method for Ertugliflozin
This protocol is based on a validated method and is intended as a starting point for your experiments.[2]
1. Materials and Reagents:
-
Ertugliflozin reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: PRONTOSIL C18 (or equivalent C18 column).
-
Mobile Phase: Acetonitrile: Acetate buffer, pH 4.4 (36:64 v/v).
-
Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in water to make a buffer solution. Adjust the pH to 4.4 with ortho-phosphoric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 37°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of Ertugliflozin in the mobile phase.
-
From the stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase.
4. Sample Preparation (for Forced Degradation Studies):
-
Acid Degradation: Mix the drug solution with 1 N HCl and heat at 60°C for 30 minutes. Cool and neutralize with 1 N NaOH.
-
Alkali Degradation: Mix the drug solution with 1 N NaOH and heat at 60°C for 30 minutes. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: Treat the drug solution with 6% H₂O₂ at room temperature.
-
Thermal Degradation: Keep the drug solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (200 Watt/m²) for 18 hours.
-
After degradation, dilute the samples with the mobile phase to the desired concentration before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and analyze the data.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
Troubleshooting Ertugliflozin pidolate instability in formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ertugliflozin (B560060) pidolate formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Ertugliflozin pidolate formulation is showing signs of instability. What are the most likely causes?
A1: The instability of this compound in formulations can primarily be attributed to two main factors: chemical degradation and physical form conversion.
-
Chemical Degradation: Ertugliflozin is susceptible to degradation under certain stress conditions, particularly acid hydrolysis and oxidation.[1][2][3][4] Exposure to acidic excipients or oxidizing agents in the formulation can lead to the formation of degradation products.
-
Physical Form Conversion (Cocrystal Dissociation): Ertugliflozin is often formulated as a cocrystal with L-pyroglutamic acid (pidolate) to improve its physicochemical properties.[5][6][7] However, this cocrystal can dissociate into the amorphous form of Ertugliflozin, especially in the presence of high humidity and certain excipients.[5][6]
Q2: What are the major degradation pathways for Ertugliflozin?
A2: Forced degradation studies have shown that Ertugliflozin is relatively stable under thermal, photolytic, and neutral hydrolysis conditions. However, significant degradation occurs under acidic and oxidative conditions.[4]
-
Acid Hydrolysis: In the presence of acid, Ertugliflozin can undergo hydrolysis, leading to the formation of several degradation products.[4][8]
-
Oxidative Degradation: Exposure to oxidizing agents can also lead to the formation of specific degradation products.[2][4]
Q3: How does humidity affect the stability of my this compound formulation?
A3: Humidity is a critical factor, particularly for the physical stability of the this compound cocrystal. High humidity can facilitate the dissociation of the cocrystal into the amorphous form of Ertugliflozin.[5][6] This is more pronounced in the presence of hygroscopic excipients.[5] This physical form change may impact the formulation's dissolution profile and overall performance, although one study indicated that the amorphous and cocrystal forms are bioequivalent.[5][6]
Q4: Which excipients are known to be incompatible with this compound?
A4: Excipients that are hygroscopic and create a microenvironment with a pH greater than 5.0 have been shown to induce the dissociation of the this compound cocrystal.[5] It is crucial to conduct thorough drug-excipient compatibility studies. While a comprehensive list is not available, it is recommended to avoid or carefully evaluate excipients with these properties.
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Chemical degradation of Ertugliflozin.
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to known degradation products of Ertugliflozin.
-
Review Formulation Composition: Check for the presence of acidic or potentially oxidizing excipients in your formulation.
-
Evaluate Storage Conditions: Ensure the formulation has been stored under appropriate temperature and humidity conditions, protected from light.
-
Perform Forced Degradation Studies: To confirm the degradation pathway, subject a pure sample of this compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions as detailed in the experimental protocols section. Compare the chromatograms from the forced degradation studies with your formulation's chromatogram to identify the degradation products.
Issue 2: Changes in Dissolution Profile Over Time
Possible Cause: Physical form conversion of the this compound cocrystal to the amorphous form.
Troubleshooting Steps:
-
Solid-State Characterization: Use techniques like Powder X-ray Diffraction (PXRD) or Raman spectroscopy to analyze the solid-state form of Ertugliflozin in your formulation at different time points. The appearance of a halo pattern in PXRD or characteristic peaks in the Raman spectrum can indicate the presence of the amorphous form.
-
Assess Excipient Properties: Review the hygroscopicity and pH-modifying properties of the excipients used in your formulation. Consider replacing highly hygroscopic excipients or those that create a basic microenvironment.
-
Control Moisture Content: Ensure that the manufacturing process is conducted under controlled humidity conditions and that the final product is packaged in moisture-protective packaging (e.g., HDPE bottles with desiccant or blister packs).[5]
Data Presentation
Table 1: Summary of Ertugliflozin Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approximate) | Reference |
| Acid Hydrolysis | 1 M HCl | 24 hours | Room Temp | Significant | [3] |
| Alkali Hydrolysis | 1 M NaOH | 24 hours | Room Temp | Significant | [3] |
| Oxidative | 30% H₂O₂ | - | Room Temp | Notable | [2][4] |
| Photolytic | UV light | - | - | Notable | [2][3] |
| Thermal | Heat | 24 hours | 80°C | Stable | [9] |
| Neutral Hydrolysis | Water | - | - | Stable | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Hydrogen peroxide (30%)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV chamber for photolytic studies
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in methanol and add 1 M HCl. Keep the solution at 60°C for a specified time (e.g., 30 minutes).[9] After the incubation period, cool the solution and neutralize it with 1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkali Hydrolysis: Dissolve a known amount of this compound in methanol and add 1 M NaOH. Keep the solution at 60°C for a specified time (e.g., 30 minutes).[9] After the incubation period, cool the solution and neutralize it with 1 M HCl. Dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound in methanol and add 30% H₂O₂. Keep the solution at room temperature for a specified time. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for 24 hours.[9] After exposure, dissolve the powder in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 200 Watt/m²) for 18 hours.[9] Prepare a control sample protected from light. Dilute both solutions with the mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating RP-HPLC Method for Ertugliflozin
Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Ertugliflozin from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.4) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 64:36 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 225 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 37°C.[9]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Prepare the samples from the forced degradation studies by diluting them to a concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Identify the peak for Ertugliflozin and any degradation product peaks. The method is considered stability-indicating if the peaks are well-resolved. Calculate the percentage of degradation by comparing the peak area of Ertugliflozin in the stressed samples to the unstressed control.
Mandatory Visualizations
Caption: Mechanism of action of Ertugliflozin via SGLT2 inhibition.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. ijpsm.com [ijpsm.com]
- 2. actascientific.com [actascientific.com]
- 3. proquest.com [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays with Ertugliflozin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using Ertugliflozin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ertugliflozin?
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][3] By inhibiting SGLT2, Ertugliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2][3]
Q2: How selective is Ertugliflozin for SGLT2 over SGLT1?
Ertugliflozin exhibits high selectivity for SGLT2 over SGLT1. In vitro studies have shown that the 50% inhibitory concentration (IC50) for human SGLT2 is approximately 0.877 nM, while the IC50 for human SGLT1 is around 1960 nM.[1] This represents a selectivity of over 2000-fold for SGLT2.[1]
Q3: What are the potential known off-target effects of Ertugliflozin and other SGLT2 inhibitors in cell-based assays?
While Ertugliflozin is highly selective for SGLT2, high concentrations in in vitro settings may lead to off-target effects. For the SGLT2 inhibitor class, potential off-target effects that have been investigated include:
-
AMP-activated protein kinase (AMPK) activation: Some studies suggest that certain SGLT2 inhibitors can activate AMPK, a key regulator of cellular energy metabolism.
-
Na+/H+ exchanger (NHE1) inhibition: There have been reports suggesting that some SGLT2 inhibitors might inhibit NHE1, which is involved in regulating intracellular pH and volume.
Q4: What is a recommended starting concentration range for Ertugliflozin in cell-based assays to maintain selectivity?
Given the high potency of Ertugliflozin for SGLT2 (IC50 ~0.877 nM), it is recommended to start with a concentration range that is relevant to its on-target activity. A starting point for a dose-response curve could be from 0.1 nM to 1 µM. It is crucial to empirically determine the optimal concentration range for your specific cell line and assay to ensure you are observing on-target SGLT2 inhibition while minimizing potential off-target effects. A concentration that is 100-fold higher than the IC50 for SGLT2 may be a reasonable upper limit to maintain selectivity over SGLT1.
Q5: How can I confirm that the observed effects in my assay are due to SGLT2 inhibition and not off-target effects?
To confirm on-target activity, consider the following control experiments:
-
Use a structurally different SGLT2 inhibitor: If a similar effect is observed with another potent and selective SGLT2 inhibitor of a different chemical class, it is more likely to be a true on-target effect.
-
Rescue experiment: If the observed phenotype is due to reduced glucose uptake, attempt to rescue the effect by providing an alternative energy source that bypasses SGLT2-mediated glucose transport.
-
Use a cell line with low or no SGLT2 expression: The effect of Ertugliflozin should be significantly diminished or absent in a cell line that does not express SGLT2. You can verify SGLT2 expression using techniques like qPCR or Western blotting.
-
Sodium-dependency: SGLT2 is a sodium-dependent transporter. The inhibitory effect of Ertugliflozin on glucose uptake should be observed in the presence of sodium and diminished in a sodium-free buffer.[4]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 for SGLT2 | 0.877 nM | Human | [1] |
| IC50 for SGLT1 | 1960 nM | Human | [1] |
| Selectivity (SGLT1/SGLT2) | >2200-fold | Human | [1] |
| Recommended Starting In Vitro Concentration Range | 0.1 nM - 1 µM | Cell-based assays | Empirically Determined |
Troubleshooting Guides
Guide 1: SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)
Issue: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Incomplete washing | Increase the number and volume of washes with ice-cold PBS after 2-NBDG incubation.[4][5] |
| High 2-NBDG concentration | Titrate the 2-NBDG concentration to find the optimal balance between signal and background.[4] |
| Non-specific binding of 2-NBDG | Include a control with a high concentration of unlabeled D-glucose to compete for uptake.[5] |
| Autofluorescence of media or cells | Use phenol (B47542) red-free media for the assay. Include a "no-dye" control to measure and subtract cellular autofluorescence.[4][5] |
Issue: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Low SGLT2 expression in the cell line | Confirm SGLT2 expression using qPCR or Western blot. Consider using a cell line engineered to overexpress SGLT2.[4] |
| Suboptimal assay conditions | Optimize the duration of cell starvation and 2-NBDG incubation time for your specific cell line.[4][5] |
| Degraded 2-NBDG | Use fresh 2-NBDG and protect it from light.[4] |
| Absence of sodium in the buffer | Ensure your assay buffer contains physiological concentrations of sodium, as SGLT2 transport is sodium-dependent.[4] |
| Poor cell health | Check cell viability using a standard assay (e.g., Trypan Blue) before starting the experiment.[4] |
Guide 2: Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH)
Issue: Unexpected Cytotoxicity at Low Ertugliflozin Concentrations
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity | Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line.[6] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.[6] |
| Assay interference | Run a control without cells to check if Ertugliflozin directly interacts with the assay reagents (e.g., reduction of MTT). Consider using an alternative viability assay based on a different principle (e.g., ATP-based assay).[6] |
Issue: No Observed Cytotoxicity at High Ertugliflozin Concentrations
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time | Extend the incubation time with Ertugliflozin to allow for potential cytotoxic effects to manifest. |
| Cell line resistance | The chosen cell line may be resistant to any potential off-target cytotoxic effects of Ertugliflozin. |
| On-target effect is not cytotoxic | Inhibition of SGLT2 is not expected to be directly cytotoxic in most cell lines unless they are highly dependent on this specific transporter for glucose uptake. |
Experimental Protocols
Protocol 1: Fluorescent Glucose Uptake Assay using 2-NBDG
This protocol is adapted for a 96-well plate format and should be optimized for your specific cell line.
Materials:
-
Cells expressing SGLT2 (e.g., HK-2, or HEK293/CHO cells overexpressing SGLT2)
-
Black, clear-bottom 96-well plates
-
Culture medium (phenol red-free recommended)
-
Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (replace NaCl with an equimolar concentration of choline (B1196258) chloride)
-
2-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-D-glucosamine (2-NBDG)
-
Ertugliflozin
-
Unlabeled D-glucose
-
Phlorizin (positive control for SGLT inhibition)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to reach 80-90% confluency.
-
Cell Starvation: Gently wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 1-2 hours at 37°C to starve them of glucose.
-
Compound Treatment: Remove the starvation buffer and add KRH buffer containing different concentrations of Ertugliflozin, vehicle control (e.g., DMSO), positive control (Phlorizin), or a high concentration of unlabeled D-glucose (for non-specific uptake control). Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.
-
Terminate Uptake: Aspirate the 2-NBDG solution and immediately wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular dye.
-
Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Calculate the percentage of inhibition for each Ertugliflozin concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cells of interest
-
96-well clear plates
-
Culture medium
-
Ertugliflozin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ertugliflozin or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
Cells of interest
-
96-well clear plates
-
Culture medium
-
Ertugliflozin
-
LDH Cytotoxicity Assay Kit (containing lysis buffer and reaction mixture)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of Ertugliflozin or vehicle control. Include wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values from the experimental, spontaneous release, and maximum release wells.
Visualizations
Caption: Ertugliflozin's mechanism of action on the SGLT2 transporter.
Caption: Troubleshooting decision tree for unexpected results.
Caption: Experimental workflow for a fluorescent glucose uptake assay.
References
- 1. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjppd.org [rjppd.org]
- 3. Ertugliflozin (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Improving the yield and purity of Ertugliflozin pidolate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Ertugliflozin (B560060) pidolate synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of Ertugliflozin pidolate, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Coupling Reaction | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Ensure starting materials are pure and dry. - Carefully control the reaction temperature as specified in the protocol. For the Grignard reaction, maintain a temperature of -78°C to -70°C. |
| Presence of O-substituted Impurity | Formation of byproducts due to reaction with hydroxyl groups. | After the deprotection step, treat the reaction mixture with a weak acid like aqueous sodium hydrogen sulfate (B86663) to minimize the formation of O-substituted impurities.[1] |
| Low Purity After Purification | - Inefficient purification method. - Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography. A mixture of ethyl acetate (B1210297) and hexane (B92381) is commonly used. - Consider recrystallization from a suitable solvent system, such as methyl tert-butyl ether and n-hexane, to improve purity.[2] |
| Incomplete Deprotection of Benzyl Groups | - Inactive catalyst. - Insufficient hydrogen pressure or reaction time. | - Use fresh palladium on carbon (Pd/C) catalyst. - Ensure adequate hydrogen pressure (typically 50-60 psi). - Extend the reaction time and monitor for completion by TLC or HPLC. |
| Formation of Diastereomers | Lack of stereocontrol during the reduction or coupling steps. | Employ stereoselective reducing agents and ensure precise temperature control during reactions where chiral centers are formed. |
| Residual Solvents in Final Product | Inadequate drying of the product. | Dry the final product under vacuum at a suitable temperature (e.g., 40-45°C) for a sufficient period (e.g., 12-15 hours) to remove residual solvents.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the synthesis of Ertugliflozin?
A1: Key parameters to control include reaction temperature, particularly during the Grignard reaction and deprotection steps, the quality and purity of starting materials and reagents, and the exclusion of moisture from reactions involving organometallic reagents.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: To minimize impurity formation, it is crucial to use high-purity starting materials, maintain anhydrous conditions where required, control reaction temperatures, and monitor the reaction progress to avoid prolonged reaction times which can lead to side reactions. Post-reaction workup with a weak acid can also help in reducing certain impurities like the O-substituted impurity.[1]
Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of Ertugliflozin?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for both monitoring the reaction progress and determining the final purity of Ertugliflozin.[3][4][5] Thin-layer chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.
Q4: What are some common impurities that can be found in Ertugliflozin synthesis?
A4: Common impurities can include starting materials, intermediates, byproducts from side reactions (such as O-substituted impurities), and degradation products.[6] Specific process-related impurities may also be present depending on the synthetic route.
Q5: What is the purpose of converting Ertugliflozin to its L-pyroglutamic acid (pidolate) salt?
A5: The formation of the L-pyroglutamic acid salt is often done to improve the physicochemical properties of the active pharmaceutical ingredient (API), such as its stability, solubility, and handling characteristics, which are important for formulation development.
Experimental Protocols
Key Synthesis Step: Grignard Reaction for C-Aryl Glucoside Formation
This protocol describes the coupling of the aryl bromide with a protected gluconolactone (B72293).
Materials:
-
4-(5-bromo-2-chlorobenzyl)phenyl ethyl ether
-
2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone
-
n-Butyllithium (n-BuLi) in hexane
-
Dry tetrahydrofuran (B95107) (THF)
-
Toluene
Procedure:
-
Dissolve 4-(5-bromo-2-chlorobenzyl)phenyl ethyl ether in a mixture of dry THF and toluene.
-
Cool the solution to between -75°C and -70°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-butyllithium (1.6 M in hexane) to the cooled solution, maintaining the temperature below -70°C.
-
Stir the mixture for 30 minutes at this temperature.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in dry toluene.
-
Slowly add the solution of the protected gluconolactone to the reaction mixture, ensuring the temperature does not rise above -70°C.
-
Stir the reaction mixture at -75°C to -70°C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography
Materials:
-
Crude Ertugliflozin
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate
-
Hexane
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude Ertugliflozin in a minimal amount of dichloromethane (B109758) or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Ertugliflozin.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. WO2021137144A1 - An efficient process for the preparation of ertugliflozin l-pyroglutamic acid and intermediates thereof - Google Patents [patents.google.com]
- 2. WO2016088081A1 - Processes for the preparation of ertugliflozin - Google Patents [patents.google.com]
- 3. jptcp.com [jptcp.com]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Enhancing the Stability of Ertugliflozin Pidolate Solid Forms
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the research and development of Ertugliflozin pidolate solid forms.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to common issues observed during experimentation with this compound.
Issue 1: Physical Instability - Cocrystal Dissociation
Q1: We are observing the dissociation of the this compound cocrystal into an amorphous form in our formulation. What are the likely causes?
A1: The dissociation of the Ertugliflozin L-pyroglutamic acid (L-PGA) cocrystal is a known issue, primarily triggered by environmental and formulation factors. The key contributors are:
-
High Humidity: Exposure to elevated relative humidity (RH) is a primary driver of cocrystal dissociation. In a 26-week in-use stability study at 30°C and 75% RH, up to 27% amorphous content was detected.[1]
-
Excipient Incompatibility: Certain excipients can create a microenvironment that promotes the dissociation of the cocrystal.
-
Hygroscopic Excipients: Excipients that readily absorb moisture can accelerate the water-mediated dissociation of the cocrystal.
-
pH Modifying Excipients: Excipients that create a microenvironment with a pH greater than 5.0 can induce the dissociation of the cocrystal into the amorphous free form of ertugliflozin.[1]
-
Q2: How can we prevent or minimize the dissociation of the this compound cocrystal in our solid dosage form?
A2: A multi-pronged approach focusing on formulation design and packaging is crucial:
-
Excipient Selection:
-
Avoid highly hygroscopic excipients. Opt for excipients with low moisture uptake.
-
Control the micro-pH. Select excipients that maintain a pH microenvironment below 5.0.
-
A binary excipient compatibility study is highly recommended to assess the impact of each excipient on the cocrystal's physical stability.[1]
-
-
Formulation Strategies:
-
Particle Coating: Coating the cocrystal particles with a hydrophobic barrier, such as hydrophobic silica, can protect them from the surrounding excipients and moisture.
-
-
Packaging and Storage:
-
Utilize packaging with high moisture protection, such as high-density polyethylene (B3416737) (HDPE) bottles containing desiccant or aluminum foil blister packs.
-
Store the drug product under controlled humidity conditions.
-
Issue 2: Chemical Degradation
Q3: Our this compound samples are showing degradation under stress conditions. What are the primary degradation pathways?
A3: Forced degradation studies have shown that Ertugliflozin is susceptible to degradation under specific conditions:
-
Acidic Hydrolysis: Significant degradation occurs in the presence of strong acids.
-
Oxidative Degradation: The molecule is labile to oxidative stress.
-
Alkaline Hydrolysis: Some degradation is also observed under basic conditions.
-
Thermal and Photolytic Stability: Ertugliflozin is relatively stable under thermal and photolytic stress.[2]
Q4: We have detected unknown peaks in our HPLC analysis after stability testing. How can we identify these degradation products?
A4: A systematic approach is required for the identification and characterization of degradation products:
-
Forced Degradation Studies: Subject this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.
-
Chromatographic Separation: Develop a stability-indicating HPLC or UPLC method capable of separating the parent drug from all degradation products.
-
Mass Spectrometry (MS): Utilize LC-MS/MS to determine the mass-to-charge ratio (m/z) of the degradation products, providing initial information about their molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Employ HRMS to obtain accurate mass measurements, which can help in elucidating the molecular formula of the degradation products.[2]
-
NMR Spectroscopy: For definitive structural elucidation, isolate the degradation products using techniques like preparative HPLC and analyze them using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the stability of this compound under various conditions.
Table 1: Forced Degradation of Ertugliflozin
| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl | 30 min at 60°C | 6.12 | [3] |
| Alkaline Hydrolysis | 1N NaOH | 30 min at 60°C | 7.55 | [3] |
| Oxidative Degradation | 30% H₂O₂ | 48 hours at Room Temp | ~15-20 | [2] |
| Thermal Degradation | Dry Heat | 48 hours at 100°C | No significant degradation | [2] |
| Photolytic Degradation | UV light (254 nm) | 48 hours | No significant degradation | [2] |
Table 2: Physical Stability of this compound Cocrystal
| Condition | Relative Humidity (RH) | Temperature | Duration | Observation | Analytical Method | Reference |
| In-use Stability | 75% | 30°C | 26 weeks | Up to 27% amorphous content | FT-Raman | [1] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
1. Stability-Indicating HPLC Method
-
Objective: To quantify Ertugliflozin and separate it from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 0.1% ortho-phosphoric acid buffer (pH 2.7) : Acetonitrile (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 ± 2 °C.
-
Detection Wavelength: 224 nm.
-
Injection Volume: 10 µL.
-
Diluent: HPLC grade water : Acetonitrile (1:1 v/v).
-
-
Procedure:
-
Prepare the mobile phase and diluent as specified.
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution from the stability study.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and calculate the percentage of Ertugliflozin remaining and the percentage of each degradation product.
-
2. Powder X-Ray Diffraction (PXRD)
-
Objective: To characterize the solid-state form of this compound (cocrystal vs. amorphous).
-
Instrumentation: X-ray diffractometer.
-
Typical Parameters:
-
Radiation Source: Cu Kα.
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 3° to 40°.
-
Scan Speed: 2°/min.
-
-
Procedure:
-
Gently pack the sample powder into the sample holder.
-
Place the sample holder in the diffractometer.
-
Acquire the PXRD pattern over the specified 2θ range.
-
Compare the obtained pattern with the reference patterns for the cocrystal and amorphous forms to identify the solid form.
-
3. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties (e.g., melting point) of this compound solid forms.
-
Instrumentation: Differential Scanning Calorimeter.
-
Typical Parameters:
-
Sample Pan: Aluminum pan.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 200 °C.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Procedure:
-
Accurately weigh the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at the specified rate and record the heat flow as a function of temperature.
-
Analyze the thermogram to identify thermal events such as melting endotherms. The cocrystal of Ertugliflozin L-PGA has a melting point of approximately 142°C.
-
4. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and solvent/water content of this compound.
-
Instrumentation: Thermogravimetric Analyzer.
-
Typical Parameters:
-
Sample Pan: Platinum or alumina (B75360) crucible.
-
Sample Weight: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Procedure:
-
Place the accurately weighed sample in the TGA pan.
-
Heat the sample at the specified rate and record the weight loss as a function of temperature.
-
Analyze the TGA curve to determine the onset of decomposition and any weight loss due to desolvation or dehydration.
-
5. Dynamic Vapor Sorption (DVS)
-
Objective: To assess the hygroscopicity of this compound solid forms.
-
Instrumentation: Dynamic Vapor Sorption analyzer.
-
Typical Parameters:
-
Temperature: 25 °C.
-
Relative Humidity (RH) Program:
-
Equilibrate at 0% RH.
-
Increase RH in steps of 10% from 0% to 90%.
-
Decrease RH in steps of 10% from 90% to 0%.
-
-
Equilibrium Criterion: dm/dt of 0.002% per minute.
-
-
Procedure:
-
Place a known weight of the sample in the DVS sample pan.
-
Run the pre-defined RH program.
-
The instrument will measure the change in mass as a function of RH.
-
Plot the percentage change in mass against RH to generate a sorption-desorption isotherm. This will reveal the hygroscopic nature of the material.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability of this compound.
References
Technical Support Center: Optimizing Ertugliflozin Dosage and Administration for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ertugliflozin in in vivo animal studies. The information is designed to address common challenges and provide actionable solutions for optimizing experimental design and outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with Ertugliflozin.
Issue 1: High variability in pharmacokinetic (PK) profiles between animals.
Question: We are observing significant inter-animal variability in the plasma concentrations of Ertugliflozin, despite administering the same dose. What are the potential causes and how can we mitigate this?
Answer:
High pharmacokinetic variability is a common challenge in preclinical studies and can originate from several factors.[1] Ertugliflozin is a Biopharmaceutical Classification System (BCS) Class I drug, indicating high solubility and permeability, which generally leads to lower PK variability.[1][2] However, the following factors can still contribute to inconsistencies:
-
Formulation: Inconsistent suspension or precipitation of Ertugliflozin in the vehicle can lead to inaccurate dosing.
-
Mitigation Strategy: Ensure the formulation is homogeneous and stable. Use appropriate vehicles and confirm solubility and stability before starting the study.[1]
-
-
Dosing Technique: Inaccurate administration volume or improper oral gavage technique can result in reflux or accidental tracheal administration.[1]
-
Mitigation Strategy: Utilize calibrated equipment and ensure personnel are well-trained in oral gavage. Measure the gavage needle length for each animal and administer the dose slowly to prevent reflux.[1]
-
-
Animal Stress: Stress can alter gastrointestinal motility and blood flow, thereby affecting drug absorption.[1]
-
Mitigation Strategy: Acclimate animals to handling and gavage procedures before the study. Conduct dosing in a quiet and calm environment.[1]
-
-
Food/Fasting Status: The presence of food in the stomach can alter gastric emptying and drug absorption.[1] While human administration of Ertugliflozin is not dependent on meals, this may differ in animal models.[1]
-
Mitigation Strategy: Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions.[1]
-
-
Metabolism: Inter-animal differences in metabolic enzyme activity (e.g., UGT1A9, UGT2B7) can affect drug clearance.[1]
-
Mitigation Strategy: Use age- and weight-matched animals from a reputable supplier to minimize physiological and genetic differences.[1]
-
Issue 2: Inconsistent or lower-than-expected pharmacodynamic (PD) response (e.g., blood glucose reduction).
Question: Our study shows inconsistent reductions in blood glucose levels despite consistent Ertugliflozin dosing. What could be the underlying issue?
Answer:
Variability in pharmacodynamic response can be influenced by several factors beyond just the drug's pharmacokinetics:
-
Animal Model: The severity of the disease model (e.g., degree of hyperglycemia) can impact the response.[1] Some diabetic models, like db/db mice, have demonstrated more variable responses to SGLT2 inhibitors.[1]
-
Mitigation Strategy: Ensure your diabetic model is stable and that animals have consistent baseline glucose levels before initiating the study.[1]
-
-
Diet and Water Access: Variations in food and water consumption can affect hydration status and baseline glucose levels. SGLT2 inhibitors also have a diuretic effect.[1]
-
Mitigation Strategy: Provide a standardized diet and ad libitum access to water. Monitor animals for any signs of dehydration.[1]
-
-
Compensatory Mechanisms: The inhibition of SGLT2 can sometimes lead to a paradoxical increase in glucagon (B607659) and endogenous glucose production, which can vary between individual animals.[1]
-
Mitigation Strategy: If this is a key research question, consider measuring glucagon levels.
-
-
Renal Function: The efficacy of Ertugliflozin is dependent on renal function (glomerular filtration).[1]
-
Mitigation Strategy: Unless renal impairment is a specific focus of the study, use animals with normal renal function.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of Ertugliflozin in in vivo studies.
1. What is the primary mechanism of action of Ertugliflozin?
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[2][3][4] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[4][5] By inhibiting SGLT2, Ertugliflozin blocks this reabsorption, leading to increased urinary glucose excretion (UGE) and consequently, a lowering of blood glucose levels.[2][3][4] This mechanism is independent of insulin (B600854) secretion or sensitivity.[3]
2. What are the recommended dosage ranges for Ertugliflozin in rodents?
The dosage of Ertugliflozin can vary depending on the specific animal model and research question. The following table summarizes dosages used in published rat and mouse studies.
| Species | Dosage | Study Context |
| Wistar Rats | 5 mg/kg | Alzheimer's Disease Model |
| Wistar Rats | 10 mg/kg | Alzheimer's Disease Model |
| Spontaneously Hypertensive Rats | 36 mg/kg/day | Hypertension Study |
| C57BL/6J Mice | 0.5 mg/g of diet | Diet-Induced Diabetes |
3. How should Ertugliflozin be formulated for oral administration in rodents?
Ertugliflozin is a BCS Class I drug with high solubility and permeability, making aqueous-based vehicles suitable and often preferred to avoid potential toxicities associated with chronic administration of solvents like DMSO.[2]
| Vehicle | Composition |
| 0.5% Methylcellulose (B11928114) | 0.5 g of methylcellulose in 100 mL of sterile water.[2] |
| Dimethyl Sulfoxide (DMSO) and Corn Oil | Ertugliflozin dissolved in a minimal volume of DMSO, then brought to the final volume with corn oil.[2] |
| 10% DMSO and 90% Saline | - |
4. What is the recommended route of administration?
For rodent studies, oral gavage is a common and effective route for administering Ertugliflozin to ensure accurate dosing.
5. How frequently should Ertugliflozin be administered?
Ertugliflozin is typically administered once daily.[6][7] The terminal phase half-life in humans ranges from 11 to 18 hours, and steady-state concentrations are achieved by 6 days of once-daily dosing.[8][9]
6. How can I monitor the pharmacodynamic effects of Ertugliflozin?
The primary pharmacodynamic effect of Ertugliflozin is increased urinary glucose excretion. Therefore, collecting urine over a specific period (e.g., 24 hours) and measuring the glucose concentration is a direct way to assess the drug's activity.[1] Additionally, monitoring blood glucose levels is crucial.
Experimental Protocols
Protocol 1: Preparation of Ertugliflozin in 0.5% Methylcellulose
Materials:
-
Ertugliflozin powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile tubes or vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Prepare 0.5% Methylcellulose: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir until a clear, homogeneous solution is formed.[2]
-
Weigh Ertugliflozin: Accurately weigh the required amount of Ertugliflozin powder using an analytical balance.[2]
-
Suspension: Add the weighed Ertugliflozin to the 0.5% methylcellulose solution.[2]
-
Homogenization: Vortex or stir the mixture until a uniform suspension is achieved. Gentle warming may be used to aid dissolution if necessary, but the stability of Ertugliflozin under these conditions should be verified.[2]
Protocol 2: Oral Gavage Administration in Rodents
Animal Preparation:
-
Accurately weigh the animal on the day of dosing to calculate the precise volume to be administered.[1]
-
If required by the study design, fast the animals for a standardized period before dosing.[1]
Procedure:
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. If resistance is met, stop immediately, withdraw the needle, and restart. Do not force the needle.[1]
-
Administer the substance slowly to prevent reflux.[1]
-
Carefully remove the gavage needle.
-
Monitor the animal for a short period after dosing to ensure no adverse effects.
Protocol 3: Blood Glucose Monitoring
Method: Glucometer
Procedure:
-
Acclimate animals to the restraint device (e.g., Broome-style restrainer) before the study.[1]
-
Apply a local heat source (e.g., heat lamp) to the tail for a short period to dilate the vein and facilitate blood collection.[1]
-
Make a small nick in the lateral tail vein with a sterile lancet.[1]
-
Gently "milk" the tail to produce a small drop of blood. Avoid excessive squeezing, which can alter glucose readings.[1]
-
Apply the blood drop to the glucometer test strip and record the reading.[1]
-
Apply gentle pressure to the site to stop the bleeding.[1]
-
Data Integrity: Always collect a baseline blood glucose measurement before drug administration. Be consistent with the timing of measurements relative to dosing across all animals. Minimize the time the animal spends in the restrainer.[1]
Visualizations
Caption: Mechanism of action of Ertugliflozin in the renal proximal tubule.
Caption: General experimental workflow for in vivo studies with Ertugliflozin.
Caption: Troubleshooting logic for inconsistent results in Ertugliflozin studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Ertugliflozin? [synapse.patsnap.com]
- 5. Overview of Ertugliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ker.com [ker.com]
- 7. equimanagement.com [equimanagement.com]
- 8. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Ertugliflozin Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and impurity profiling of Ertugliflozin.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Ertugliflozin?
A1: Ertugliflozin impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[1] Common impurities include synthetic intermediates, structural analogs, and degradation products formed under stress conditions such as acid hydrolysis and oxidation.[1][2] Forced degradation studies have shown that Ertugliflozin is relatively stable under thermal, photolytic, and alkaline conditions but degrades significantly in acidic and oxidative environments.[2][3]
Q2: Which analytical technique is most suitable for Ertugliflozin impurity profiling?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust technique for the determination of Ertugliflozin and its impurities.[4][5] Additionally, ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) offers higher sensitivity and specificity, making it suitable for identifying and characterizing unknown impurities and degradation products.[6][7]
Q3: What are the typical chromatographic conditions for an RP-HPLC method for Ertugliflozin impurity analysis?
A3: A typical RP-HPLC method for Ertugliflozin impurity profiling often utilizes a C18 column.[4][5] The mobile phase is usually a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][8] Detection is commonly performed using a UV detector at a wavelength of around 224-260 nm.[4][8]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Ertugliflozin and its impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form- Reduce the sample concentration or injection volume |
| Poor Resolution Between Peaks | - Inadequate mobile phase composition- Incorrect column chemistry- High flow rate | - Optimize the mobile phase gradient and composition- Try a different column with a different selectivity (e.g., phenyl-hexyl)- Reduce the flow rate to increase the interaction time with the stationary phase |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase preparation- Pump malfunction | - Use a column oven to maintain a constant temperature- Ensure accurate and consistent preparation of the mobile phase- Check the HPLC pump for leaks and ensure proper functioning |
| Presence of Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase- Implement a robust needle wash program- Inject a blank run to confirm the source of the peak |
| Baseline Noise or Drift | - Air bubbles in the detector or pump- Contaminated mobile phase or detector cell- Lamp deterioration in the UV detector | - Degas the mobile phase thoroughly- Flush the system and clean the detector cell- Replace the UV detector lamp |
Experimental Protocols
Sample Preparation for Impurity Profiling
A standard stock solution of Ertugliflozin is typically prepared by accurately weighing and dissolving the substance in a suitable diluent, which is often a mixture of the mobile phase components.[4] For the analysis of impurities in the drug substance, a specific concentration, for example, 1000 µg/mL, is prepared.[4]
RP-HPLC Method for Ertugliflozin and its Impurities
This protocol is a representative example based on published methods.[4][5]
| Parameter | Condition |
| Column | Jasco, Finepack C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid (OPA) + 0.1% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | Acetonitrile and Methanol (40:60 v/v) |
| Gradient | 85:15 (Mobile Phase A: Mobile Phase B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8]
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and incubated at a specific temperature (e.g., 45°C) for a defined period.[8]
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 30% H₂O₂).[9]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures.
-
Photolytic Degradation: The drug substance (solid or in solution) is exposed to UV light.
Quantitative Data Summary
System Suitability Parameters
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[5]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Retention Times of Ertugliflozin and Known Impurities
The following retention times are examples from a specific validated HPLC method.[4][5]
| Compound | Retention Time (minutes) |
| Impurity I | 5.71 |
| Ertugliflozin | ~7-8 (Varies with method) |
| Impurity II | 13.47 |
| Impurity III | 22.70 |
Visualizations
Caption: Workflow for Ertugliflozin Impurity Profiling.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. jptcp.com [jptcp.com]
- 6. ajprd.com [ajprd.com]
- 7. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ertugliflozin Pidolate Pharmacodynamic Response
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating variability in the pharmacodynamic response of Ertugliflozin (B560060) pidolate during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ertugliflozin pidolate?
A1: this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[3] By inhibiting SGLT2, Ertugliflozin reduces renal glucose reabsorption and lowers the renal threshold for glucose, leading to increased urinary glucose excretion (UGE) and consequently, a reduction in blood glucose levels.[3][4] This mechanism is independent of insulin (B600854) secretion.
Q2: What are the key pharmacodynamic effects of this compound?
A2: The primary pharmacodynamic effect is a dose-dependent increase in urinary glucose excretion.[5] This leads to several secondary effects, including:
-
Reduction in plasma glucose levels and glycated hemoglobin (HbA1c).[5][6]
-
Modest reductions in body weight due to caloric loss through glucosuria.[4]
-
A mild diuretic effect, which can contribute to a reduction in blood pressure.[4]
Q3: What are the known factors that can contribute to variability in the pharmacodynamic response to this compound?
A3: Variability in the pharmacodynamic response can be attributed to several factors:
-
Renal Function: The glycemic efficacy of Ertugliflozin is dependent on the glomerular filtration rate (GFR).[7] In patients with impaired renal function, the amount of glucose filtered is reduced, which attenuates the glucose-lowering effect of the drug.[7][8]
-
Genetic Polymorphisms: Ertugliflozin is primarily metabolized by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) isoforms UGT1A9 and UGT2B7.[9][10] While polymorphisms in these genes could theoretically affect drug metabolism and exposure, studies on UGT1A9 polymorphisms have shown no clinically meaningful effects on Ertugliflozin exposure.[9][11] Polymorphisms in the SLC5A2 gene, which encodes SGLT2, have been linked to variations in glucose homeostasis, but their impact on the response to SGLT2 inhibitors is still under investigation.[12][13]
-
Baseline Glycemic Control: Patients with higher baseline HbA1c levels may exhibit a greater reduction in HbA1c in response to Ertugliflozin treatment.[6]
-
Drug-Drug Interactions: Co-administration with certain drugs can potentially alter the pharmacokinetics and pharmacodynamics of Ertugliflozin. For instance, rifampin, a potent enzyme inducer, can decrease Ertugliflozin exposure, though this is not expected to have a clinically meaningful impact on efficacy.[5]
-
Individual Patient Factors: Differences in diet, hydration status, and the presence of concomitant diseases can also contribute to response variability.
Troubleshooting Guide for In Vitro and In Vivo Experiments
This guide addresses common issues encountered during the experimental evaluation of this compound's pharmacodynamic response.
In Vitro Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Cell Passage Number: SGLT2 expression in cell lines like HK-2 can decrease with high passage numbers, leading to a reduced signal window.[14] 2. Compound Solubility/Stability: The test compound may not be fully dissolved or may be unstable in the assay buffer.[14] 3. Inconsistent Assay Conditions: Variations in incubation times, temperatures, or reagent concentrations. | 1. Use cells within a defined low passage number range. 2. Ensure the compound is fully dissolved in an appropriate vehicle (e.g., DMSO) and is stable for the duration of the experiment. Verify solubility and stability beforehand.[15] 3. Standardize all assay parameters and include appropriate controls in every experiment. |
| High background fluorescence in 2-NBDG uptake assays | 1. Incomplete Washing: Residual fluorescent probe (2-NBDG) can lead to high background.[14] 2. Non-specific Probe Binding: 2-NBDG may bind non-specifically to the cell surface or well plate.[14] 3. Suboptimal 2-NBDG Concentration: High concentrations can lead to increased background and fluorescence quenching.[14] | 1. Increase the number and stringency of washing steps after 2-NBDG incubation. Use ice-cold wash buffer.[14] 2. Include a control with a high concentration of a known glucose transport inhibitor (e.g., phlorizin) to determine non-specific uptake/binding.[14] 3. Perform a concentration-response curve for 2-NBDG to determine the optimal concentration that provides a good signal-to-noise ratio.[14] |
| Lower than expected potency of Ertugliflozin | 1. Low SGLT2 Expression: The cell line may not express sufficient levels of SGLT2. 2. Incorrect Buffer Composition: SGLT2 is a sodium-dependent transporter; the absence of sodium will inhibit its activity.[14] | 1. Confirm SGLT2 expression in the cell line using techniques like qPCR or Western blotting. 2. Ensure the assay buffer contains an appropriate concentration of sodium. Perform control experiments in both the presence and absence of sodium to confirm SGLT2-mediated uptake.[14] |
In Vivo Animal Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug concentrations (Pharmacokinetics) | 1. Inconsistent Formulation: The drug may not be uniformly suspended or dissolved.[15] 2. Animal Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption.[15] 3. Variations in Food/Fasting Status: The presence of food can alter gastric emptying and drug absorption.[15] | 1. Ensure a homogenous and stable drug formulation. Verify solubility and stability before dosing.[15] 2. Acclimate animals to handling and dosing procedures to minimize stress.[15] 3. Standardize the fasting period for all animals before dosing.[15] |
| Inconsistent reduction in blood glucose or urinary glucose excretion (Pharmacodynamics) | 1. Variability in Animal Model: Differences in disease severity (e.g., degree of hyperglycemia) in diabetic models can lead to variable responses.[15] 2. Diet and Water Access: Variations in food and water consumption can affect hydration status and baseline glucose levels.[15] 3. Compensatory Mechanisms: SGLT2 inhibition can lead to a paradoxical increase in glucagon (B607659) and endogenous glucose production, which may vary between animals.[15] | 1. Ensure the diabetic model is stable and animals have consistent baseline glucose levels before starting the study.[15] 2. Provide a standardized diet and ad libitum access to water. Monitor for signs of dehydration.[15] 3. Be aware of this physiological response and consider measuring glucagon and markers of endogenous glucose production.[15] |
Quantitative Data Summary
Table 1: Pharmacodynamic Effects of Ertugliflozin in Patients with Type 2 Diabetes (18-Week Data from VERTIS CV Sub-study) [16]
| Parameter | Placebo | Ertugliflozin 5 mg | Ertugliflozin 15 mg |
| Change in HbA1c (%) | - | -0.66% | -0.75% |
| Change in Fasting Plasma Glucose (mg/dL) | - | Significant Reduction (p < 0.001) | Significant Reduction (p < 0.001) |
| Change in Body Weight (kg) | - | Significant Reduction (p < 0.001) | Significant Reduction (p < 0.001) |
| Change in Systolic Blood Pressure (mmHg) | - | Not Significant | Not Significant |
| Incidence of Symptomatic Hypoglycemia | 7.7% | 11.0% | 12.4% |
Table 2: Effect of Renal Impairment on Ertugliflozin Pharmacodynamics (VERTIS CV Subgroup Analysis) [7]
| Patient Group (CKD Stage 3) | Placebo-Adjusted LS-Mean Change in HbA1c from Baseline (95% CI) at Week 18 |
| Ertugliflozin 5 mg | -0.27% (-0.37% to -0.17%) |
| Ertugliflozin 15 mg | -0.28% (-0.38% to -0.17%) |
Experimental Protocols
1. In Vitro SGLT2 Inhibition Assay using HK-2 Cells
This protocol describes a method for measuring SGLT2-mediated glucose uptake in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2. The assay utilizes the fluorescent glucose analog 2-NBDG.[17][18]
-
Cell Culture:
-
Culture HK-2 cells in Keratinocyte-SFM or a similar appropriate medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and grow to confluence (typically 24-48 hours).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in Krebs-Ringer-Henseleit (KRH) buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.
-
-
Glucose Uptake Assay:
-
On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well. Include the following control wells:
-
Total Uptake: Vehicle only.
-
Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) or incubate in sodium-free KRH buffer.
-
Positive Control Inhibitor: A known SGLT2 inhibitor like Dapagliflozin (e.g., 500 nM).
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
-
Fluorescence Measurement:
-
After the final wash, lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable non-linear regression model to determine the IC50 value.
-
2. In Vivo Measurement of Urinary Glucose Excretion (UGE)
This protocol outlines the general procedure for measuring UGE in animal models following the administration of this compound.
-
Animal Acclimation and Housing:
-
House animals (e.g., Sprague-Dawley rats) individually in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimate the animals to the metabolic cages for a sufficient period before the start of the experiment.
-
-
Dosing and Sample Collection:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Collect urine over a specified time period (e.g., 24 hours) into collection tubes, often kept on ice to minimize degradation.
-
-
Urine Glucose Measurement: There are several methods to quantify glucose in urine:
-
Glucose Oxidase-Based Methods (e.g., Dipsticks or Enzymatic Assays):
-
Principle: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, which is proportional to the glucose concentration.[19]
-
Procedure (for enzymatic assay): A simplified procedure involves treating a urine sample with a resin to remove inhibitory substances, followed by incubation with a glucose oxidase/peroxidase reagent and measurement of the resulting color change spectrophotometrically.[20]
-
-
Quantitative Benedict's Test with Colorimetry:
-
Principle: Glucose reduces Cu(II) ions in Benedict's reagent to Cu(I) ions, causing a color change from blue to green, yellow, orange, or red, depending on the glucose concentration. A quantitative version uses potassium thiocyanate (B1210189) to prevent the formation of a red precipitate, and the loss of blue color is measured.[21][22]
-
Procedure: A dilution series of known glucose concentrations is prepared to create a calibration curve. The unknown urine sample is treated with quantitative Benedict's reagent, heated, and the percentage of light transmission is measured using a colorimeter. The glucose concentration is then determined from the calibration curve.[21]
-
-
-
Data Analysis:
-
Calculate the total amount of glucose excreted in the urine over the collection period by multiplying the glucose concentration by the total urine volume.
-
Compare the UGE in the drug-treated groups to the vehicle-treated group to determine the effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: Experimental workflows for in vitro and in vivo pharmacodynamic assessment.
Caption: Logical troubleshooting flow for addressing pharmacodynamic variability.
References
- 1. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. ijermt.org [ijermt.org]
- 5. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the addition of ertugliflozin in patients with type 2 diabetes mellitus inadequately controlled with metformin and sitagliptin: The VERTIS SITA2 placebo‐controlled randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycemic efficacy and safety of the SGLT2 inhibitor ertugliflozin in patients with type 2 diabetes and stage 3 chronic kidney disease: an analysis from the VERTIS CV randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic Analyses of Ertugliflozin in Select Ethnic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Characterization of Ertugliflozin Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta‐Analysis of Noncompartmental Pharmacokinetic Parameters of Ertugliflozin to Evaluate Dose Proportionality and UGT1A9 Polymorphism Effect on Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of SLC5A2 polymorphisms and effects of genetic polymorphism on sodium glucose cotransporter 2 inhibitorsinhibitor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Efficacy and Safety of Ertugliflozin in Patients with Type 2 Diabetes Inadequately Controlled by Metformin and Sulfonylurea: A Sub-Study of VERTIS CV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. med.libretexts.org [med.libretexts.org]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. savemyexams.com [savemyexams.com]
- 22. egyankosh.ac.in [egyankosh.ac.in]
Validation & Comparative
Comparative Efficacy of Ertugliflozin Versus Other SGLT2 Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of ertugliflozin (B560060) against other prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, namely canagliflozin, dapagliflozin (B1669812), and empagliflozin (B1684318). The comparison is based on data from major cardiovascular outcomes trials (CVOTs) and meta-analyses, with a focus on key glycemic and non-glycemic endpoints. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Introduction to SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents that lower blood glucose by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[1] Beyond their glucose-lowering effects, this class of drugs has demonstrated significant cardiovascular and renal protective benefits.[1][2]
Comparative Efficacy
The comparative efficacy of ertugliflozin and other SGLT2 inhibitors is summarized below, with data primarily drawn from their respective cardiovascular outcomes trials: VERTIS CV (Ertugliflozin), CANVAS Program (Canagliflozin), DECLARE-TIMI 58 (Dapagliflozin), and EMPA-REG OUTCOME (Empagliflozin). It is important to note the absence of direct head-to-head trials comparing the efficacy of these SGLT2 inhibitors; therefore, comparisons are based on individual trial results and network meta-analyses.[3]
Glycemic Control, Body Weight, and Blood Pressure
The following tables summarize the effects of each SGLT2 inhibitor on key metabolic parameters as observed in their respective cardiovascular outcomes trials.
Table 1: Change in Glycated Hemoglobin (HbA1c)
| Drug (Trial) | Dosage(s) | Placebo-Adjusted Mean Change in HbA1c | Citation(s) |
| Ertugliflozin (VERTIS CV) | 5 mg, 15 mg | -0.58% to -0.65% (at 18 weeks in a substudy) | [4][5] |
| Canagliflozin (CANVAS Program) | 100 mg, 300 mg | -0.58% | [6][7] |
| Dapagliflozin (DECLARE-TIMI 58) | 10 mg | -0.42% | |
| Empagliflozin (EMPA-REG OUTCOME) | 10 mg, 25 mg | -0.24% to -0.36% | [1] |
Table 2: Change in Body Weight
| Drug (Trial) | Dosage(s) | Placebo-Adjusted Mean Change in Body Weight (kg) | Citation(s) |
| Ertugliflozin (VERTIS CV) | 5 mg, 15 mg | Significant reduction (specific value from primary CVOT publication not detailed in search results) | [4] |
| Canagliflozin (CANVAS Program) | 100 mg, 300 mg | -1.60 kg | [6][7] |
| Dapagliflozin (DECLARE-TIMI 58) | 10 mg | ~ -2.0 kg | [8] |
| Empagliflozin (EMPA-REG OUTCOME) | 10 mg, 25 mg | -2 to -3 kg (with 25 mg dose) | [1] |
Table 3: Change in Systolic Blood Pressure (SBP)
| Drug (Trial) | Dosage(s) | Placebo-Adjusted Mean Change in SBP (mmHg) | Citation(s) |
| Ertugliflozin (VERTIS CV) | 5 mg, 15 mg | Significant reduction (specific value from primary CVOT publication not detailed in search results) | [4] |
| Canagliflozin (CANVAS Program) | 100 mg, 300 mg | -3.93 mmHg | [6][7] |
| Dapagliflozin (DECLARE-TIMI 58) | 10 mg | -2.4 mmHg (at 48 months) | [8] |
| Empagliflozin (EMPA-REG OUTCOME) | 10 mg, 25 mg | -4 to -6 mmHg (at week 16) | [1] |
A network meta-analysis of randomized controlled trials reported that ertugliflozin 15 mg was more effective in reducing HbA1c than dapagliflozin 10 mg and empagliflozin 25 mg as monotherapy.[3] When added to metformin, ertugliflozin 5 mg and 15 mg were more effective in lowering HbA1c than dapagliflozin 5 mg and 10 mg respectively, and ertugliflozin 15 mg was more effective than empagliflozin 25 mg.[3]
Cardiovascular and Renal Outcomes
The primary outcomes of the major CVOTs for each SGLT2 inhibitor are presented in the table below.
Table 4: Major Cardiovascular and Renal Outcomes
| Drug (Trial) | Primary Endpoint | Hazard Ratio (95% CI) vs. Placebo | Citation(s) |
| Ertugliflozin (VERTIS CV) | MACE (CV death, nonfatal MI, nonfatal stroke) | 0.97 (0.85-1.11) - Non-inferiority met | [2] |
| Canagliflozin (CANVAS Program) | MACE (CV death, nonfatal MI, nonfatal stroke) | 0.86 (0.75-0.97) - Superiority met | [6] |
| Dapagliflozin (DECLARE-TIMI 58) | MACE (CV death, nonfatal MI, nonfatal stroke) | 0.93 (0.84-1.03) - Non-inferiority met, superiority not met | |
| Empagliflozin (EMPA-REG OUTCOME) | MACE (CV death, nonfatal MI, nonfatal stroke) | 0.86 (0.74-0.99) - Superiority met | [1] |
| Secondary Endpoint: Hospitalization for Heart Failure | |||
| Ertugliflozin (VERTIS CV) | Hospitalization for Heart Failure | 0.70 (0.54-0.90) | [2] |
| Canagliflozin (CANVAS Program) | Hospitalization for Heart Failure | 0.67 (0.52-0.87) | [6] |
| Dapagliflozin (DECLARE-TIMI 58) | CV death or Hospitalization for Heart Failure | 0.83 (0.73-0.95) | |
| Empagliflozin (EMPA-REG OUTCOME) | Hospitalization for Heart Failure | 0.65 (0.50-0.85) | [1] |
| Secondary Endpoint: Renal Outcomes | |||
| Ertugliflozin (VERTIS CV) | Composite of renal death, dialysis/transplant, or doubling of serum creatinine | Not statistically significant | [2] |
| Canagliflozin (CANVAS Program) | Progression of albuminuria and a composite of a 40% reduction in eGFR, need for renal-replacement therapy, or renal death | Favorable outcomes observed | [6] |
| Dapagliflozin (DECLARE-TIMI 58) | Composite of ≥40% decrease in eGFR to <60 mL/min/1.73m², new end-stage renal disease, or renal or CV death | 0.53 (0.43-0.66) | |
| Empagliflozin (EMPA-REG OUTCOME) | Incident or worsening nephropathy | 0.61 (0.53-0.70) | [1] |
MACE: Major Adverse Cardiovascular Events; MI: Myocardial Infarction; CV: Cardiovascular; eGFR: estimated Glomerular Filtration Rate.
Experimental Protocols of Key Cardiovascular Outcomes Trials
A summary of the methodologies for the key CVOTs is provided below to allow for a contextual understanding of the presented data.
Table 5: Key Experimental Protocol Details of Major SGLT2 Inhibitor CVOTs
| Feature | VERTIS CV (Ertugliflozin) | CANVAS Program (Canagliflozin) | DECLARE-TIMI 58 (Dapagliflozin) | EMPA-REG OUTCOME (Empagliflozin) |
| Patient Population | 8,246 patients with T2D and established atherosclerotic cardiovascular disease. | 10,142 patients with T2D and either a history of cardiovascular disease or at high risk for cardiovascular events. | 17,160 patients with T2D and established atherosclerotic cardiovascular disease or multiple risk factors for atherosclerotic cardiovascular disease. | 7,020 patients with T2D and established cardiovascular disease. |
| Inclusion Criteria (Key) | Age ≥40 years, T2D, HbA1c 7.0-10.5%, established ASCVD. | Age ≥30 with established CVD or ≥50 with ≥2 CV risk factors, T2D, HbA1c ≥7.0% and ≤10.5%. | Age ≥40 with established ASCVD or multiple risk factors, T2D, HbA1c 6.5-12.0%, CrCl ≥60 mL/min. | Age ≥18 years, T2D, established CVD, eGFR ≥30 mL/min/1.73m². |
| Exclusion Criteria (Key) | History of type 1 diabetes or ketoacidosis, recent CV event, eGFR <30 mL/min/1.73m². | eGFR <30 mL/min/1.73m². | Previous SGLT2 inhibitor use, recent acute CV event, BP >180/100 mmHg. | Uncontrolled hyperglycemia, eGFR <30 mL/min/1.73m². |
| Intervention (Dosage) | Ertugliflozin 5 mg or 15 mg once daily vs. placebo. | Canagliflozin 100 mg or 300 mg once daily vs. placebo. | Dapagliflozin 10 mg once daily vs. placebo. | Empagliflozin 10 mg or 25 mg once daily vs. placebo. |
| Primary Endpoint | Time to first occurrence of MACE (CV death, nonfatal MI, or nonfatal stroke). | Time to first occurrence of MACE (CV death, nonfatal MI, or nonfatal stroke). | Co-primary: Time to first occurrence of MACE; and a composite of CV death or hospitalization for heart failure. | Time to first occurrence of MACE (CV death, nonfatal MI, or nonfatal stroke). |
| Mean Follow-up | 3.5 years | 188.2 weeks | 4.2 years | 3.1 years |
| Citation(s) | [2] | [6] | [1] |
Visualizing Mechanisms and Processes
To further elucidate the context of this comparison, the following diagrams illustrate the general signaling pathway of SGLT2 inhibitors and a typical workflow for a cardiovascular outcomes trial.
Caption: Mechanism of action of Ertugliflozin and other SGLT2 inhibitors in the renal proximal tubule.
Caption: Generalized workflow of a typical cardiovascular outcomes clinical trial (CVOT).
Conclusion
Ertugliflozin has demonstrated efficacy in glycemic control, weight reduction, and blood pressure lowering, comparable in many respects to other SGLT2 inhibitors based on indirect comparisons. In its cardiovascular outcomes trial, VERTIS CV, ertugliflozin met its primary endpoint of non-inferiority for major adverse cardiovascular events. A significant reduction in the risk of hospitalization for heart failure was also observed, a finding consistent with the class effect of SGLT2 inhibitors.[2]
However, unlike empagliflozin and canagliflozin, ertugliflozin did not demonstrate superiority over placebo in reducing MACE.[1][2][6] Furthermore, the dedicated renal outcome in VERTIS CV was not met with statistical significance.[2] When selecting an SGLT2 inhibitor, researchers and clinicians should consider the specific patient population and the desired therapeutic outcomes, weighing the robust evidence for cardiovascular and renal risk reduction demonstrated by other agents in the class against the efficacy profile of ertugliflozin. Further research, including potential head-to-head trials, would be beneficial for a more definitive comparative assessment.
References
- 1. The EMPA-REG outcome study: critical appraisal and potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acc.org [acc.org]
- 3. Cardiorenal outcomes with ertugliflozin assessed according to baseline glucose‐lowering agent: An analysis from VERTIS CV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ertugliflozin in patients with type 2 diabetes mellitus and established cardiovascular disease using insulin: A VERTIS CV substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Closing the knowledge gap on cardiovascular disease in type 2 diabetes: the EMPA-REG OUTCOME trial and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Obesity and effects of dapagliflozin on cardiovascular and renal outcomes in patients with type 2 diabetes mellitus in the DECLARE-TIMI 58 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ertugliflozin and Dapagliflozin: A Head-to-Head Comparison of Glycemic Control in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Ertugliflozin (B560060) and dapagliflozin (B1669812) are both sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of oral antihyperglycemic agents that have become a cornerstone in the management of type 2 diabetes. These drugs lower blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This guide provides an objective, data-driven comparison of ertugliflozin and dapagliflozin, focusing on their efficacy in glycemic control based on available clinical trial data.
Comparative Efficacy in Glycemic Control
Glycated Hemoglobin (HbA1c) Reduction
Network meta-analyses, which synthesize data from multiple clinical trials, suggest that ertugliflozin may offer slightly greater or comparable reductions in HbA1c compared to dapagliflozin in certain patient populations.
One systematic literature review and network meta-analysis found that ertugliflozin 15 mg was more effective than dapagliflozin 10 mg in reducing HbA1c in patients inadequately controlled with diet and exercise alone.[1][2] When added to metformin (B114582) monotherapy, ertugliflozin 5 mg was more effective than dapagliflozin 5 mg, and ertugliflozin 15 mg was more effective than dapagliflozin 10 mg.[2][3] Another meta-analysis also concluded that ertugliflozin might be more efficacious in reducing HbA1c than dapagliflozin.[1] Specifically, as monotherapy, ertugliflozin 15 mg was found to be more effective than dapagliflozin 10 mg, and as an add-on to metformin, ertugliflozin 5 mg and 15 mg were more effective than dapagliflozin 5 mg and 10 mg, respectively.[1]
It is important to note that these are indirect comparisons, and the clinical significance of these small differences may vary.
Table 1: Indirect Comparison of HbA1c Reduction (% change from baseline)
| Treatment Comparison | Mean Difference (MD) in HbA1c Reduction (%) | 95% Credible Interval (CrI) | Patient Population |
| Ertugliflozin 15 mg vs. Dapagliflozin 10 mg (Monotherapy) | -0.36 | -0.65 to -0.08 | Inadequately controlled on diet/exercise[2][3] |
| Ertugliflozin 5 mg vs. Dapagliflozin 5 mg (Add-on to Metformin) | -0.22 | -0.42 to -0.02 | Inadequately controlled on metformin[2][3] |
| Ertugliflozin 15 mg vs. Dapagliflozin 10 mg (Add-on to Metformin) | -0.26 | -0.46 to -0.06 | Inadequately controlled on metformin[2][3] |
Data from a network meta-analysis by McNeill et al. (2019).[2][3]
Fasting Plasma Glucose (FPG)
In a sub-study of the VERTIS CV trial, ertugliflozin added to metformin and a sulfonylurea significantly reduced FPG compared with placebo at 18 weeks.[4][5] Similarly, dapagliflozin has been shown to produce significant reductions in FPG in various clinical settings.
Due to the lack of direct comparative trials, a quantitative head-to-head table for FPG is not provided. However, both agents have demonstrated robust efficacy in lowering FPG levels in patients with type 2 diabetes.
Mechanism of Action and Signaling Pathways
Ertugliflozin and dapagliflozin share a common primary mechanism of action: potent and selective inhibition of the SGLT2 protein in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[[“]]
Beyond this primary mechanism, SGLT2 inhibitors are thought to exert their beneficial effects through various downstream signaling pathways. Both ertugliflozin and dapagliflozin have been linked to the activation of AMP-activated protein kinase (AMPK) and sirtuin-1 (SIRT1).[7][8][9] Activation of the AMPK/SIRT1 pathway can lead to a range of cellular effects that may contribute to improved glycemic control and potential cardiovascular benefits, including enhanced fatty acid oxidation and induction of autophagy.[7][8]
Experimental Protocols
Detailed experimental protocols from direct head-to-head trials are unavailable. However, the methodologies for assessing glycemic control in the large cardiovascular outcome trials for each drug, VERTIS CV (ertugliflozin) and DECLARE-TIMI 58 (dapagliflozin), provide a basis for understanding how these endpoints were measured.
Glycated Hemoglobin (HbA1c) Measurement
In large clinical trials such as VERTIS CV and DECLARE-TIMI 58, HbA1c is a key efficacy endpoint. The general protocol for HbA1c measurement involves the following steps:
-
Sample Collection: Whole blood is collected from participants at specified time points (e.g., baseline, week 18, week 26) into tubes containing an anticoagulant (e.g., EDTA).[4][10]
-
Sample Handling and Storage: Samples are typically processed according to the central laboratory's specifications, which may involve refrigeration or freezing for transport and storage to ensure sample integrity.
-
Analysis: HbA1c levels are measured using a National Glycohemoglobin Standardization Program (NGSP)-certified assay.[10] Common methods include high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assays. The results are reported as a percentage (%) and/or in mmol/mol.[10]
-
Quality Control: Central laboratories adhere to stringent quality control procedures to ensure the accuracy and precision of the measurements.
Fasting Plasma Glucose (FPG) Measurement
FPG is another critical measure of glycemic control evaluated in these trials. The typical protocol is as follows:
-
Patient Preparation: Participants are instructed to fast for a specified period (typically at least 8 hours) before the blood draw.
-
Sample Collection: A venous blood sample is collected into a tube containing a glycolytic inhibitor (e.g., sodium fluoride/potassium oxalate) to prevent the breakdown of glucose after collection.
-
Sample Processing: The blood sample is centrifuged to separate the plasma from the blood cells.
-
Analysis: The plasma glucose concentration is measured using a standardized enzymatic assay, such as the hexokinase or glucose oxidase method, on an automated clinical chemistry analyzer.[4][5]
-
Quality Control: As with HbA1c, rigorous quality control measures are implemented by the central laboratory to ensure reliable results.
Summary and Conclusion
Both ertugliflozin and dapagliflozin are effective SGLT2 inhibitors for improving glycemic control in patients with type 2 diabetes. Indirect evidence from network meta-analyses suggests that ertugliflozin may offer slightly greater HbA1c reduction in some patient populations compared to dapagliflozin. However, in the absence of direct head-to-head clinical trials, these findings should be interpreted with caution.
Both drugs share a common mechanism of action by inhibiting SGLT2 and appear to modulate similar downstream signaling pathways, including the AMPK/SIRT1 pathway, which may contribute to their beneficial metabolic effects. The methodologies for assessing glycemic control in their respective large-scale clinical trials are standardized and rigorous, providing confidence in the reported efficacy data.
For researchers and drug development professionals, the choice between these agents may depend on a variety of factors beyond glycemic control alone, including cardiovascular and renal benefits, safety profiles, and patient-specific characteristics. Further direct comparative studies would be beneficial to delineate more subtle differences in their efficacy and overall clinical profiles.
References
- 1. Frontiers | Efficacy and Safety of Ertugliflozin in Type 2 Diabetes: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. Ertugliflozin Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ertugliflozin Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Ertugliflozin in Patients with Type 2 Diabetes Inadequately Controlled by Metformin and Sulfonylurea: A Sub-Study of VERTIS CV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Ertugliflozin in Patients with Type 2 Diabetes Inadequately Controlled by Metformin and Sulfonylurea: A Sub-Study of VERTIS CV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. ahajournals.org [ahajournals.org]
- 8. Sodium-Glucose Cotransporter-2 Inhibitor Enhances Hepatic Gluconeogenesis and Reduces Lipid Accumulation via AMPK-SIRT1 Activation and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay of adenosine monophosphate-activated protein kinase/sirtuin-1 activation and sodium influx inhibition mediates the renal benefits of sodium-glucose co-transporter-2 inhibitors in type 2 diabetes: A novel conceptual framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ertugliflozin in patients with type 2 diabetes mellitus and established cardiovascular disease using insulin: A VERTIS CV substudy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the cardioprotective effects of Ertugliflozin in preclinical models
A Comparison of Ertugliflozin (B560060) with Empagliflozin and Dapagliflozin in Preclinical Models of Cardiac Injury
For researchers and drug development professionals navigating the landscape of SGLT2 inhibitors, understanding the nuances of their cardioprotective effects at the preclinical level is paramount. This guide provides an objective comparison of Ertugliflozin's performance against its counterparts, Empagliflozin and Dapagliflozin, in preclinical models of cardiac injury, supported by experimental data and detailed methodologies.
Executive Summary
Preclinical studies consistently demonstrate that SGLT2 inhibitors, as a class, reduce myocardial infarct size in animal models of ischemia-reperfusion injury, independent of their glucose-lowering effects.[1][2] While the clinical cardiovascular benefits of Empagliflozin and Dapagliflozin are well-established, preclinical data for Ertugliflozin is emerging. A direct comparative study in non-diabetic mice subjected to ischemia-reperfusion injury revealed that while all three agents—Ertugliflozin, Empagliflozin, and Dapagliflozin—were administered at stoichiometrically equivalent doses, only Empagliflozin and Dapagliflozin significantly increased the phosphorylation of STAT3, a key component of the cardioprotective SAFE signaling pathway.[3]
Comparative Efficacy in Myocardial Ischemia-Reperfusion Injury
A head-to-head comparison in a murine model of myocardial ischemia-reperfusion (I/R) provides valuable insights into the relative cardioprotective potential of these three SGLT2 inhibitors.
| Drug | Animal Model | Dosage | Duration | Key Findings | Reference |
| Ertugliflozin | C57BL/6 Mice | 9.7 mg/kg/day (oral) | 7 days | Did not significantly alter STAT3 phosphorylation following I/R. | [3] |
| Empagliflozin | C57BL/6 Mice | 10 mg/kg/day (oral) | 7 days | Significantly increased STAT3 phosphorylation following I/R. | [3] |
| Dapagliflozin | C57BL/6 Mice | 9.0 mg/kg/day (oral) | 7 days | Significantly increased STAT3 phosphorylation following I/R. | [3] |
Another study utilizing a rat model of ischemia/reperfusion injury demonstrated that Ertugliflozin, administered in the diet, conferred significant cardioprotection.[4] This effect was associated with an increase in vagal parasympathetic activity, suggesting a distinct mechanism of action.[4]
| Drug | Animal Model | Dosage | Duration | Infarct Size (% of Area at Risk) | Key Finding | Reference |
| Control | Sprague-Dawley Rats | - | - | 43 ± 3% | - | [4] |
| Ertugliflozin | Sprague-Dawley Rats | 20 mg/kg/day (in diet) | 3-7 days | 19 ± 2% | Cardioprotection abolished by vagotomy or muscarinic antagonists. | [4] |
Mechanistic Insights: Divergent Signaling Pathways
The cardioprotective effects of SGLT2 inhibitors are attributed to various mechanisms beyond their primary glucose-lowering action. Preclinical evidence points to distinct pathways for each of the compared agents.
Ertugliflozin: Preclinical research suggests that Ertugliflozin's cardioprotective effects may be mediated by an increase in parasympathetic activity.[4] Studies in models of diabetic cardiomyopathy also indicate that Ertugliflozin can decrease elevated intracellular sodium, leading to improved cardiac energetics and contractile function.[5]
Empagliflozin: A significant body of preclinical work points to the inhibition of the cardiac Na+/H+ exchanger 1 (NHE1) as a key mechanism for Empagliflozin's cardioprotective effects.[6] This inhibition is thought to reduce intracellular sodium and calcium overload, which is detrimental during ischemia-reperfusion. Furthermore, Empagliflozin has been shown to activate the ERK1/2-dependent cell-survival signaling pathway.[7]
Dapagliflozin: Preclinical studies have highlighted Dapagliflozin's ability to attenuate the activation of the NLRP3 inflammasome, a key driver of inflammation in cardiac injury.[8][9] This anti-inflammatory effect contributes to its cardioprotective properties. Additionally, Dapagliflozin has been shown to improve cardiac function and reduce apoptosis in post-myocardial infarction models.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the cited studies.
Myocardial Ischemia-Reperfusion Injury Model (Mice) [3]
-
Animals: Adult C57BL/6 mice.
-
Drug Administration: Empagliflozin (10 mg/kg/day), Dapagliflozin (9.0 mg/kg/day), or Ertugliflozin (9.7 mg/kg/day) administered orally for 7 days. Doses were stoichiometrically equivalent.
-
Surgical Procedure: On the 8th day, mice were subjected to 30 minutes of ischemia by ligating the left anterior descending (LAD) coronary artery, followed by 2 hours of reperfusion.
-
Endpoint Analysis: Infarct size was measured. For mechanistic studies, ischemic myocardium was collected after 30 minutes of ischemia and 10 minutes of reperfusion to evaluate the phosphorylation and expression of signaling proteins (STAT3, PI3K, Akt, eNOS) and gene expression of inflammatory mediators (IL-6, TGF-β).
Myocardial Ischemia-Reperfusion Injury Model (Rats) [4]
-
Animals: Male Sprague-Dawley rats (150-175 g).
-
Drug Administration: Ertugliflozin was mixed into the diet at doses of 5 or 20 mg/kg per day for 3-7 days.
-
Surgical Procedure: Rats were anesthetized, and myocardial infarction was induced by 40 minutes of coronary artery occlusion followed by 2 hours of reperfusion.
-
Endpoint Analysis: The extent of ischemia-reperfusion injury was evaluated. Vagal preganglionic neuron activity was recorded as a measure of parasympathetic activity.
Conclusion
Preclinical data suggests that Ertugliflozin possesses cardioprotective properties, although the underlying mechanisms may differ from those of Empagliflozin and Dapagliflozin. While direct comparative studies are limited, the available evidence indicates that Empagliflozin and Dapagliflozin may have a more pronounced effect on established cardioprotective signaling pathways like the SAFE pathway. Ertugliflozin's effects appear to be linked to modulation of the autonomic nervous system and improvements in cardiac energetics. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and mechanistic distinctions of these SGLT2 inhibitors in the context of cardioprotection. This will be crucial for informing the design of future clinical trials and guiding therapeutic choices in cardiovascular medicine.
References
- 1. Sodium–glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia–reperfusion injury: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium-glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia-reperfusion injury: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. SGLT2 inhibitor ertugliflozin decreases elevated intracellular sodium, and improves energetics and contractile function in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGLT2 inhibitors reduce infarct size in reperfused ischemic heart and improve cardiac function during ischemic episodes in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Empagliflozin protects the heart against ischemia/reperfusion-induced sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dapagliflozin protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Appropriate Dose of Dapagliflozin Improves Cardiac Outcomes by Normalizing Mitochondrial Fission and Reducing Cardiomyocyte Apoptosis After Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ertugliflozin Quantification: RP-HPLC vs. UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Ertugliflozin (B560060): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes key performance data from various validated methods, outlines detailed experimental protocols, and presents a visual workflow to aid in the selection and implementation of the most suitable method for your research or quality control needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the validation parameters of representative RP-HPLC and UPLC-MS/MS methods for the quantification of Ertugliflozin. This data, compiled from various studies, facilitates a direct comparison of the methods' performance characteristics.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC-MS/MS Method |
| Linearity Range | 6 - 14 µg/mL[1][2] | 1.5 - 4.5 µg/mL[3] | 1 - 1000 ng/mL[4][5][6] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.999[3] | > 0.99[4][5] |
| Limit of Detection (LOD) | 1.2 µg/mL[1][2] | 1.04 µg/mL[3] | Not explicitly reported, but LLOQ is 1 ng/mL[7] |
| Limit of Quantification (LOQ) | 3.6 µg/mL[1][2] | Not specified | 1 ng/mL[7] |
| Accuracy (% Recovery) | Within acceptable limits[1][2] | Not specified | -5.7% to 14.6%[4] |
| Precision (% RSD) | < 2%[8] | Not specified | 0.8 - 13.3%[4] |
| Internal Standard | Not typically used | Not typically used | Diazepam[4][5][6] or Ertugliflozin-d5[7] |
Experimental Protocols
Detailed methodologies for the RP-HPLC and UPLC-MS/MS techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of Ertugliflozin in bulk drug and pharmaceutical dosage forms.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 3.6) in a ratio of 35:65 v/v[1][2].
-
Injection Volume: 20 µL[1].
Standard Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of Ertugliflozin reference standard in the mobile phase to obtain a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 6-14 µg/mL)[1][2].
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a single dose of Ertugliflozin into a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific, making it ideal for the quantification of Ertugliflozin in biological matrices such as plasma, for pharmacokinetic studies.
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[5].
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B)[4][5][6].
-
Flow Rate: 0.3 mL/min[5].
-
Column Temperature: 40°C[5].
-
Ionization Mode: Positive ion electrospray ionization (ESI)[4].
-
MRM Transitions:
Standard Solution Preparation:
-
Prepare stock solutions of Ertugliflozin and the internal standard (e.g., Diazepam) in a suitable organic solvent like methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ertugliflozin and a fixed concentration of the internal standard into blank plasma[5].
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (or standard/QC), add 200 µL of acetonitrile containing the internal standard[5].
-
Vortex the mixture for 1 minute to precipitate proteins[5].
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes[5].
-
Transfer the supernatant to a clean vial and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system[5].
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for Ertugliflozin quantification.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ertugliflozin in pharmaceutical formulations by RP-HPLC method | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 3. ijpsr.com [ijpsr.com]
- 4. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iajps.com [iajps.com]
Comparative analysis of the metabolic stability of different SGLT2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic stability of four leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors: canagliflozin (B192856), dapagliflozin (B1669812), empagliflozin, and ertugliflozin (B560060). The information presented herein is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers and professionals in the field of drug development.
Executive Summary
SGLT2 inhibitors are a class of oral antihyperglycemic agents that have demonstrated significant efficacy in the management of type 2 diabetes mellitus. Their metabolic stability is a critical determinant of their pharmacokinetic profile, influencing dosing frequency and potential for drug-drug interactions. This guide reveals that while all four analyzed SGLT2 inhibitors are primarily metabolized via glucuronidation, there are notable differences in the specific enzymes involved and the contribution of oxidative pathways. This results in variations in their pharmacokinetic parameters, such as half-life and oral bioavailability.
Comparative Pharmacokinetic and Metabolic Data
The following table summarizes key pharmacokinetic and metabolic parameters for canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin, providing a clear comparison of their metabolic stability.
| Parameter | Canagliflozin | Dapagliflozin | Empagliflozin | Ertugliflozin |
| Oral Bioavailability | ~65%[1] | 78%[2] | High | ~100% |
| Terminal Half-life (t½) | 10.6 - 13.1 hours[1] | ~12.9 hours[2] | 10.3 - 18.8 hours | 11 - 17 hours |
| Primary Metabolic Pathway | O-glucuronidation[1] | Glucuronidation[2] | Glucuronidation | Glucuronidation (~86%)[3][4] |
| Primary UGT Enzymes | UGT1A9, UGT2B4[1][5] | UGT1A9[2] | UGT1A3, UGT1A8, UGT1A9, UGT2B7[6] | UGT1A9, UGT2B7[3][4] |
| Minor Metabolic Pathway | Oxidation (~7%)[1] | Oxidation | Oxidation | Oxidation (~12%)[3][4] |
| Primary CYP Enzymes | CYP3A4[1] | Minor CYP-mediated | Not a significant pathway | CYP3A4, CYP3A5, CYP2C8[3][7] |
| Major Metabolites | M5 and M7 (inactive O-glucuronides)[1] | Dapagliflozin 3-O-glucuronide (inactive)[2] | 2-O-, 3-O-, and 6-O-glucuronides (inactive) | M5a and M5c (inactive glucuronides)[3][4] |
| Plasma Protein Binding | ~99%[1] | ~91% | High | ~93.6%[8] |
Metabolic Pathways and Key Enzymes
The metabolic stability of SGLT2 inhibitors is predominantly governed by Phase II metabolism, specifically glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes. This process renders the compounds more water-soluble, facilitating their excretion. Phase I oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes, plays a minor role.
-
Canagliflozin: Primarily metabolized by UGT1A9 and UGT2B4 to form two inactive O-glucuronide metabolites, M7 and M5.[1][5] CYP3A4 is responsible for a minor oxidative metabolic pathway, accounting for approximately 7% of its metabolism.[1]
-
Dapagliflozin: Extensively metabolized by UGT1A9 to its major inactive metabolite, dapagliflozin 3-O-glucuronide.[2]
-
Empagliflozin: Undergoes glucuronidation by multiple UGT enzymes, including UGT1A3, UGT1A8, UGT1A9, and UGT2B7, to form three main inactive glucuronide metabolites.[6]
-
Ertugliflozin: The primary route of metabolism is glucuronidation (approximately 86%), mainly catalyzed by UGT1A9 and UGT2B7.[3][4] A smaller portion (approximately 12%) is metabolized through oxidation by CYP3A4, CYP3A5, and CYP2C8.[3][7]
The following diagram illustrates the general metabolic pathways for SGLT2 inhibitors.
Caption: General metabolic pathways of SGLT2 inhibitors.
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of SGLT2 inhibitors is typically assessed using in vitro methods, primarily with human liver microsomes and hepatocytes. These assays provide crucial data on the rate of metabolism and help identify the enzymes involved.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the intrinsic clearance (Clint) and half-life (t½) of an SGLT2 inhibitor due to Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolism.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the SGLT2 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a suspension of pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).
-
Prepare the necessary cofactors: NADPH for Phase I reactions and UDPGA for Phase II reactions.
-
-
Incubation:
-
Pre-incubate the liver microsome suspension at 37°C.
-
Add the SGLT2 inhibitor to the microsome suspension to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the cofactor(s) (NADPH and/or UDPGA).
-
Incubate the mixture at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent SGLT2 inhibitor.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg of microsomal protein/mL).
-
In Vitro Metabolic Stability Assay Using Human Hepatocytes
Objective: To assess the overall metabolic stability of an SGLT2 inhibitor in a more physiologically relevant system that contains both Phase I and Phase II enzymes, as well as transporters.
Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes and resuspend them in a suitable incubation medium.
-
Determine cell viability and density.
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the SGLT2 inhibitor to the wells to achieve the desired final concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Reaction Termination:
-
Collect samples from the incubation wells at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Terminate the reaction by adding a cold organic solvent.
-
-
Sample Analysis:
-
Process the samples as described for the microsomal assay.
-
Quantify the remaining parent drug using LC-MS/MS.
-
-
Data Analysis:
-
Analyze the data as described for the microsomal assay to determine the half-life and intrinsic clearance in hepatocytes.
-
The following diagram illustrates the experimental workflow for assessing the metabolic stability of SGLT2 inhibitors.
Caption: Experimental workflow for metabolic stability assessment.
Conclusion
The metabolic stability of canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin is primarily driven by glucuronidation, leading to the formation of inactive metabolites. This characteristic contributes to their favorable pharmacokinetic profiles and generally low potential for CYP-mediated drug-drug interactions. However, the specific UGT enzymes involved in the metabolism of each SGLT2 inhibitor differ, which may have implications for inter-individual variability in drug response and the potential for interactions with drugs that are potent inhibitors or inducers of these specific UGT isoforms. The minor role of CYP-mediated metabolism further reduces the risk of clinically significant drug interactions. This comparative analysis provides a valuable resource for researchers and clinicians in understanding the metabolic fate of these important antidiabetic agents.
References
- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Ertugliflozin Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Ertugliflozin Pidolate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacokinetic properties of ertugliflozin (B560060) pidolate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other drugs in its class: canagliflozin, dapagliflozin, and empagliflozin. This document summarizes key experimental data, details relevant methodologies, and visualizes metabolic and experimental workflows to support research and development in the field of antidiabetic therapies.
Executive Summary
Ertugliflozin is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1][2] Its oral bioavailability is approximately 100%.[1] In vitro dissolution of ertugliflozin is rapid, with immediate-release tablets dissolving to over 85% in 15 to 30 minutes across a physiological pH range. In vivo, ertugliflozin is rapidly absorbed, with peak plasma concentrations (Cmax) reached within 1-2 hours. The primary route of elimination is metabolism, predominantly through glucuronidation by UGT1A9 and UGT2B7 enzymes, with a minor contribution from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] This profile is broadly comparable to other SGLT2 inhibitors, although differences in metabolic pathways and pharmacokinetic parameters exist, which are detailed in this guide.
In Vitro Pharmacokinetic Profile
Dissolution Characteristics
The in vitro dissolution profiles of SGLT2 inhibitors are a critical determinant of their oral absorption. As immediate-release formulations, rapid dissolution is a key characteristic.
| Parameter | Ertugliflozin Pidolate | Canagliflozin | Dapagliflozin | Empagliflozin |
| USP Apparatus | II (Paddle) | II (Paddle) | II (Paddle) | II (Paddle) |
| Medium | pH 1.2-6.8 | pH 6.8 Phosphate (B84403) Buffer | pH 1.2 (Simulated Gastric Fluid) | 0.01 M HCl |
| Rotation Speed | 50 - 75 rpm | 50 rpm | 50 rpm | 50 rpm |
| % Dissolved (Time) | ≥85% in 15-30 min[1][2] | >99% in 30 min | >85% in 15 min | >80% in 5 min |
Permeability Data
The high permeability of these BCS Class I and III drugs is a key factor in their excellent oral bioavailability. Permeability is often assessed using in vitro models such as Caco-2 cell monolayers.
| Drug | BCS Class | Permeability Classification | Efflux Transporter Interaction |
| Ertugliflozin | I | High[1] | Substrate of P-gp and BCRP[1] |
| Canagliflozin | IV | Low/High (conflicting reports) | Substrate of P-gp |
| Dapagliflozin | III | High | Not a significant substrate of P-gp |
| Empagliflozin | I | High | Substrate of P-gp and BCRP |
In Vivo Pharmacokinetic Profile
The following table summarizes the key pharmacokinetic parameters of ertugliflozin and its comparators in healthy adult subjects.
| Parameter | Ertugliflozin | Canagliflozin | Dapagliflozin | Empagliflozin |
| Bioavailability (%) | ~100[1] | ~65 | 78 | Not specified, but well absorbed |
| Tmax (hours) | 1 (fasted), 2 (fed)[1] | 1-2 | <2 | 1.33-3.0 |
| Cmax (ng/mL) | Dose-proportional | Dose-proportional | Dose-proportional | Dose-proportional |
| AUC (ng·h/mL) | Dose-proportional | Dose-proportional | Dose-proportional | Dose-proportional |
| Half-life (hours) | 11-17[1] | 10.6-13.1 | ~12.9 | 10.3-18.8 |
| Protein Binding (%) | 93.6 | 99 | 91 | 86.2 |
| Primary Metabolism | UGT1A9, UGT2B7[1][3] | UGT1A9, UGT2B4 | UGT1A9 | Glucuronidation |
| Primary Excretion | Feces and Urine | Feces and Urine | Urine | Feces and Urine |
Experimental Protocols
In Vitro Dissolution Testing (General Protocol)
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of a specified buffer (e.g., 0.1 N HCl, pH 4.5 acetate (B1210297) buffer, or pH 6.8 phosphate buffer) maintained at 37 ± 0.5 °C.
-
Procedure: A single tablet is placed in the dissolution vessel. The paddle is rotated at a specified speed (typically 50 or 75 rpm). Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The volume of the withdrawn sample is replaced with fresh dissolution medium to maintain a constant volume.
Caco-2 Permeability Assay (General Protocol)
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The culture medium is replaced with a pre-warmed transport buffer.
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment at specified time points.
-
The concentration of the test compound in the samples is determined by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-to-B)) is calculated to assess the involvement of active efflux transporters.
In Vivo Pharmacokinetic Study (General Design)
-
Study Design: Typically, a single-dose, open-label, crossover or parallel-group study is conducted in healthy volunteers.
-
Procedure:
-
Subjects are administered a single oral dose of the drug after an overnight fast.
-
Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma is separated from the blood samples and analyzed for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Visualizations
Caption: Metabolic pathway of ertugliflozin.
Caption: General workflow for an In Vitro-In Vivo Correlation (IVIVC) study.
References
- 1. impactfactor.org [impactfactor.org]
- 2. In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Ertugliflozin Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ertugliflozin's Selectivity Profile: A Comparative Analysis Against Other Gliflozins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of ertugliflozin (B560060), a sodium-glucose cotransporter-2 (SGLT2) inhibitor, against other prominent gliflozins. The data presented herein is intended to offer a clear, quantitative benchmark of ertugliflozin's performance, supported by experimental context.
Quantitative Selectivity Analysis
The primary measure of a gliflozin's selectivity is its half-maximal inhibitory concentration (IC50) against SGLT2 versus SGLT1. A higher selectivity ratio (SGLT1 IC50 / SGLT2 IC50) indicates a more targeted inhibition of SGLT2, which is the desired therapeutic action for managing type 2 diabetes. Ertugliflozin demonstrates high selectivity for SGLT2 over SGLT1.[1][2]
The following table summarizes the IC50 values and selectivity ratios for ertugliflozin and other commonly prescribed gliflozins, based on in vitro cell-based assays.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Ertugliflozin | 0.877 | >877 | >1000-fold |
| Canagliflozin | 2.2 | 910 | ~413-fold |
| Dapagliflozin | 1.1 | 1350 | ~1200-fold |
| Empagliflozin | 3.1 | 8300 | >2500-fold |
| Ipragliflozin | 7.4 | 1876 | ~254-fold |
| Sotagliflozin | 1.8 | 36 | ~20-fold (Dual Inhibitor) |
Note: Data compiled from various in vitro cell-based assays.[3]
Ertugliflozin is a potent SGLT2 inhibitor with a selectivity of over 2000-fold for SGLT2 compared to SGLT1.[1][4] Some sources indicate a selectivity of 2200-fold.[5] Canagliflozin exhibits lower selectivity for SGLT2, with some noted SGLT1 inhibition.[6]
Experimental Protocols
The determination of IC50 values for SGLT inhibitors typically involves a cell-based glucose uptake assay. While specific protocols for the data above are not publicly detailed, the general methodology can be outlined as follows.
Cell-Based Fluorescent Glucose Uptake Assay
This method quantifies the SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line, such as HK-2, which endogenously expresses SGLT2.[7]
Materials:
-
Human Kidney 2 (HK-2) cells[7]
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)[3]
-
Krebs-Ringer-Henseleit (KRH) buffer (sodium-containing and sodium-free)[3][7]
-
Fluorescent glucose analog (e.g., 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose or 2-NBDG)[7]
-
Test compounds (gliflozins) and vehicle control (e.g., DMSO)[3][7]
-
Positive control (e.g., Phlorizin)[3]
-
Lysis buffer[7]
-
Microplate reader with fluorescence detection[7]
Procedure:
-
Cell Culture: HK-2 cells are cultured to confluence in 96-well plates.[3]
-
Compound Incubation: The cell monolayers are washed with KRH buffer, and then incubated with various concentrations of the test gliflozin or vehicle control for 15-30 minutes at 37°C.[3][7]
-
Glucose Uptake: A fluorescent glucose analog, 2-NBDG, is added to each well at a final concentration of approximately 100 µM. The plate is then incubated for 30-60 minutes at 37°C.[3][7] To determine non-specific uptake, a high concentration of D-glucose is added to control wells.[3]
-
Termination of Uptake: The 2-NBDG solution is removed, and the cells are washed with ice-cold, sodium-free KRH buffer to stop glucose uptake.[3]
-
Cell Lysis and Fluorescence Measurement: A lysis buffer is added to each well. The fluorescence intensity of the cell lysate is measured using a microplate reader (excitation ~485 nm, emission ~535 nm).[7]
-
Data Analysis: The SGLT2-specific glucose uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.[7]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SGLT2 inhibition pathway and the experimental workflow.
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by ertugliflozin.
Caption: Workflow for the 2-NBDG based glucose uptake inhibition assay.
Conclusion
The available in vitro data demonstrates that ertugliflozin is a highly selective SGLT2 inhibitor, with a selectivity profile comparable to or exceeding that of other leading gliflozins. This high selectivity is a key characteristic that contributes to its therapeutic efficacy in the management of type 2 diabetes by specifically targeting renal glucose reabsorption. The experimental methodologies outlined provide a foundational understanding of how these selectivity profiles are determined, offering valuable context for researchers in the field.
References
- 1. Frontiers | Efficacy and Safety of Ertugliflozin in Type 2 Diabetes: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
A Systematic Review of Clinical Trial Data for Ertugliflozin Pidolate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review and comparison of clinical trial data for Ertugliflozin (B560060) pidolate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It objectively compares its performance with other leading SGLT2 inhibitors—Canagliflozin (B192856), Dapagliflozin (B1669812), and Empagliflozin (B1684318)—supported by experimental data from key clinical trials. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of diabetes and cardiovascular medicine.
Executive Summary
Ertugliflozin is the most recently approved SGLT2 inhibitor for improving glycemic control in patients with type 2 diabetes (T2D).[1] Clinical trials have demonstrated its efficacy in improving glycemic parameters, reducing body weight, and lowering blood pressure.[1] The pivotal cardiovascular (CV) outcomes trial for Ertugliflozin, VERTIS CV, established its cardiovascular safety by demonstrating non-inferiority to placebo for major adverse cardiovascular events (MACE).[2][3] However, unlike some other SGLT2 inhibitors, VERTIS CV did not show superiority for the primary MACE endpoint.[2][4] Notably, a significant reduction in hospitalization for heart failure (HHF) was observed, a finding consistent with a class effect of SGLT2 inhibitors.[4][5][6]
This guide will delve into the comparative efficacy and safety of Ertugliflozin against other SGLT2 inhibitors, detail the experimental protocols of their respective landmark clinical trials, and illustrate the key signaling pathways involved in their mechanism of action.
Comparative Efficacy of SGLT2 Inhibitors
The following tables summarize the key efficacy outcomes from major cardiovascular outcome trials (CVOTs) for Ertugliflozin (VERTIS CV), Canagliflozin (CANVAS Program), Dapagliflozin (DECLARE-TIMI 58), and Empagliflozin (EMPA-REG OUTCOME).
Table 1: Comparison of Primary and Key Secondary Cardiovascular Outcomes in Major CVOTs
| Outcome | Ertugliflozin (VERTIS CV)[2][3] | Canagliflozin (CANVAS Program)[7] | Dapagliflozin (DECLARE-TIMI 58)[8] | Empagliflozin (EMPA-REG OUTCOME)[9] |
| Primary Endpoint (MACE) | HR 0.97 (95.6% CI, 0.85-1.11); P<0.001 for non-inferiority | HR 0.86 (95% CI, 0.75-0.97); P=0.02 for superiority | HR 0.93 (95% CI, 0.84-1.03); P=0.17 for superiority | HR 0.86 (95% CI, 0.74-0.99); P=0.04 for superiority |
| CV Death or HHF | HR 0.88 (95.8% CI, 0.75-1.03); P=0.11 for superiority | - | HR 0.83 (95% CI, 0.73-0.95); P=0.005 | HR 0.68 (95% CI, 0.57-0.82); P<0.001 |
| Hospitalization for Heart Failure (HHF) | HR 0.70 (95% CI, 0.54-0.90) | HR 0.67 (95% CI, 0.52-0.87) | HR 0.73 (95% CI, 0.61-0.88) | HR 0.65 (95% CI, 0.50-0.85) |
| All-Cause Mortality | - | HR 0.87 (95% CI, 0.74-1.01) | HR 0.93 (95% CI, 0.82-1.04) | HR 0.68 (95% CI, 0.57-0.82) |
| MACE (Major Adverse Cardiovascular Events) is a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. | ||||
| HHF (Hospitalization for Heart Failure) | ||||
| CV (Cardiovascular) | ||||
| HR (Hazard Ratio); CI (Confidence Interval) |
Table 2: Comparison of Key Renal Outcomes in Major CVOTs
| Outcome | Ertugliflozin (VERTIS CV)[3] | Canagliflozin (CANVAS Program)[10] | Dapagliflozin (DECLARE-TIMI 58)[11] | Empagliflozin (EMPA-REG OUTCOME)[9] |
| Composite Renal Outcome | HR 0.81 (95.8% CI, 0.63-1.04) | HR 0.60 (95% CI, 0.47-0.77) | HR 0.53 (95% CI, 0.43-0.66) | HR 0.61 (95% CI, 0.53-0.70) |
| (Composite renal outcomes varied slightly between trials but generally included measures like progression to macroalbuminuria, doubling of serum creatinine, end-stage renal disease, or renal death.) |
Comparative Safety Profile of SGLT2 Inhibitors
The safety profiles of SGLT2 inhibitors are generally similar, with some notable differences. The most common adverse events are related to the mechanism of action, which involves increased urinary glucose excretion.
Table 3: Comparison of Key Adverse Events of Special Interest
| Adverse Event | Ertugliflozin | Canagliflozin | Dapagliflozin | Empagliflozin |
| Genital Mycotic Infections | Increased risk[12] | Increased risk[13] | Increased risk[14] | Increased risk[15] |
| Urinary Tract Infections | No significant increase in risk[16] | Inconsistent findings | No significant increase in risk[14] | No significant increase in risk[15] |
| Volume Depletion-Related AEs | Increased risk[13] | Increased risk[13] | Increased risk[17] | Similar to placebo[15] |
| Diabetic Ketoacidosis | Increased risk[12] | Increased risk | Increased risk[14] | Increased risk |
| Lower-Limb Amputation | No significant increase in risk[3] | Increased risk observed in CANVAS Program[7] | No significant increase in risk | No significant increase in risk |
| Bone Fractures | No significant increase in risk | Increased risk observed in CANVAS Program[7] | No significant increase in risk | No significant increase in risk |
Experimental Protocols of Key Clinical Trials
The methodologies of the landmark cardiovascular outcome trials for each SGLT2 inhibitor share common features but also have distinct differences in their design and patient populations.
Ertugliflozin: VERTIS CV (eValuation of ERTugliflozin effIcacy and Safety CardioVascular Outcomes Trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-driven study.[18]
-
Participants: 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[5]
-
Intervention: Patients were randomized 1:1:1 to receive ertugliflozin 5 mg, ertugliflozin 15 mg, or placebo once daily, in addition to standard of care.[19]
-
Primary Outcome: The primary efficacy endpoint was the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[18] The primary safety objective was to assess non-inferiority to placebo for MACE.[3]
-
Key Secondary Outcomes: Included a composite of cardiovascular death or hospitalization for heart failure, and a composite renal outcome.[3]
Canagliflozin: CANVAS Program (Canagliflozin Cardiovascular Assessment Study)
-
Study Design: An integrated analysis of two multicenter, double-blind, placebo-controlled, randomized trials: CANVAS and CANVAS-R.[7]
-
Participants: 10,142 patients with type 2 diabetes and high cardiovascular risk (either established cardiovascular disease or multiple risk factors).[7]
-
Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo once daily.[3]
-
Primary Outcome: The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[7]
-
Key Secondary Outcomes: Included hospitalization for heart failure and a composite renal outcome.[10]
Dapagliflozin: DECLARE-TIMI 58 (Dapagliflozin Effect on CardiovascuLAR Events)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Participants: 17,160 patients with type 2 diabetes with either established atherosclerotic cardiovascular disease or multiple risk factors for atherosclerotic cardiovascular disease.[11]
-
Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily.[11]
-
Co-Primary Outcomes: The two co-primary efficacy outcomes were MACE and a composite of cardiovascular death or hospitalization for heart failure.[8]
-
Key Secondary Outcomes: Included a renal composite outcome.[11]
Empagliflozin: EMPA-REG OUTCOME (Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16]
-
Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.[9]
-
Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily, in addition to standard of care.[16]
-
Primary Outcome: The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[9]
-
Key Secondary Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, and hospitalization for unstable angina.[9]
Signaling Pathways and Experimental Workflows
SGLT2 inhibitors exert their effects through a primary mechanism of inhibiting glucose reabsorption in the proximal renal tubule. However, their cardiorenal benefits are believed to extend beyond glycemic control, involving multiple signaling pathways.
Primary Mechanism of Action
Caption: Primary mechanism of Ertugliflozin action on the SGLT2 transporter in the renal proximal tubule.
Key Intracellular Signaling Pathways
SGLT2 inhibitors have been shown to modulate several key intracellular signaling pathways that contribute to their pleiotropic cardiorenal protective effects. These include the activation of AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor-kappa B (NF-κB) signaling.
Caption: Key intracellular signaling pathways modulated by SGLT2 inhibitors.
General Experimental Workflow for In Vitro Studies
Investigating the molecular mechanisms of SGLT2 inhibitors typically involves a series of in vitro experiments using relevant cell lines, such as human kidney proximal tubule cells (e.g., HK-2) or cardiomyocytes.
Caption: A general experimental workflow for studying the in vitro effects of SGLT2 inhibitors.
Conclusion
Ertugliflozin is an effective SGLT2 inhibitor for glycemic control in patients with type 2 diabetes. Its cardiovascular safety has been established in the VERTIS CV trial, which demonstrated non-inferiority to placebo for MACE. A key benefit, consistent with the SGLT2 inhibitor class, is the reduction in hospitalization for heart failure.
When compared to other SGLT2 inhibitors, Ertugliflozin's profile on MACE is less robust than that of Empagliflozin and Canagliflozin, which have demonstrated superiority over placebo. The renal benefits observed with Ertugliflozin in VERTIS CV were not statistically significant, in contrast to the significant renal protection demonstrated by Canagliflozin, Dapagliflozin, and Empagliflozin in their respective CVOTs. The safety profile of Ertugliflozin is largely consistent with the SGLT2 inhibitor class, with an increased risk of genital mycotic infections being a notable adverse event.
The underlying mechanisms for the cardiorenal benefits of SGLT2 inhibitors, including Ertugliflozin, are multifactorial and involve modulation of key signaling pathways related to cellular metabolism, inflammation, and oxidative stress. Further research is warranted to fully elucidate the comparative molecular effects of different SGLT2 inhibitors and their clinical implications. This guide provides a foundational comparative overview to aid researchers and drug development professionals in their ongoing work in this important therapeutic area.
References
- 1. SGLT2 inhibitors and AMPK: The road to cellular housekeeping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of SGLT2 Inhibitors as Powerful Antioxidants in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and mechanisms of SGLT2 inhibitors on the NLRP3 inflammasome, with a focus on atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of SGLT2 Inhibitors on Kidney and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | GLP-1 RAs and SGLT2i: two antidiabetic agents associated with immune and inflammation modulatory properties through the common AMPK pathway [frontiersin.org]
- 12. Cardiovascular protection by SGLT2 inhibitors – Do anti-inflammatory mechanisms play a role? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. The influence of SGLT2 inhibitors on oxidative stress in heart failure and chronic kidney disease in patients with type 2 diabetes | Nabrdalik-Leśniak | Endokrynologia Polska [journals.viamedica.pl]
- 17. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism [mdpi.com]
- 18. Effects of SGLT2 Inhibitors on Ion Homeostasis and Oxidative Stress associated Mechanisms in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Comparative Safety Profiles of Ertugliflozin, Canagliflozin, and Empagliflozin: A Guide for Researchers
This guide provides a detailed comparison of the safety profiles of three prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors: Ertugliflozin (B560060), Canagliflozin (B192856), and Empagliflozin (B1684318). The information is compiled from their respective landmark cardiovascular outcomes trials (CVOTs) and is intended for researchers, scientists, and drug development professionals.
Key Safety and Efficacy Data from Cardiovascular Outcome Trials
The safety and efficacy of these SGLT2 inhibitors have been extensively evaluated in large-scale, randomized, placebo-controlled trials. The following table summarizes key adverse events and cardiovascular outcomes from the VERTIS CV trial (Ertugliflozin), the CANVAS Program (Canagliflozin), and the EMPA-REG OUTCOME trial (Empagliflozin).
| Outcome | Ertugliflozin (VERTIS CV) | Canagliflozin (CANVAS Program) | Empagliflozin (EMPA-REG OUTCOME) | Placebo (Trial-Specific) |
| Major Adverse Cardiovascular Events (MACE) | 11.9% (HR 0.97)[1][2] | 26.9 per 1000 patient-years (HR 0.86) | 10.5% (HR 0.86)[3] | 11.9% (VERTIS CV)[1][2], 31.5 per 1000 patient-years (CANVAS)[4], 12.1% (EMPA-REG OUTCOME)[3] |
| Cardiovascular Death | 1.8% | Part of MACE | 3.7% | 1.9% (VERTIS CV)[5], Part of MACE (CANVAS), 5.9% (EMPA-REG OUTCOME)[6] |
| Hospitalization for Heart Failure | 2.5% (HR 0.70)[5] | 5.5 per 1000 patient-years (HR 0.67)[4] | 2.7% (HR 0.65)[6] | 3.6% (VERTIS CV)[5], 8.7 per 1000 patient-years (CANVAS)[4], 4.1% (EMPA-REG OUTCOME)[6] |
| All-Cause Mortality | Not Reported | Part of MACE | 5.7% (HR 0.68)[6] | Part of MACE (CANVAS), 8.3% (EMPA-REG OUTCOME)[6] |
| Lower-Limb Amputation | 2.0% (5mg), 2.1% (15mg)[1] | 6.3 per 1000 patient-years (HR ~2.0)[7] | No significant increase reported | 1.6% (VERTIS CV)[1], 3.4 per 1000 patient-years (CANVAS)[7] |
| Diabetic Ketoacidosis (DKA) | Increased rates reported[8] | Rare, not statistically significant vs placebo[9] | No significant increase reported | - |
| Genital Mycotic Infections | Significantly increased | Significantly increased[7] | Significantly increased[10] | - |
| Urinary Tract Infections | 12.1%[5] | No significant increase vs placebo[7] | Similar rates to placebo[6] | 10.2% (VERTIS CV)[5] |
Note: MACE is typically a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. Hazard Ratios (HR) are against placebo. Data is presented as reported in the primary publications of the respective trials and may not be directly comparable due to differences in trial design and patient populations.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for SGLT2 inhibitors is the inhibition of glucose reabsorption in the proximal tubules of the kidneys. However, their cardiovascular benefits are thought to extend beyond glycemic control, involving a variety of on-target and potential off-target effects.
Beyond the primary mechanism, research suggests that off-target effects may contribute to the observed cardiovascular benefits and differential safety profiles. These include modulation of inflammatory pathways and ion exchange channels.
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal CVOTs for these three SGLT2 inhibitors share common features but also have distinct differences that are important for the interpretation of their results.
VERTIS CV (Ertugliflozin)
-
Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[11][12]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.[11]
-
Patient Population: 8,246 patients with type 2 diabetes and a history of atherosclerotic cardiovascular disease.[12]
-
Inclusion Criteria: Age ≥40 years, HbA1c between 7.0% and 10.5%, and established coronary, cerebrovascular, or peripheral artery disease.[12]
-
Exclusion Criteria: Recent major cardiovascular event, severe heart failure (NYHA class IV), or an estimated glomerular filtration rate (eGFR) <30 mL/min/1.73 m².
-
Intervention: Patients were randomized 1:1:1 to receive ertugliflozin 5 mg, ertugliflozin 15 mg, or placebo once daily, in addition to standard of care.[11]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[11]
-
Secondary Endpoints: A composite of cardiovascular death or hospitalization for heart failure, and renal outcomes.[12]
CANVAS Program (Canagliflozin)
-
Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with type 2 diabetes who had either a history of cardiovascular disease or were at high risk for cardiovascular events.
-
Study Design: The integrated analysis of two multicenter, double-blind, placebo-controlled, randomized trials: CANVAS and CANVAS-R.[13]
-
Patient Population: A total of 10,142 participants with type 2 diabetes.[13]
-
Inclusion Criteria: Age ≥30 years with a history of symptomatic atherosclerotic cardiovascular disease, or age ≥50 years with at least two cardiovascular risk factors.
-
Exclusion Criteria: eGFR <30 mL/min/1.73 m².
-
Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]
-
Secondary Endpoints: Hospitalization for heart failure and a composite renal outcome.[13]
EMPA-REG OUTCOME (Empagliflozin)
-
Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes at high risk for cardiovascular events.[3][14]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[14][15]
-
Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[15]
-
Inclusion Criteria: Age ≥18 years, HbA1c between 7.0% and 10.0%, and established cardiovascular disease.[14]
-
Exclusion Criteria: eGFR <30 mL/min/1.73 m².
-
Intervention: Patients were randomized 1:1:1 to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily, in addition to standard of care.[15]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[14]
-
Key Secondary Endpoint: A composite of the primary outcome plus hospitalization for unstable angina.[14]
Comparative Workflow for Safety Assessment in Clinical Trials
The general workflow for assessing the safety of these SGLT2 inhibitors in their respective cardiovascular outcome trials followed a standardized process.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
- 6. pharmaken.net [pharmaken.net]
- 7. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGLT2 inhibitors in type 2 diabetes: a systematic review and meta-analysis of cardiovascular outcome trials balancing their risks and benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bjd-abcd.com [bjd-abcd.com]
- 10. rxfiles.ca [rxfiles.ca]
- 11. Cardiovascular and Renal Outcomes with Ertugliflozin by Baseline Use of Renin-Angiotensin-Aldosterone System Inhibitors or Diuretics, Including Mineralocorticoid Receptor Antagonist: Analyses from the VERTIS CV Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Closing the knowledge gap on cardiovascular disease in type 2 diabetes: the EMPA-REG OUTCOME trial and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ti.ubc.ca [ti.ubc.ca]
A Comparative Meta-Analysis of Cardiovascular Outcomes of SGLT2 Inhibitors, Including Ertugliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiovascular outcomes associated with Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on ertugliflozin (B560060) and its standing relative to other drugs in its class. The information is based on data from major cardiovascular outcome trials (CVOTs) and subsequent meta-analyses, offering a valuable resource for researchers and professionals in drug development.
Comparative Efficacy: A Tabular Summary of Cardiovascular Outcomes
The following tables summarize the primary cardiovascular outcomes from the landmark clinical trials for four major SGLT2 inhibitors: ertugliflozin (VERTIS CV), dapagliflozin (B1669812) (DECLARE-TIMI 58), empagliflozin (B1684318) (EMPA-REG OUTCOME), and canagliflozin (B192856) (CANVAS Program).
Table 1: Comparison of Major Adverse Cardiovascular Events (MACE)
| Trial (Drug) | N | Primary MACE Endpoint | Hazard Ratio (95% CI) | P-value for Superiority |
| VERTIS CV (Ertugliflozin) | 8,246 | CV death, nonfatal MI, or nonfatal stroke | 0.97 (0.85-1.11) | <0.001 for non-inferiority |
| DECLARE-TIMI 58 (Dapagliflozin) | 17,160 | CV death, MI, or ischemic stroke | 0.93 (0.84-1.03) | 0.17 |
| EMPA-REG OUTCOME (Empagliflozin) | 7,020 | CV death, nonfatal MI, or nonfatal stroke | 0.86 (0.74-0.99) | 0.04 |
| CANVAS Program (Canagliflozin) | 10,142 | CV death, nonfatal MI, or nonfatal stroke | 0.86 (0.75-0.97) | 0.02 |
MACE definitions varied slightly across trials.
Table 2: Comparison of Hospitalization for Heart Failure (HHF)
| Trial (Drug) | N | HHF Endpoint | Hazard Ratio (95% CI) | P-value |
| VERTIS CV (Ertugliflozin) | 8,246 | First HHF | 0.70 (0.54-0.90) | 0.006 |
| DECLARE-TIMI 58 (Dapagliflozin) | 17,160 | CV death or HHF | 0.83 (0.73-0.95) | 0.005 |
| EMPA-REG OUTCOME (Empagliflozin) | 7,020 | HHF | 0.65 (0.50-0.85) | <0.001 |
| CANVAS Program (Canagliflozin) | 10,142 | HHF | 0.67 (0.52-0.87) | - |
Table 3: Comparison of Cardiovascular (CV) Death
| Trial (Drug) | N | CV Death Endpoint | Hazard Ratio (95% CI) | P-value |
| VERTIS CV (Ertugliflozin) | 8,246 | CV death | 0.92 (0.77-1.11) | - |
| DECLARE-TIMI 58 (Dapagliflozin) | 17,160 | CV death | - | - |
| EMPA-REG OUTCOME (Empagliflozin) | 7,020 | CV death | 0.62 (0.49-0.77) | <0.001 |
| CANVAS Program (Canagliflozin) | 10,142 | CV death | - | - |
Experimental Protocols of Key Cardiovascular Outcome Trials
The methodologies of the pivotal CVOTs for SGLT2 inhibitors share common features but also have distinct differences that are important for interpreting their results.
VERTIS CV (Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial)
-
Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes (T2D) and established atherosclerotic cardiovascular disease (ASCVD).[1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.[2]
-
Participants: 8,246 patients with T2D and established ASCVD.[2][3]
-
Intervention: Patients were randomized 1:1:1 to receive ertugliflozin 5 mg, ertugliflozin 15 mg, or placebo once daily, in addition to standard of care.[3]
-
Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction (MI), or nonfatal stroke.[2][4]
-
Statistical Analysis: The primary hypothesis was that ertugliflozin is non-inferior to placebo for MACE.[4] A Cox proportional-hazards model was used to analyze the time-to-event data.
DECLARE-TIMI 58 (Dapagliflozin Effect on CardiovascuLAR Events)
-
Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with T2D with or without established ASCVD.[5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Participants: 17,160 patients with T2D, including those with established ASCVD and those with multiple risk factors for ASCVD.[6]
-
Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.
-
Primary Endpoints: The trial had two co-primary efficacy endpoints: 1) MACE (a composite of CV death, MI, or ischemic stroke) and 2) a composite of CV death or hospitalization for heart failure.[6][7]
-
Statistical Analysis: The trial was designed to test for both non-inferiority and superiority for MACE and for superiority for the composite of CV death or HHF.[6][8]
EMPA-REG OUTCOME (Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients)
-
Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with T2D at high cardiovascular risk.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 7,020 patients with T2D and established cardiovascular disease.[9]
-
Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily.
-
Primary Endpoint: A composite of CV death, nonfatal MI, or nonfatal stroke (3-point MACE).[10]
-
Statistical Analysis: The primary analysis was a non-inferiority comparison of the pooled empagliflozin group versus the placebo group.[11] If non-inferiority was met, a test for superiority was performed.[11]
CANVAS Program (Canagliflozin Cardiovascular Assessment Study)
-
Objective: To assess the cardiovascular safety and efficacy of canagliflozin in patients with T2D and high cardiovascular risk.[12]
-
Study Design: An integrated analysis of two trials, CANVAS and CANVAS-R (renal outcomes).[13]
-
Participants: 10,142 patients with T2D and a history of or at high risk for cardiovascular disease.[14]
-
Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo daily.
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal MI, or nonfatal stroke.[12]
-
Statistical Analysis: The primary analysis was a prespecified integrated analysis of data from both the CANVAS and CANVAS-R trials.[15] A Cox proportional-hazards model was used to assess the time to the first MACE event.
Proposed Signaling Pathways and Experimental Workflows
The cardiovascular benefits of SGLT2 inhibitors are believed to extend beyond their glucose-lowering effects. Several signaling pathways and mechanisms have been proposed.
Proposed Cardioprotective Signaling Pathways of SGLT2 Inhibitors
SGLT2 inhibitors are thought to exert their cardiovascular benefits through a variety of mechanisms, including hemodynamic, metabolic, and direct cardiac effects.
References
- 1. Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
- 2. Design and baseline characteristics of the eValuation of ERTugliflozin effIcacy and Safety CardioVascular outcomes trial (VERTIS-CV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adameetingnews.org [adameetingnews.org]
- 4. ajmc.com [ajmc.com]
- 5. timi.org [timi.org]
- 6. docwirenews.com [docwirenews.com]
- 7. droracle.ai [droracle.ai]
- 8. ajmc.com [ajmc.com]
- 9. bjd-abcd.com [bjd-abcd.com]
- 10. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 11. EMPA-REG OUTCOME trial explained clearly .pptx [slideshare.net]
- 12. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the analysis strategy for the CANVAS Program: A prespecified plan for the integrated analyses of the CANVAS and CANVAS‐R trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CANVAS: Canagliflozin Lowers CV Death Risk in Type 2 Diabetes | Cardio Care Today [cardiocaretoday.com]
- 15. Optimizing the analysis strategy for the CANVAS Program: A prespecified plan for the integrated analyses of the CANVAS and CANVAS-R trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ertugliflozin Pidolate: A Guide for Laboratory Professionals
Essential guidance for the proper disposal of Ertugliflozin pidolate, ensuring laboratory safety, regulatory compliance, and environmental protection.
For researchers, scientists, and drug development professionals handling this compound, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, adherence to proper disposal protocols is critical. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of this compound, minimizing occupational exposure and environmental impact.
This compound waste is classified as potentially hazardous pharmaceutical waste and must be managed in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[1] Improper disposal, such as flushing down the drain, is strictly prohibited to prevent environmental contamination.[1]
Key Disposal and Safety Considerations
A summary of essential handling and disposal information for this compound in a laboratory setting is provided in the table below.
| Aspect | Guideline |
| Waste Classification | Potentially hazardous pharmaceutical waste. |
| Primary Disposal Method | Dispose of contents and containers at an approved waste disposal plant.[1][2][3][4][5] |
| Prohibited Disposal | Do not dispose of down the drain or into sewer systems.[1][6][7] |
| Spill Containment | For spills, sweep or vacuum the material to avoid dust generation and collect it in a suitable, labeled container for disposal.[1][6] Notify local authorities of significant spills that cannot be contained.[1][2][3] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including eye protection, face protection, and chemically resistant gloves.[1][2][8] |
| Environmental Protection | Prevent release into the environment. Do not allow the product to enter sewers, surface water, or ground water.[1][2][3][7][8] |
Standard Operating Protocol for this compound Disposal
The following procedure outlines the safe and compliant disposal of unused, expired, or waste this compound and associated contaminated materials. This protocol is applicable to all laboratory personnel handling Ertugliflozin in solid or formulated forms.
1.0 Waste Identification and Segregation
-
Identify all materials for disposal, including pure this compound, contaminated labware (e.g., vials, spatulas), and spill cleanup debris.[1]
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
2.0 Personal Protective Equipment (PPE)
-
Before handling waste materials, don the appropriate PPE as specified in the product's Safety Data Sheet (SDS). This includes, at a minimum, safety glasses with side shields or goggles, a lab coat, and chemically resistant gloves.[9]
3.0 Waste Containment and Labeling
-
Place solid this compound waste into a clearly labeled, sealed container.[1]
-
For spill cleanup, carefully sweep or vacuum the solid material to minimize dust generation.[1][6] Place the collected material and any contaminated cleaning items into a designated, sealable waste container.
-
Label the container clearly as "Hazardous Pharmaceutical Waste: Ertugliflozin" or as required by your institution's waste management plan.[1]
4.0 Storage of Waste
-
Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by a licensed waste management service.
5.0 Waste Disposal
-
Arrange for the collection and disposal of the contained waste through an approved and licensed hazardous waste disposal facility.[6] Ensure compliance with all institutional, local, state, and federal regulations.
6.0 Emergency Procedures (Spills)
-
In the event of a large spill, evacuate the immediate area if a significant amount of dust is generated.
-
Wearing appropriate PPE, contain the spill.
-
Follow the waste collection procedure (Section 3.0) to clean up the spill.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Protocols for Ertugliflozin Pidolate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Ertugliflozin pidolate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is recognized as a hazardous substance that is harmful if swallowed, can cause severe skin burns and serious eye damage, and may lead to organ damage through prolonged or repeated exposure[1][2]. Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is critical to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A faceshield may be necessary if there is a potential for direct contact with dusts, mists, or aerosols.[2][3] | To prevent serious eye damage from contact with the compound.[2] |
| Hands | Protective gloves are required. Double gloving should be considered for enhanced protection.[2][3] | To prevent skin contact during handling.[3] |
| Skin/Body | A laboratory coat or work uniform is the minimum requirement. For tasks with a higher risk of exposure, additional garments such as sleevelets, an apron, or a disposable suit should be utilized to prevent skin contact.[2][3] | To avoid skin irritation and potential absorption. Dust may cause mechanical irritation or drying of the skin.[3][4] |
| Respiratory | A NIOSH/MSHA-approved respirator is necessary in situations where vapor concentrations may surpass recommended limits or are unknown. General and local exhaust ventilation should be used to maintain exposure below these limits.[3] | The substance is corrosive to the respiratory tract.[2] |
Occupational Exposure Limits
Engineering and administrative controls should be guided by the established occupational exposure limits for an Ertugliflozin formulation.
| Parameter | Value | Source |
| Time-Weighted Average (TWA) | 10 µg/m³ (OEB 3) | Internal[3] |
| Wipe Limit | 100 µ g/100 cm² | Internal[3] |
Standard Operating Procedure: Handling and Disposal
A systematic approach to handling and disposal is crucial for laboratory safety and regulatory compliance.
Pre-Handling Preparations:
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.[3]
-
Area Designation: A specific area for handling, away from general laboratory traffic, must be designated.[3]
-
Engineering Controls: Ensure that engineering controls like fume hoods or other containment devices are fully functional.[3]
-
PPE Donning: All required PPE must be donned before entering the designated handling area.[3]
Handling Procedures:
-
Minimize Dust: Handle the compound in a manner that minimizes dust generation. Keep containers tightly closed when not in use.[3][4]
-
Ventilation: All operations with open containers must be conducted within a certified chemical fume hood or a similar approved containment device.[3]
-
Avoid Contact: Prevent the compound from coming into contact with eyes or skin. Avoid prolonged or repeated exposure.[3][4]
-
Static Control: Implement precautionary measures against static discharge, as fine dust dispersed in the air can pose an explosion hazard.[3][4]
-
Housekeeping: Maintain a clean work area and immediately clean up any spills according to emergency procedures.[3]
Disposal Plan:
-
Waste Classification: this compound waste should be treated as potentially hazardous pharmaceutical waste.[5]
-
Waste Collection: All materials contaminated with this compound, including disposable PPE and cleaning supplies, must be collected in a designated, clearly labeled, and sealed container.[3][5]
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge into the sewer system.[3][5] Empty containers should be taken to an approved waste handling site for recycling or disposal.[3][4]
Spill and Emergency Procedures:
-
Spill Containment: In the event of a spill, evacuate the area. Wearing appropriate PPE, sweep or vacuum the material and collect it in a suitable, labeled container for disposal. Avoid actions that create dust.[3][5] For significant spills that cannot be contained, local authorities should be notified.[4][5]
-
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin: Wash with soap and water. Get medical attention if symptoms occur.[2]
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek medical attention if symptoms occur.[3]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
